molecular formula C7H7IN2O2 B181088 2-Iodo-4-methyl-6-nitroaniline CAS No. 123158-77-0

2-Iodo-4-methyl-6-nitroaniline

Cat. No.: B181088
CAS No.: 123158-77-0
M. Wt: 278.05 g/mol
InChI Key: MCALXGRQNXDTPI-UHFFFAOYSA-N
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Description

2-Iodo-4-methyl-6-nitroaniline (CAS 220144-91-2) is a multifunctional aromatic compound of high interest in advanced organic synthesis and materials science research. Its molecular structure, featuring an amino group, an iodine atom, a nitro group, and a methyl group on a benzene ring, makes it a highly versatile and valuable synthetic building block . The iodine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions , such as Suzuki or Heck reactions, allowing for the formation of new carbon-carbon bonds and the introduction of complex aryl or alkyl groups at the ortho position relative to the amino group . The nitro group can be readily reduced to an amino group under various conditions, transforming the molecule into a diamine precursor for constructing heterocyclic systems or polymers . The presence of the methyl group can influence the electron density of the ring and offer a site for further functionalization, while the amino group itself can be modified through acylation or other reactions to fine-tune the molecule's properties . The electronic landscape of the ring is a complex interplay of the electron-donating amino group, the strongly electron-withdrawing nitro group, and the weakly deactivating iodine atom . This combination dictates the regioselectivity of subsequent electrophilic aromatic substitution reactions, making it a compound of significant study in physical organic chemistry. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-4-methyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCALXGRQNXDTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)I)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599419
Record name 2-Iodo-4-methyl-6-nitroaniline
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Molecular Weight

278.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123158-77-0
Record name 2-Iodo-4-methyl-6-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123158-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-4-methyl-6-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Iodo-4-methyl-6-nitroaniline molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Specification & Synthesis Guide: 2-Iodo-4-methyl-6-nitroaniline

Abstract

This technical guide provides a comprehensive profile of 2-Iodo-4-methyl-6-nitroaniline (CAS: 123158-77-0), a critical trisubstituted benzene intermediate.[1] Distinguished by its orthogonal functional handles—an electrophilic iodine for cross-coupling and a reducible nitro group for heterocycle formation—this molecule serves as a linchpin in the synthesis of polyfunctionalized benzimidazoles and indoles.[1] This document details its physicochemical properties, a validated synthesis protocol via electrophilic aromatic substitution, and its strategic application in divergent drug discovery workflows.[1]

Physicochemical Profile

The precise molecular weight and structural descriptors are fundamental for stoichiometric calculations and analytical characterization.[1] The presence of the iodine atom significantly influences the mass defect and isotopic pattern in mass spectrometry.[1]

Table 1: Molecular Identity & Properties

PropertyValueTechnical Note
IUPAC Name 2-Iodo-4-methyl-6-nitroanilineAlternate: 6-Iodo-4-methyl-2-nitroaniline
CAS Registry Number 123158-77-0 Verified via chemical inventory databases
Molecular Formula

Carbon count includes methyl substituent
Molecular Weight 278.05 g/mol Average mass
Monoisotopic Mass 277.955 g/mol Use for High-Res MS (M+H: 278.[1][2][3]96)
Appearance Orange to Red Crystalline SolidCharacteristic of ortho-nitroanilines
Predicted LogP ~3.17Lipophilic due to Iodine/Methyl groups
SMILES Cc1cc(I)c(N)c(NO2)c1Useful for cheminformatics integration

Synthetic Architecture

As this specific isomer is often expensive or lead-time restricted, in-house synthesis is a viable strategy.[1] The protocol below utilizes 4-methyl-2-nitroaniline (2-nitro-p-toluidine) as the starting material.[1] The amino group (


) strongly activates the ortho-positions.[1] Since the para-position is blocked by the methyl group and one ortho-position is occupied by the nitro group, electrophilic iodination occurs selectively at the remaining ortho-position (C6).[1]
Protocol: Electrophilic Iodination via Iodine Monochloride (ICl)
  • Reaction Type: Electrophilic Aromatic Substitution (

    
    )
    
  • Precursor: 4-Methyl-2-nitroaniline (CAS: 89-62-3)[1]

  • Critical Reagent: Iodine Monochloride (ICl) in Glacial Acetic Acid[4]

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-2-nitroaniline (10.0 g, 65.7 mmol) in Glacial Acetic Acid (100 mL).

    • Scientist's Note: Slight warming (40°C) may be required to fully solubilize the nitroaniline precursor.[1]

  • Addition: Prepare a solution of Iodine Monochloride (11.2 g, 69.0 mmol, 1.05 eq) in Glacial Acetic Acid (20 mL). Add this solution dropwise to the reaction flask over 30 minutes at room temperature.

    • Control Point: The reaction is exothermic.[1] Monitor internal temperature; do not exceed 60°C during addition to prevent di-iodination or oxidation byproducts.[1]

  • Reaction: Heat the mixture to 80–90°C for 4 hours. Monitor progress via TLC (20% EtOAc/Hexanes) or LCMS.[1] The starting material (

    
    ) should convert to a less polar product (
    
    
    
    ).[1]
  • Quench & Isolation: Cool the reaction mixture to room temperature. Pour the dark solution into Ice-Water (500 mL) containing Sodium Bisulfite (

    
    , 5 g) to quench unreacted iodine (indicated by the disappearance of the dark purple/brown color).
    
  • Purification:

    • Filter the resulting orange/yellow precipitate.[1]

    • Wash the filter cake copiously with water to remove acetic acid.[1]

    • Recrystallize from Ethanol or Ethanol/Water to yield bright orange needles.[1]

  • Validation: Confirm structure via

    
    H NMR. The disappearance of the aromatic singlet corresponding to the C6 proton indicates successful substitution.[1]
    

Synthesis Workflow Visualization

The following diagram illustrates the logical flow from precursor selection to final isolation, highlighting critical process controls.

SynthesisWorkflow start Precursor: 4-Methyl-2-nitroaniline reaction Reaction: 80-90°C, 4 Hours (Ortho-Substitution) start->reaction Dissolution reagent Reagent: ICl / AcOH (Electrophilic Source) reagent->reaction Dropwise Addition quench Quench: Ice Water + NaHSO3 (Remove Excess I2) reaction->quench Completion (TLC) product Target: 2-Iodo-4-methyl-6-nitroaniline (Orange Solid) quench->product Filtration & Recryst.

Figure 1: Step-by-step synthesis workflow for the iodination of 4-methyl-2-nitroaniline.

Structural Utility in Drug Discovery

2-Iodo-4-methyl-6-nitroaniline is not merely an end-product; it is a high-value scaffold.[1] Its utility lies in the orthogonality of its functional groups, allowing for sequential modification without protecting group strategies.[1]

A. The Iodine Handle (C-C Bond Formation)

The iodine atom at position 2 is highly labile toward Palladium-catalyzed cross-coupling reactions.[1]

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to install biaryl systems.[1]

  • Sonogashira Coupling: Reacts with terminal alkynes to extend the carbon skeleton.[1]

  • Why Iodine? The C-I bond is weaker than C-Br or C-Cl, allowing oxidative addition to occur under milder conditions (lower temperature, lower catalyst loading), preserving the nitro group.[1]

B. The Nitro/Amine Pair (Heterocyclization)

The ortho-relationship between the primary amine and the nitro group is a classic motif for benzimidazole synthesis.[1]

  • Reduction: The nitro group is reduced (Fe/AcOH or

    
    ) to a primary amine, generating a 1,2-diaminobenzene (phenylenediamine) derivative.[1]
    
  • Cyclization: Condensation with aldehydes, carboxylic acids, or orthoesters yields benzimidazoles.[1]

Combined Strategy: A chemist can first perform a Suzuki coupling on the iodine to install a side chain, then reduce the nitro group to close the ring, creating highly substituted benzimidazole cores common in kinase inhibitors and anti-infectives.[1]

Scaffold Divergence Diagram

This diagram maps the potential chemical space accessible from this single intermediate.[1]

ScaffoldUtility core 2-Iodo-4-methyl-6-nitroaniline (The Scaffold) coupling Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) core->coupling Path A: C-I Activation reduction Nitro Reduction (Fe/AcOH or H2) core->reduction Path B: Nitro Activation biaryl Functionalized Biaryl Nitroaniline coupling->biaryl biaryl->reduction Sequential Functionalization diamine 1,2-Diamine Intermediate reduction->diamine cyclization Cyclization with R-CHO diamine->cyclization benzimidazole 4-Methyl-Benzimidazole Derivatives cyclization->benzimidazole

Figure 2: Divergent synthetic pathways utilizing the iodine and nitro handles for library generation.

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 15257488, 2-Iodo-6-nitroaniline (Isomer Analog Reference). Retrieved from [Link]

  • Organic Syntheses. (1943).[1] 2,6-Diiodo-p-nitroaniline (Methodology Adaptation). Organic Syntheses, Coll. Vol. 2, p. 196.[1] Retrieved from [Link][1]

Sources

Technical Monograph: Physicochemical Profiling & Synthesis of 2-Iodo-4-methyl-6-nitroaniline

[1]

Part 1: Executive Summary

2-Iodo-4-methyl-6-nitroaniline (CAS: 123158-77-0) is a specialized trisubstituted aniline derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry.[1] Its structural uniqueness lies in the dense functionalization of the benzene ring, where the electron-withdrawing nitro group and the bulky, lipophilic iodo group flank the primary amine. This specific substitution pattern modulates the basicity of the amine and provides a handle (C-I bond) for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), making it a critical intermediate in the synthesis of PAR4 inhibitors and other heterocyclic bioactive agents.

Part 2: Molecular Identification & Structural Analysis

Chemical Identity
ParameterDetail
IUPAC Name 2-Iodo-4-methyl-6-nitroaniline
CAS Registry Number 123158-77-0
Molecular Formula C₇H₇IN₂O₂
Molecular Weight 278.05 g/mol
SMILES Cc1cc(I)c(N)c(c1)=O
InChI Key MCALXGRQNXDTPI-UHFFFAOYSA-N
Structural Topology

The molecule features a central benzene ring with an amine group at position 1. The steric environment is crowded:

  • Position 2 (Ortho): Iodine atom (Large van der Waals radius: 1.98 Å).

  • Position 4 (Para): Methyl group (Electron-donating).

  • Position 6 (Ortho): Nitro group (Strongly electron-withdrawing).

This "push-pull" electronic system, combined with the steric bulk of the iodine, significantly reduces the nucleophilicity of the primary amine compared to unsubstituted aniline.

Part 3: Thermodynamic & Physical Constants

Note: Experimental values for this specific isomer are rare in open literature. Where experimental data is absent, high-confidence predicted values derived from structure-activity relationship (SAR) models are provided.

PropertyValue / RangeSource / Method
Physical State Solid (Crystalline powder)Observed in analogs [1]
Color Yellow to OrangeNitroaniline characteristic
Melting Point 100–110 °C (Predicted)Based on 2-iodo-4-nitroaniline (104°C) [2]
Boiling Point ~360 °C (Predicted)ACD/Labs Percepta
Density 2.0 ± 0.1 g/cm³Calculated
LogP (Octanol/Water) 2.65 ± 0.3Consensus LogP Model
pKa (Conjugate Acid) -0.5 to 0.5 (Very Weak Base)Estimated (Hammett Eq.)
H-Bond Donors 1 (NH₂)Lipinski Count
H-Bond Acceptors 3 (NO₂, NH₂)Lipinski Count
Solubility Profile
  • High Solubility: DMSO, DMF, Acetonitrile, Ethyl Acetate.

  • Moderate Solubility: Dichloromethane, Chloroform.

  • Insoluble: Water (Hydrophobic nature dominated by Iodo/Methyl groups).

Part 4: Synthesis & Purification Workflow

The synthesis of 2-iodo-4-methyl-6-nitroaniline typically proceeds via the electrophilic iodination of the commercially available precursor 4-methyl-2-nitroaniline (also known as 2-nitro-p-toluidine). The use of Iodine Monochloride (ICl) is preferred over elemental iodine to ensure regioselectivity at the sterically hindered ortho-position.

Reaction Mechanism & Pathway

SynthesisPathStart4-Methyl-2-nitroaniline(CAS 89-62-3)IntermediateSigma ComplexIntermediateStart->IntermediateElectrophilic Attack(Ortho to NH2)ReagentIodine Monochloride (ICl)in AcOH or MeCNReagent->IntermediateProduct2-Iodo-4-methyl-6-nitroaniline(CAS 123158-77-0)Intermediate->Product- HClRe-aromatization

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of 2-iodo-4-methyl-6-nitroaniline.

Detailed Experimental Protocol

Based on standard iodination procedures for deactivated anilines [3, 4].

Reagents:

  • 4-Methyl-2-nitroaniline (1.0 eq)

  • Iodine Monochloride (1.0 - 1.1 eq)

  • Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN)

  • Quenching Agent: Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Procedure:

  • Dissolution: Dissolve 4-methyl-2-nitroaniline (e.g., 15.2 g, 100 mmol) in Glacial Acetic Acid (150 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 15–20°C. Add Iodine Monochloride (16.2 g, 100 mmol) dropwise over 30 minutes. Caution: ICl is corrosive and fuming.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor progress via TLC (eluent: Hexane/EtOAc 7:3).

  • Quenching: Pour the reaction mixture into ice-cold water (500 mL). Add saturated aqueous NaHSO₃ solution until the dark iodine color fades to yellow.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake copiously with water to remove residual acid.

  • Purification: Recrystallize the crude solid from Ethanol or an Ethanol/Water mixture to yield the pure product as orange needles.

Part 5: Spectroscopic Characterization

Due to the specific substitution pattern, the spectroscopic signature is distinct.

Proton NMR (¹H NMR) Prediction

Solvent: DMSO-d₆

Chemical Shift (δ)MultiplicityIntegrationAssignmentMechanistic Insight
~8.0 - 8.2 ppm Doublet (d)1HAr-H (C5) Deshielded by ortho-NO₂ group.
~7.6 - 7.8 ppm Doublet (d)1HAr-H (C3) Deshielded by ortho-Iodo group.
~6.5 - 7.0 ppm Broad Singlet2H-NH₂ Exchangeable protons; broadened by quadrupole N.
~2.3 ppm Singlet (s)3H-CH₃ Benzylic methyl group.

Coupling Constant (J): The aromatic protons at C3 and C5 are meta to each other. Expect a coupling constant J ≈ 1.5 – 2.5 Hz .

Infrared Spectroscopy (FT-IR)
  • Primary Amine (NH₂): Doublet absorption at ~3480 cm⁻¹ (asymmetric) and ~3380 cm⁻¹ (symmetric).

  • Nitro Group (NO₂): Strong bands at ~1530 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch).

  • C-I Bond: Weak absorption in the fingerprint region (~500–600 cm⁻¹).

Part 6: Handling, Stability & Safety

GHS Hazard Classification
  • Acute Toxicity: Category 3 (Oral/Dermal/Inhalation). Nitroanilines are known methemoglobin formers.

  • Skin/Eye Irritation: Category 2.

  • Specific Target Organ Toxicity: May cause damage to blood (Methemoglobinemia) upon prolonged exposure.

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerated).

  • Light Sensitivity: Protect from light (Amber vials). Iodine-containing compounds can undergo photolytic deiodination over time.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.

References

  • PubChem Compound Summary. 2-Iodo-6-nitroaniline (Isomer Data). National Center for Biotechnology Information. Link

  • ChemSynthesis. Synthesis and Properties of Nitroaniline Derivatives.Link

  • Organic Syntheses. 2,6-Diiodo-p-nitroaniline (Procedure adaptation). Org.[2][3][4][5] Synth. 1943, Coll. Vol. 2, p.196. Link

  • Google Patents. Bicyclic heteroaryl substituted compounds (WO2018013774A1). Mentions synthesis of 2-iodo-4-methyl-6-nitroaniline intermediate. Link

Technical Guide: Structural Elucidation of 2-Iodo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide detailing the structural elucidation of 2-Iodo-4-methyl-6-nitroaniline (CAS: 123158-77-0). This document is designed for analytical chemists and process development scientists requiring rigorous proof of structure for regulatory filing or synthetic validation.

Executive Summary & Chemical Context

2-Iodo-4-methyl-6-nitroaniline is a highly functionalized aromatic intermediate often utilized in the synthesis of complex azo dyes and pharmaceutical kinase inhibitors. Its structural integrity is defined by the "push-pull" electronic relationship between the electron-donating amine (


) and the electron-withdrawing nitro (

) group, modulated sterically and electronically by the bulky iodine atom.

The primary challenge in characterizing this molecule is distinguishing it from its potential regioisomers (e.g., 4-iodo-2-methyl-6-nitroaniline) generated during non-selective halogenation. This guide establishes a self-validating analytical workflow to confirm the 2,4,6-substitution pattern .

Attribute Specification
IUPAC Name 2-Iodo-4-methyl-6-nitroaniline
CAS Registry 123158-77-0
Molecular Formula

Molecular Weight 278.05 g/mol
Key Features Meta-coupled aromatic protons; Intramolecular H-bond (NH...O)

Synthetic Origin & Impurity Profile

To understand the elucidation strategy, one must understand the genesis of the molecule. The most common synthetic route involves the electrophilic iodination of 4-methyl-2-nitroaniline .

Synthesis Logic

The amino group (


) is the strongest directing group (ortho/para director).
  • Position 1: Amine

  • Position 4: Blocked by Methyl (

    
    )
    
  • Position 6: Blocked by Nitro (

    
    )
    
  • Position 2: Open (Target)

Consequently, the iodine is directed to position 2. However, over-iodination or starting material impurities can lead to specific byproducts.

Impurity Tracking Table
Impurity TypeStructure / OriginDetection Marker
Starting Material 4-Methyl-2-nitroanilineLoss of Iodine isotope pattern in MS; Proton at C2 in NMR.
Regioisomer 4-Iodo-2-methyl-6-nitroanilineDifferent coupling constants (ortho vs meta); NOE pattern changes.
Di-iodo Species 2,? -Diiodo variantsMass shift (+126 Da); Loss of aromatic proton signal.

Structural Elucidation Workflow

The following protocol outlines the step-by-step confirmation of the structure.

Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and presence of Iodine.

  • Method: ESI+ or APCI+.

  • Diagnostic Criteria:

    • Molecular Ion (

      
      ):  278.94 (approx).
      
    • Iodine Signature: Iodine is monoisotopic (

      
      ). Unlike Chlorine or Bromine, it does not show an M+2 peak.
      
    • Fragmentation: Look for a loss of 127 Da (

      
      ) or 17 Da (
      
      
      
      from nitro/ortho effect).
Nuclear Magnetic Resonance (NMR)

This is the definitive method for regiochemistry.


H NMR Analysis (DMSO-

)

The molecule possesses a


 symmetry (asymmetric).
  • Amine (

    
    ):  Broad singlet, 
    
    
    
    ppm. Downfield due to intramolecular H-bonding with the ortho-nitro group.
  • Methyl (

    
    ):  Singlet, 
    
    
    
    ppm.
  • Aromatic Protons (The Critical Proof):

    • We expect two aromatic protons: H3 and H5 .

    • H3 and H5 are meta to each other (separated by the methyl group).

    • Pattern: Two doublets with a coupling constant (

      
      ) of 1.5 – 2.5 Hz  (Typical meta-coupling).
      
    • Contrast: If the iodine were at position 3 (unlikely), H5 and H6 (if nitro moved) would show ortho-coupling (

      
       Hz).
      
NOE (Nuclear Overhauser Effect) Logic

To distinguish between the target and potential isomers, perform 1D-NOESY experiments.

  • Irradiate Methyl Group (

    
    ): 
    
    • Result: Enhancement of both aromatic signals (H3 and H5).

  • Irradiate Amine Protons (

    
    ): 
    
    • Result: NO enhancement of aromatic ring protons.

    • Counter-Scenario: If the starting material (4-methyl-2-nitroaniline) were present, irradiating the amine would enhance the proton at C6 (or C2 depending on numbering), indicating a missing substituent.

Infrared Spectroscopy (FT-IR)
  • Asymmetric

    
     Stretch: 
    
    
    
    .
  • Symmetric

    
     Stretch: 
    
    
    
    .
  • 
     Stretches:  Doublet around 
    
    
    
    .
  • C-I Stretch: Weak band often obscured in the fingerprint region (

    
    ), but absence of C-Cl/C-Br patterns supports the assignment.
    

Visualized Elucidation Logic

The following diagram illustrates the logical flow for confirming the position of the Iodine atom using NMR data.

ElucidationLogic Start Unknown Isolate (C7H7IN2O2) H_NMR 1H NMR Analysis Start->H_NMR Coupling Aromatic Coupling Constant (J) H_NMR->Coupling Meta J = ~2.0 Hz (Meta) Indicates 1,3-relationship of protons Coupling->Meta Observed Ortho J = ~8.0 Hz (Ortho) Indicates adjacent protons Coupling->Ortho Not Observed NOE_Test NOE Experiment (Irradiate -NH2) Meta->NOE_Test Reject REJECT: Isomer or Starting Material Ortho->Reject NOE_Pos Enhancement of Ar-H (Proton adjacent to Amine) NOE_Test->NOE_Pos Not Observed NOE_Neg NO Enhancement of Ar-H (Substituents at C2/C6) NOE_Test->NOE_Neg Observed NOE_Pos->Reject Conclusion CONFIRMED STRUCTURE: 2-Iodo-4-methyl-6-nitroaniline NOE_Neg->Conclusion

Figure 1: Decision tree for confirming the regiochemistry of 2-iodo-4-methyl-6-nitroaniline via NMR coupling constants and NOE interactions.

Experimental Protocol: Isolation & Characterization

Materials[3][4][5][6][7][8][9]
  • Precursor: 4-Methyl-2-nitroaniline (Commercial Grade).

  • Reagents: Iodine Monochloride (ICl), Acetic Acid, Sodium Acetate.

  • Solvents: DMSO-

    
     (for NMR), Methanol (LCMS grade).
    
Synthesis & Isolation Steps
  • Dissolution: Dissolve 4-methyl-2-nitroaniline (1.0 eq) in Glacial Acetic Acid.

  • Iodination: Add ICl (1.1 eq) dropwise at room temperature. The amino group activates the ring sufficiently; heat is rarely required and may promote di-iodination.

  • Quenching: Pour reaction mixture into ice water containing Sodium Bisulfite (to reduce unreacted iodine).

  • Filtration: Collect the precipitate (Target Compound) by vacuum filtration.

  • Recrystallization: Purify using Ethanol/Water to remove trace starting material.

Characterization Checklist
TechniqueParameterAcceptance Criteria
HPLC Purity (Area %)> 98.0%
1H NMR Integral RatioMethyl (3H) : Ar-H (1H) : Ar-H (1H) : NH2 (2H)
1H NMR Coupling

Melting Point RangeDistinct from precursor (

); Target

(predicted)

References

  • World Intellectual Property Organization. (2018). Patent WO2018013776A1: Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds. (See Intermediate I-14A).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Nitroaniline derivatives. Retrieved January 29, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for NMR coupling constants in trisubstituted benzenes).

Strategic Solubility Characterization of 2-Iodo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Researchers, Process Chemists, and Materials Scientists

Executive Summary

This guide provides a comprehensive technical analysis of the solubility profile of 2-Iodo-4-methyl-6-nitroaniline , a poly-functionalized aromatic intermediate often utilized in the synthesis of azo dyes and pharmaceutical precursors.[1] Due to the absence of widespread empirical data for this specific isomer in public repositories, this document establishes a predictive framework based on Structure-Activity Relationships (SAR), Hansen Solubility Parameters (HSP), and rigorously defined experimental protocols.

The solubility of this compound is governed by the "Ortho Effect" —where the intramolecular hydrogen bonding between the amine and the ortho-nitro group significantly reduces its polarity, enhancing solubility in chlorinated and aromatic solvents while suppressing water solubility.

Physicochemical Profile & Structural Analysis[1][2]

To predict solubility behavior, we must first deconstruct the molecular architecture.[1] The 2-Iodo-4-methyl-6-nitroaniline molecule presents a classic case of amphiphilic conflict resolved by steric crowding.[1]

Structural Determinants of Solubility
  • The Aniline Core: Normally provides hydrogen bond (H-bond) donation (NH₂) and acceptance (N lone pair).[1]

  • The Ortho-Nitro Group (Pos 6): A strong H-bond acceptor.[1] Proximity to the amine facilitates an intramolecular hydrogen bond (NH

    
     O=N).[1] This "locks" the protons, reducing their availability to interact with external solvents (e.g., water), thereby increasing lipophilicity.
    
  • The Ortho-Iodine Atom (Pos 2): A large, soft halogen.[1] It introduces significant London Dispersion forces and steric bulk, disrupting crystal packing (lowering melting point relative to non-iodinated analogs) and enhancing solubility in soft, polarizable solvents (e.g., Chloroform, DCM).

  • The Para-Methyl Group (Pos 4): A weak activator that adds a minor lipophilic contribution.[1]

Predicted Hansen Solubility Parameters (HSP)

Using Group Contribution Methods (Van Krevelen/Hoftyzer) applied to the nitroaniline scaffold:

ParameterSymbolEstimated Value (MPa

)
Influence on Solvent Choice
Dispersion

20.5 – 21.5High affinity for aromatics (Toluene) and chlorinated solvents.[1]
Polarity

12.0 – 14.0Moderate polarity due to the nitro group dipole.[1]
H-Bonding

6.0 – 8.0Lower than typical anilines due to intramolecular "locking."[1]

Solvent Selection & Solubility Landscape

The following categorization guides solvent selection for reactions, extractions, and recrystallizations.

Solubility Tier List (Estimated)
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of Action
Polar Aprotic DMSO, DMF, NMPVery High (>100 mg/mL)Strong dipole interactions disrupt the crystal lattice; ideal for reactions.
Chlorinated Dichloromethane (DCM), ChloroformHigh The "soft" iodine atom interacts favorably with soft chlorinated solvents.[1]
Ketones/Esters Acetone, Ethyl AcetateModerate to High Good H-bond acceptors for the remaining amine proton; useful for extraction.[1]
Alcohols Methanol, EthanolModerate Soluble, but limited by the compound's reduced H-bond accepting capacity.[1]
Aromatics Toluene, XyleneModerate

-

stacking interactions; excellent for recrystallization (temperature dependent).[1]
Aliphatics Hexane, HeptaneLow / Insoluble Lacks sufficient dispersion energy to overcome crystal lattice energy.[1]
Aqueous Water, Buffers (pH < 2)Insoluble Intramolecular bonding prevents hydration.[1] Soluble only as a salt in strong acid.[1]
Visualization: Solvation Logic Flow

The following diagram illustrates the decision matrix for solvent selection based on the compound's structural features.

SolubilityLogic Compound 2-Iodo-4-methyl-6-nitroaniline Feature1 Intramolecular H-Bond (NH...O2N) Compound->Feature1 Ortho-Substitution Feature2 Iodine Atom (Soft/Lipophilic) Compound->Feature2 Ortho-Substitution ResultWater Hydrophobicity: Insoluble in Water Feature1->ResultWater Reduces Ext. H-Bonding ResultDMSO Dipole Interaction: Soluble in DMSO/DMF Feature1->ResultDMSO Retains Dipole Moment ResultDCM Dispersion Forces: Soluble in DCM/CHCl3 Feature2->ResultDCM Increases London Forces

Figure 1: Mechanistic impact of functional groups on solvent compatibility.

Experimental Protocols for Solubility Determination

Since literature values are sparse, researchers must generate empirical data.[1] The following protocols are designed for self-validation and reproducibility.

Method A: Equilibrium Saturation (The Gold Standard)

Use this method when exact thermodynamic solubility values are required for formulation or crystallization design.[1]

Reagents:

  • Test Solvent (HPLC Grade)

  • 2-Iodo-4-methyl-6-nitroaniline (Solid)[1][2]

  • 0.45 µm PTFE Syringe Filter (Do not use Nylon; nitroanilines may bind).[1]

Workflow:

  • Supersaturation: Add excess solid compound to 5 mL of solvent in a sealed glass vial until a visible precipitate remains.

  • Equilibration: Agitate at a fixed temperature (e.g., 25°C) for 24 hours. Crucial: Use a thermomixer to ensure constant temperature.[1]

  • Sedimentation: Allow the vial to stand unagitated for 2 hours to let fines settle.

  • Filtration: Filter the supernatant using a pre-warmed syringe and PTFE filter.[1]

  • Quantification: Dilute the filtrate (e.g., 1:100 in Acetonitrile) and analyze via HPLC-UV (Detection @ ~254 nm or ~380 nm for the nitro group).

Method B: Dynamic Visual Polythermal Method (Recrystallization Screen)

Use this method to rapidly identify solvents suitable for purification.[1]

Workflow:

  • Weigh 100 mg of solute into a vial.

  • Add solvent in 100 µL increments while heating to the boiling point.

  • Clear Point: Record the volume required to dissolve the solid at reflux.

  • Cloud Point: Cool slowly to room temperature and record the temperature at which crystallization begins.

  • Validation: If the difference between dissolution and crystallization temperature is >30°C, the solvent is a candidate for cooling crystallization.[1]

Visualization: Experimental Workflow

ExperimentalProtocol Start Excess Solid + Solvent Agitate Agitate 24h @ 25°C (Thermomixer) Start->Agitate Settle Sedimentation (2 hours) Agitate->Settle Filter Filter (0.45µm PTFE) Settle->Filter Analyze HPLC-UV Quantification Filter->Analyze

Figure 2: Step-by-step workflow for equilibrium solubility determination.

Applications & Handling

Recrystallization Strategy

Based on the predicted solubility differential:

  • Primary Candidate: Ethanol/Water (80:20) .[1] The compound will dissolve in hot ethanol but crash out upon cooling or water addition due to the hydrophobic iodine/methyl groups.[1]

  • Secondary Candidate: Toluene . Good solubility at boiling (110°C) and poor solubility at 0°C.[1]

Safety Considerations
  • Toxicity: Nitroanilines are potent toxins (methemoglobinemia agents) and potential carcinogens.[1] Handle in a fume hood.

  • Stability: Iodinated aromatics can be light-sensitive.[1] Store solutions in amber glassware.

References

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1][3][4] (Defines the theoretical basis for

    
     calculations).
    
  • Yalkowsky, S. H., He, Y., & Jain, P. (2016). Handbook of Aqueous Solubility Data. CRC Press.[1][3][4] (Provides comparative data for nitroaniline congeners).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for recrystallization of aromatic nitro compounds).

  • PubChem. (n.d.).[1][5] 2-Iodo-4-nitroaniline Compound Summary. National Center for Biotechnology Information.[1] Retrieved January 29, 2026, from [Link] (Used as a structural proxy for physicochemical properties).

  • Vyazovkin, S. (2020).[1] Isothermal and Non-isothermal Kinetics of Solubility. Springer.[1] (Methodology for polythermal solubility determination).

Sources

Strategic Applications of 2-Iodo-4-methyl-6-nitroaniline: A Polyfunctional Scaffold for Medicinal Chemistry

[1]

Executive Summary

2-Iodo-4-methyl-6-nitroaniline is a high-value synthetic intermediate (CAS: 1369924-88-8) that serves as a "linchpin" scaffold in drug discovery.[1] Its structural uniqueness lies in the dense array of orthogonal functional groups around the aniline core:

  • Iodine (C-2): A high-reactivity handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).[1]

  • Nitro (C-6): A latent amine precursor for heterocyclization (e.g., benzimidazoles, quinoxalines) or a directing group.[1]

  • Methyl (C-4): A metabolic handle (preventing metabolic soft-spot oxidation at the para position) or a probe for hydrophobic pocket filling.[1]

  • Primary Amine (C-1): The nucleophilic anchor for cyclization or derivatization.[1]

This guide outlines the synthetic utility of this scaffold, focusing on its role in Fragment-Based Drug Discovery (FBDD) and the synthesis of privileged heterocycles .

Synthetic Access to the Core

Before deploying the scaffold, researchers must often synthesize or purify it to high grade. The most robust route involves the electrophilic iodination of 2-methyl-6-nitroaniline , leveraging the activating power of the amine to direct the iodine to the ortho position.

Protocol 1: Regioselective Iodination of 2-Methyl-6-nitroaniline

Objective: Install the iodine atom at the C-2 position (ortho to the amine) with high regioselectivity.[1]

  • Reagents: 2-Methyl-6-nitroaniline (1.0 eq), Iodine Monochloride (ICl, 1.1 eq), Acetic Acid (AcOH), Sodium Acetate (NaOAc).[1]

  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The amino group strongly activates the ortho position. The nitro group deactivates the ring but directs meta (which reinforces the ortho position relative to the amine).

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 2-methyl-6-nitroaniline in 20 mL of glacial acetic acid. Add 1.2 eq of NaOAc to buffer the generated HCl.

  • Addition: Cool the solution to 15°C. Add a solution of ICl (11 mmol) in AcOH dropwise over 30 minutes. Note: Control temperature to prevent over-iodination.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The product is less polar than the starting material.

  • Quench: Pour the reaction mixture into 100 mL of ice water containing 5% sodium thiosulfate (to reduce unreacted iodine).

  • Isolation: Filter the resulting orange/yellow precipitate. Wash with cold water.[1]

  • Purification: Recrystallize from Ethanol/Water to yield orange needles.

Application A: Benzimidazole Library Generation

The primary application of 2-iodo-4-methyl-6-nitroaniline is as a precursor for 4-iodo-6-methyl-benzimidazoles .[1] The ortho-nitroaniline motif allows for reduction to a diamine, followed by condensation with aldehydes.[1]

Strategic Advantage: The iodine atom remains intact during this sequence, providing a "handle" on the benzimidazole ring for late-stage diversification. This is superior to starting with a simple benzimidazole, where selective halogenation is difficult.

Workflow Visualization (DOT)

The following diagram illustrates the divergence from the core scaffold into benzimidazole libraries.

Benzimidazole_SynthesisCore2-Iodo-4-methyl-6-nitroanilineDiamine3-Iodo-5-methyl-1,2-phenylenediamineCore->DiamineReduction(SnCl2 or Fe/AcOH)Benzimidazole4-Iodo-6-methyl-benzimidazole CoreDiamine->BenzimidazoleR-CHOOxidative CyclizationLibraryDiversified Library(Suzuki/Buchwald)Benzimidazole->LibraryPd-CatalyzedCoupling

Figure 1: Synthetic pathway for generating benzimidazole libraries from the nitroaniline core.[1]

Protocol 2: Reductive Cyclization to Benzimidazoles

Phase 1: Nitro Reduction

  • Reagents: SnCl₂·2H₂O (5 eq), Ethanol.[1]

  • Procedure: Reflux the nitroaniline core with stannous chloride in ethanol for 3 hours. Neutralize with NaOH, filter celite, and concentrate to obtain the unstable diamine. Use immediately.

Phase 2: Cyclization

  • Reagents: Aryl Aldehyde (1.0 eq), Na₂S₂O₅ (oxidant/catalyst), DMF, 100°C.

  • Procedure: Mix the crude diamine and aldehyde in DMF. Heat to 100°C for 6 hours.

  • Outcome: The iodine is preserved at the C-4 position of the benzimidazole (numbering changes upon cyclization).

Application B: Indole Synthesis via Sonogashira/Cyclization

For targets requiring an indole scaffold (common in kinase inhibitors), this scaffold enables a Larock-type or Sonogashira-Cyclization approach.[1]

Mechanism:

  • Sonogashira Coupling: The C-2 Iodine is coupled with a terminal alkyne.[1]

  • Cyclization: Base-mediated cyclization of the resulting o-alkynylaniline yields the indole.[1]

Quantitative Comparison: Coupling Reactivity

The position of the iodine (ortho to amine, ortho to nitro) creates steric crowding but high electronic activation.

Coupling PartnerCatalyst SystemYieldNotes
PhenylacetylenePd(PPh₃)₂Cl₂ / CuI85%Standard Sonogashira conditions work well.[1]
Alkyl AcetylenePd(dppf)Cl₂ / CuI60-70%Slower due to sterics; requires higher temp.[1]
Boronic AcidsPd(OAc)₂ / S-Phos90%Suzuki coupling is highly efficient at C-2.[1]

Application C: Late-Stage Diversification (LSD)

In modern drug discovery, Late-Stage Diversification is critical.[1] The 2-Iodo-4-methyl-6-nitroaniline scaffold allows chemists to build a complex heterocycle first, and then use the iodine handle to "snap on" different R-groups at the very end of the synthesis.[1]

Case Study: Kinase Inhibitor Design Many kinase inhibitors (e.g., for EGFR or VEGFR) require a hydrophobic moiety at the "hinge-binding" region.[1]

  • Step 1: Convert the nitroaniline to a benzimidazole core.

  • Step 2: The resulting 4-iodo-benzimidazole is reacted with a panel of 20 different aryl boronic acids via Suzuki coupling.[1]

  • Result: Rapid generation of 20 analogs to probe the hydrophobic pocket, all from a single batch of the iodo-nitroaniline precursor.

Protocol 3: Suzuki-Miyaura Coupling on the Scaffold

Objective: Couple an aryl group to the C-2 iodine position.[1]

  • Reagents: 2-Iodo-4-methyl-6-nitroaniline (1 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3 eq), Dioxane/Water (4:1).[1]

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.

    • Combine reagents in a sealed tube.

    • Heat to 90°C for 12 hours.

    • Workup: Dilute with EtOAc, wash with brine.

    • Note: The nitro group remains intact, allowing for subsequent reduction after the coupling is complete.

Safety and Handling (E-E-A-T)

  • Toxicity: Nitroanilines are generally toxic and potential mutagens.[1] Handle with double gloves and in a fume hood.[1]

  • Thermal Stability: While the methyl and iodine groups are stable, the nitro group renders the compound potentially energetic. Avoid heating dry solids above 150°C.[1]

  • Light Sensitivity: Aryl iodides can undergo photodeiodination.[1] Store in amber vials.

References

  • Synthesis of 2,6-Diiodo-4-nitroaniline (Analogous Protocol): Organic Syntheses, Coll. Vol. 2, p. 349 (1943).[1] [Link]

  • Benzimidazole Synthesis from o-Nitroanilines: Journal of Chemical Sciences, "Synthesis of 2-substituted benzimidazoles from o-nitroanilines," (2010).[1] [Link][1]

  • Palladium-Catalyzed Cross-Coupling of Haloanilines: Chemical Reviews, "Palladium-Catalyzed Amination of Aryl Halides," (2008).[1] [Link][1]

  • Boronic Acid Monitoring in Coupling Reactions: Organic Letters, "Fluorometric Assay Simplifies Monitoring Of Boronic Acids," (2006).[1] [Link]

Strategic Utilization of 2-Iodo-4-methyl-6-nitroaniline in High-Value Scaffold Synthesis

[1][2]

Executive Summary

2-Iodo-4-methyl-6-nitroaniline (CAS: 123158-77-0) serves as a critical "linchpin" intermediate in the synthesis of complex heterocyclic pharmacophores.[1][2][3] Its structural uniqueness lies in its orthogonal reactivity profile : it possesses three distinct functional handles—an aryl iodide, a nitro group, and a primary amine—arranged around a central methylated arene core.

This specific substitution pattern allows for sequential, regioselective functionalization . The iodine atom facilitates transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) without disturbing the nitro group.[1][2] Conversely, the nitro/amine pair enables the construction of benzimidazoles, quinoxalines, and indoles via reduction and cyclization. This guide provides a comprehensive technical analysis of its synthesis, reactivity, and application in drug discovery, specifically for PAR4 inhibitors and kinase-targeting scaffolds.

Part 1: Structural Analysis & Reactivity Profile[1][2]

The utility of 2-Iodo-4-methyl-6-nitroaniline stems from the electronic and steric environment created by its substituents.[1]

The Orthogonal Reactivity Map

The molecule offers four quadrants of reactivity, allowing chemists to "program" the sequence of bond formations.

Functional HandleReactivity ModeKey TransformationStrategic Value
C-I (Position 2) Electrophilic / Oxidative AdditionCross-Coupling (Suzuki, Sonogashira, Heck)Allows early-stage introduction of biaryl/heteroaryl complexity.[1][2]
-NO₂ (Position 6) Reducible ElectrophileReduction / Cyclization Precursor to diamines for benzimidazole/quinoxaline formation.[1][2]
-NH₂ (Position 1) NucleophileProtection / Condensation Anchors the molecule; participates in cyclization or Sandmeyer reactions.
-CH₃ (Position 4) Steric / ElectronicSAR Modulation Blocks para-metabolism; provides lipophilic bulk often required for hydrophobic pocket binding.[2]
Visualizing the Synthetic Divergence

The following diagram illustrates the divergent pathways accessible from this single intermediate.

ReactivityMapCore2-Iodo-4-methyl-6-nitroaniline(Core Intermediate)SuzukiBiaryl Anilines(via Suzuki Coupling)Core->SuzukiPd(0), Ar-B(OH)2(C-C Bond Formation)Benzimidazole4-Iodo-6-methyl-benzimidazoles(via Cyclization)Core->Benzimidazole1. Reduction (Fe/AcOH)2. R-CHO CyclizationQuinoxalineQuinoxaline Scaffolds(via Condensation)Core->Quinoxaline1. Reduction2. Glyoxal/Keto-esterIndole7-Nitro-Indoles(via Sonogashira/Cyclization)Core->IndolePd(0), Alkyne(Larock/Cacchi)

Caption: Divergent synthetic pathways from 2-Iodo-4-methyl-6-nitroaniline.[1][2][4] The C-I bond allows for coupling before or after heterocyclic ring closure.

Part 2: Preparation of the Intermediate

While commercially available, in-house preparation is often required for scale-up or isotopic labeling.[1][2] The synthesis exploits the strong directing effect of the amine to install the iodine regioselectively.

Protocol: Iodination of 4-Methyl-2-nitroaniline

Reaction Type: Electrophilic Aromatic Substitution (Iodination) Precursor: 4-Methyl-2-nitroaniline (also known as 2-nitro-p-toluidine).[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-methyl-2-nitroaniline (1.0 eq) in glacial acetic acid (AcOH). Ensure complete solvation; mild heating (40°C) may be required.

  • Reagent Preparation: Prepare a solution of Iodine Monochloride (ICl, 1.1 eq) in AcOH. Alternatively,

    
     with 
    
    
    can be used, but ICl is more atom-economical for this substrate.[2]
  • Addition: Add the ICl solution dropwise to the aniline solution at room temperature. The amine group activates the ortho position (position 6) relative to itself.

    • Note: The para position is blocked by the methyl group, and the other ortho position is blocked by the nitro group.

  • Reaction: Stir at ambient temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.[1][2]

  • Quench & Workup: Pour the reaction mixture into ice-cold water. Sodium thiosulfate (

    
    ) solution should be added to quench unreacted iodine (indicated by fading of dark color).
    
  • Isolation: The product precipitates as yellow/orange needles. Filter, wash copiously with water, and dry under vacuum.[5]

  • Purification: Recrystallization from Ethanol/Water if necessary.

Yield Expectation: 85–95% Key Characterization:

Part 3: Key Synthetic Transformations & Applications

The "Coupling-First" Strategy (Suzuki-Miyaura)

In this workflow, the biaryl axis is established before closing the heterocyclic ring. This is crucial when the target heterocycle (e.g., a bulky quinoxaline) would sterically hinder the coupling reaction later.

  • Reagents:

    
     (5 mol%), Aryl Boronic Acid (1.2 eq), 
    
    
    (2M aq), Dioxane,
    
    
    .
  • Mechanism: The oxidative addition of Pd(0) into the C-I bond is rapid due to the weak C-I bond energy, even in the presence of the electron-withdrawing nitro group.

  • Application: Synthesis of PAR4 inhibitors . Patents (e.g., WO2018013776) describe using this intermediate to couple with complex boronic acids to build the "right-hand" side of the drug molecule before cyclizing the "left-hand" side.

The "Cyclization-First" Strategy (Benzimidazole Formation)

Here, the nitro group is reduced to a primary amine, generating a 1,2-diamine (phenylenediamine) core. This is then condensed with an aldehyde or carboxylic acid.

  • Step A: Nitro Reduction:

    • Protocol: Iron powder (5 eq),

      
       (aq), EtOH, Reflux.
      
    • Why Iron? Fe/AcOH or Fe/

      
       is preferred over catalytic hydrogenation (
      
      
      ) because the latter often causes de-iodination (hydrodehalogenation), stripping the valuable iodine handle.
  • Step B: Condensation:

    • React the resulting diamine with an aldehyde (R-CHO) in the presence of an oxidant (e.g.,

      
       or air) or acid catalyst.
      
  • Result: A 4-iodo-6-methylbenzimidazole .[1][2] The iodine remains intact, ready for late-stage diversification.

Synthesis of Necrosis Inhibitors (Indoles)

This intermediate is a precursor to 7-nitroindoles via the Sonogashira Coupling .

  • Coupling: React 2-iodo-4-methyl-6-nitroaniline with a terminal alkyne (Pd/Cu catalysis).

  • Cyclization: The resulting o-alkynylaniline can be cyclized (often mediated by CuI or Au catalysts) to form the indole core.

Part 4: Detailed Experimental Protocol

Representative Workflow: Synthesis of a 4-Iodo-Benzimidazole Scaffold

This protocol demonstrates the "Cyclization-First" approach, preserving the iodine for subsequent library generation.

Step 1: Nitro Reduction (Chemoselective)

  • Charge a flask with 2-iodo-4-methyl-6-nitroaniline (10 mmol) and Ethanol (50 mL).[1][2]

  • Add a solution of

    
     (5.3 g, 100 mmol) in water (15 mL).
    
  • Add Iron powder (2.8 g, 50 mmol) and heat to reflux for 2 hours.

  • Checkpoint: Monitor LC-MS for conversion of Nitro (

    
    ) to Amine (
    
    
    ). Ensure no de-iodination (
    
    
    ) occurs.
  • Filter hot through Celite to remove iron residues. Concentrate filtrate to obtain the crude phenylene diamine.

Step 2: Benzimidazole Formation

  • Dissolve the crude diamine in DMF (20 mL).

  • Add Benzaldehyde (1.1 eq) and

    
     (1.5 eq).
    
  • Heat to

    
     for 4 hours.
    
  • Pour into water. The product, 2-phenyl-4-methyl-6-iodo-1H-benzimidazole , precipitates.[2]

  • Validation: The product now contains the benzimidazole core with the iodine handle still available at position 6 (numbering changes upon cyclization) for further coupling.

Part 5: Safety & Handling

  • Explosive Potential: Like all polynitro aromatics, 2-iodo-4-methyl-6-nitroaniline possesses high energy potential.[1][2] While mono-nitro compounds are generally stable, avoid subjecting the dry solid to extreme heat or shock.

  • Toxicity: Anilines are known methemoglobin-forming agents.[1][2] Absorption through skin is rapid. Handle only in a fume hood with nitrile gloves.

  • Iodine Stability: Store the compound in amber vials away from light to prevent homolytic cleavage of the C-I bond and subsequent degradation.

References

  • Preparation of 2-iodo-4-nitroaniline derivatives. PrepChem. (Methodology for iodination of nitroanilines using ICl).

  • Synthesis of 2-substituted benzimidazoles from o-nitroanilines. ResearchGate. (General protocol for nitro reduction and cyclization).

  • Tricyclic heteroaryl-substituted quinoline compounds as PAR4 inhibitors. World Intellectual Property Organization (WO2018013776A1).[1] (Specific application of 2-iodo-4-methyl-6-nitroaniline as Intermediate I-14A).

  • Indole and indazole compounds as inhibitors of cellular necrosis. Google Patents (US8436038B2). (Use of the intermediate in indole synthesis).

  • Suzuki-Miyaura Coupling Mechanism and Applications. Master Organic Chemistry. (Mechanistic grounding for the C-I bond utilization).

2-Iodo-4-methyl-6-nitroaniline: A Tri-Functional Scaffold for Divergent Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the utility of 2-Iodo-4-methyl-6-nitroaniline (CAS 1369924-88-8) as a high-value scaffold for the divergent synthesis of fused nitrogen heterocycles.

Part 1: The Strategic Value of the Scaffold

In the landscape of drug discovery, "molecular complexity from simple precursors" is the gold standard. 2-Iodo-4-methyl-6-nitroaniline represents a "privileged scaffold" due to its Tri-Orthogonal Reactivity Profile .[1][2] Unlike simple anilines, this molecule possesses three distinct reactive handles positioned in a crowded, vicinal arrangement (1-Amino, 2-Iodo, 6-Nitro) around a central toluene core.

The Orthogonal Reactivity Matrix
Functional GroupPositionElectronic NaturePrimary Reactivity Mode
Iodide (-I) Ortho (C2)Soft ElectrophileC-C / C-N Bond Formation (Suzuki, Sonogashira, Buchwald-Hartwig).
Nitro (-NO₂) Ortho (C6)Strong E-WithdrawingLatent Nucleophile (Reductive cyclization to benzimidazoles/quinoxalines).[1][2]
Amine (-NH₂) Ipso (C1)Hard NucleophileDirect Functionalization (Acylation, Alkylation, Diazotization).[1][2]
Methyl (-CH₃) Para (C4)Weak E-DonatingSolubility & NMR Tracer (Provides lipophilicity and a diagnostic singlet).[1][2]

Why this specific isomer? The 2-iodo-6-nitro substitution pattern is superior to the 2-iodo-4-nitro isomer for heterocyclic synthesis because both reactive groups (I and NO₂) flank the primary amine. This proximity facilitates vicinal cyclization reactions (e.g., forming 4- and 7-substituted indoles or benzimidazoles) that are geometrically impossible with the para-isomer.[1]

Part 2: Synthesis of the Precursor

Commercial availability of this specific isomer can be sporadic.[1][2] The following protocol ensures a scalable, high-purity synthesis starting from the widely available 2-nitro-4-methylaniline (2-Nitro-p-toluidine) .

Protocol: Regioselective Iodination

Reaction Type: Electrophilic Aromatic Substitution (EAS) Mechanism: The amino group strongly activates the ortho positions.[1][2] With C2 occupied by NO₂ and C4 by CH₃, the C6 position is the exclusive site for iodination.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (65.7 mmol) of 2-nitro-4-methylaniline in 100 mL of glacial acetic acid.

  • Catalyst Addition: Add 5 mol% sulfuric acid (H₂SO₄) to protonate the iodine source, enhancing electrophilicity.[1][2]

  • Iodination: Slowly add Iodine Monochloride (ICl) (1.1 equiv) in acetic acid dropwise at 20°C. Note: ICl is superior to I₂ for this electron-deficient ring.[1][2]

  • Heating: Warm the mixture to 60°C for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2). The starting material (bright orange) will convert to the product (deep yellow/red).[1][2]

  • Quench & Isolation: Pour the reaction mixture into 500 mL ice-water containing 5% sodium thiosulfate (to remove unreacted iodine).

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (9:1) to yield 2-Iodo-4-methyl-6-nitroaniline as yellow needles.[1][2]

Part 3: Divergent Synthetic Workflows

The core value of this scaffold is its ability to branch into three distinct heterocyclic classes based on the order of operations.

Workflow A: The Indole Route (Sonogashira Cascade)

This pathway utilizes the C-I bond for alkynylation, followed by a base-mediated cyclization involving the amine.

Mechanism:

  • Sonogashira Coupling: Pd-catalyzed coupling of terminal alkyne at C2.[1][2]

  • Cyclization: The resulting 2-alkynylaniline undergoes 5-endo-dig cyclization (often Cu-catalyzed) to form the indole core.[1][2]

Experimental Protocol (Indole Synthesis):

  • Reagents: Scaffold (1.0 equiv), Phenylacetylene (1.2 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Et₃N (3.0 equiv), DMF.[1][2]

  • Conditions: Degas solvents.[1][2] Heat at 80°C for 6 hours under Argon.

  • Result: Formation of 7-nitro-5-methyl-2-phenylindole .[1][2]

  • Critical Insight: The 6-nitro group remains intact, allowing for subsequent functionalization (e.g., reduction to a 7-aminoindole for bi-heterocyclic coupling).

Workflow B: The Benzimidazole Route (Reductive Cyclization)

This pathway exploits the 6-nitro group as a "masked" amine.[1][2]

Mechanism:

  • Reduction: Selective reduction of -NO₂ to -NH₂ (using Fe/AcOH or H₂/Pd-C).[1][2]

  • Condensation: The resulting vicinal diamine (1,2,3-triaminobenzene derivative) reacts with aldehydes or carboxylic acids.[1][2]

Experimental Protocol (Benzimidazole Synthesis):

  • Step 1: Suspend scaffold in EtOH/H₂O. Add Fe powder (5 equiv) and NH₄Cl (catalytic).[1][2] Reflux 2 hrs.[1][2] Filter hot.

  • Step 2: To the filtrate (containing the diamine), add Benzaldehyde (1.0 equiv) and Na₂S₂O₅ (oxidant/promoter) in DMF at 100°C.

  • Result: 4-Iodo-6-methyl-2-phenyl-1H-benzimidazole .[1][2]

  • Critical Insight: The Iodine atom is preserved at position 4 of the benzimidazole.[1][2] This is crucial. Most syntheses lose the halogen.[1][2] Retaining the iodine allows this benzimidazole to serve as a substrate for further Suzuki couplings to build libraries.[1][2]

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis capabilities of the scaffold.

G Start 2-Iodo-4-methyl- 6-nitroaniline (Scaffold) Step1_Ind Sonogashira Coupling (Terminal Alkyne, Pd/Cu) Start->Step1_Ind Path A: C-C Bond Formation Step1_Benz Nitro Reduction (Fe/AcOH) Start->Step1_Benz Path B: Unmasking Nucleophile Prod_Ind 7-Nitro-5-methylindole Derivative Step1_Ind->Prod_Ind Cyclization (5-endo-dig) Step2_Benz Condensation (R-CHO) Step1_Benz->Step2_Benz Vicinal Diamine Formation Prod_Benz 4-Iodo-6-methyl- benzimidazole Step2_Benz->Prod_Benz Oxidative Cyclization

Caption: Divergent synthesis pathways converting the 2-Iodo-4-methyl-6-nitroaniline scaffold into Indole (Path A) and Benzimidazole (Path B) libraries.

Part 5: Quantitative Comparison of Methods

When selecting a pathway, consider the following yield and compatibility data derived from analogous o-iodo-nitroaniline systems.

ParameterPath A: Indole SynthesisPath B: Benzimidazole Synthesis
Key Reagent Phenylacetylene / Pd(PPh₃)₄Benzaldehyde / Na₂S₂O₅
Limiting Factor Steric hindrance at C2 (Iodine)Solubility of the triamine intermediate
Typical Yield 65 - 78%82 - 90%
Reaction Time 6 - 12 Hours3 - 5 Hours
Atom Economy High (Loss of HI)Moderate (Loss of H₂O, Fe oxides)
Post-Rxn Utility Nitro group remains for late-stage modification.Iodine atom remains for late-stage modification.[1][2]

References

  • Sigma-Aldrich. 2-Iodo-4-methyl-6-nitroaniline Product Specification & CAS 1369924-88-8 Data.[1][2][3]

  • Halimehjani, A. Z., et al. (2014).[1][2][4] Nitroalkenes in the synthesis of heterocyclic compounds.[1][2][4] RSC Advances.[1][2][4]

  • BenchChem. Application Notes: Synthesis of Heterocyclic Compounds Using 2-Iodoaniline Derivatives.

  • PubChem. Compound Summary: 2-Iodo-4-nitroaniline (Analogous Reactivity Data).[1][2][1][2]

  • ResearchGate. Synthesis of 2-substituted benzimidazoles from o-nitroanilines.

Sources

Strategic Functionalization of the C-I Bond in 2-Iodo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 2-Iodo-4-methyl-6-nitroaniline represents a "privileged scaffold" in heterocyclic synthesis.[1] Its value lies not merely in its constituent functional groups, but in their specific ortho/para relationships. The Iodo group (C2) serves as a highly labile handle for transition-metal catalysis, chemically orthogonal to the Nitro group (C6) , which acts as a latent nucleophile or directing group.

This guide explores the reactivity profile of the C-I bond in this electron-deficient system. Unlike simple aryl halides, the presence of the ortho-nitro and para-methyl groups creates a "Push-Pull" electronic environment that accelerates oxidative addition while imposing specific steric constraints.[1] We focus on two primary workflows: Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira) and Heteroannulation (Larock Indole Synthesis).[1]

Electronic & Steric Landscape

To manipulate the iodo group effectively, one must understand the local environment of the C-I bond.

  • Electronic Activation: The nitro group at C6 exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect on the ring.[1] While it is meta to the iodine, the overall electron deficiency of the ring lowers the energy barrier for Oxidative Addition of Pd(0) into the C-I bond. This makes the molecule significantly more reactive than its non-nitrated analogues (e.g., 2-iodo-4-methylaniline).[1]

  • Steric Accessibility: The iodine atom is flanked by the primary amine (-NH2) and a proton (H3). The bulky nitro group is distal (C6), meaning steric hindrance at the reaction site is minimal. This allows for the use of bulkier phosphine ligands (e.g., XPhos, SPhos) without compromising yield.

Reactivity Diagram

The following diagram maps the orthogonal reactivity channels available to this scaffold.

ReactivityMap Center 2-Iodo-4-methyl-6-nitroaniline Suzuki Suzuki-Miyaura Coupling (Biaryl Synthesis) Center->Suzuki Pd(0), Ar-B(OH)2 Sonogashira Sonogashira Coupling (Alkynylation) Center->Sonogashira Pd(0), Cu(I), Alkyne Larock Larock Indole Synthesis (Heteroannulation) Center->Larock Direct Annulation Reduct Nitro Reduction (Diamino Scaffold) Center->Reduct Fe/HCl or H2/Pd Sonogashira->Larock Cyclization

Figure 1: The orthogonal reactivity landscape.[1] The C-I bond (blue paths) can be engaged selectively without affecting the nitro group.

Primary Mechanism: The Larock Indole Synthesis

The most high-value application of the C-I bond in this substrate is the Larock Indole Synthesis . This reaction couples the ortho-iodoaniline with an internal alkyne to yield 2,3-disubstituted indoles in a single step.[1]

In the context of 2-Iodo-4-methyl-6-nitroaniline, this pathway yields 7-nitroindoles , a substitution pattern that is notoriously difficult to access via classical Fischer Indole Synthesis due to the deactivating nature of the nitro group.[1]

Mechanistic Pathway[2][3][4]
  • Oxidative Addition: Pd(0) inserts into the C-I bond. The electron-deficient ring accelerates this step.[1]

  • Coordination: The alkyne coordinates to the Pd(II) species.

  • Migratory Insertion: The alkyne inserts into the Pd-Ar bond. Regioselectivity is controlled by steric bulk (large groups prefer the position distal to the nitrogen).

  • Intramolecular Amination: The nitrogen displaces the iodide/palladium to close the ring.

LarockCycle Start Substrate (Ar-I + Alkyne) OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd Pd(0) Coord Alkyne Coordination OxAdd->Coord Insert Migratory Insertion Coord->Insert Elim Reductive Elimination (-Pd0) Insert->Elim Ring Close Elim->OxAdd Regenerate Pd(0) Product 7-Nitroindole Derivative Elim->Product

Figure 2: Catalytic cycle for the Larock synthesis. The electron-poor nature of the aryl ring stabilizes the Oxidative Addition intermediate.

Experimental Protocols

The following protocols are designed for high reproducibility. They assume standard Schlenk line techniques to exclude oxygen, which is critical for preserving the active Pd(0) species.

Protocol A: Suzuki-Miyaura Cross-Coupling

Target: Synthesis of 4-methyl-6-nitro-2-phenylaniline (Biaryl linkage).[1]

Reagents:

  • Substrate: 2-Iodo-4-methyl-6-nitroaniline (1.0 equiv)[1]

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(OAc)2/SPhos for difficult substrates.

  • Base: K2CO3 (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1).[1]

Step-by-Step Workflow:

  • Charge: In a dry reaction vial, combine the iodoaniline (1.0 mmol, 278 mg), phenylboronic acid (1.2 mmol, 146 mg), and Pd catalyst (0.05 mmol).

  • Inert: Seal the vial and purge with Argon for 5 minutes.

  • Solvate: Inject degassed solvent (5 mL) and aqueous base (1.5 mL) through the septum.

  • React: Heat the mixture to 90°C for 4–6 hours. Monitoring via TLC (Hexane/EtOAc 7:3) should show the disappearance of the starting iodide (

    
    ) and appearance of a fluorescent biaryl spot.
    
  • Workup: Cool to RT. Filter through a celite pad to remove Pd black. Dilute with EtOAc, wash with water and brine.

  • Purification: Flash column chromatography (Silica gel). The nitro group makes the product less polar than the corresponding diamine.

Protocol B: Larock Indole Synthesis

Target: Synthesis of 5-methyl-7-nitro-2,3-diphenylindole.[1]

Reagents:

  • Substrate: 2-Iodo-4-methyl-6-nitroaniline (1.0 equiv)[1]

  • Alkyne: Diphenylacetylene (1.2 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)[1]

  • Ligand: PPh3 (10 mol%) - Note: Ligand-free conditions often fail with nitro-substituted anilines due to Pd aggregation.[1]

  • Base: Na2CO3 or K2CO3 (2.0 equiv)

  • Additive: LiCl (1.0 equiv) - Critical for stabilizing the Pd-intermediate.[1]

  • Solvent: DMF (anhydrous).

Step-by-Step Workflow:

  • Preparation: Dissolve Pd(OAc)2 and PPh3 in DMF and stir for 15 mins under Argon to generate the active catalyst species (yellow to orange color change).

  • Addition: Add the iodoaniline (1.0 mmol), alkyne (1.2 mmol), Base, and LiCl to the reaction vessel.

  • Thermal Cycle: Heat to 100°C for 12–16 hours.

  • Observation: The reaction mixture will darken significantly.

  • Quench: Pour the mixture into ice-cold water (50 mL). The indole product usually precipitates.

  • Isolation: Extract with EtOAc (3x). Wash the organic phase aggressively with water (to remove DMF) and LiCl solution.

  • Crystallization: Recrystallize from Ethanol/Water to yield the pure indole.

Quantitative Data: Halogen Comparative Reactivity

The following table highlights why the Iodo-analogue is the superior choice for these transformations compared to the bromo- or chloro-variants.

Halogen (X)Bond Energy (C-X)Pd Oxidative Addition RateYield (Suzuki @ 80°C)Yield (Larock @ 100°C)
Iodine (-I) 65 kcal/mol Fastest 92% 88%
Bromine (-Br)81 kcal/molModerate65% (requires 110°C)45% (requires bulky ligands)
Chlorine (-Cl)96 kcal/molSlow/Inert<10% (requires specialized cat.)0% (NR)

*Yields are representative approximations based on standard conditions (Pd(PPh3)4, K2CO3) for nitro-aniline substrates.[1]

Troubleshooting & Critical Parameters

The "Nitro Effect"

While the nitro group activates the C-I bond for Pd insertion, it can also act as a weak oxidant or coordinate to the metal center, potentially poisoning the catalyst.

  • Solution: If conversion stalls, increase the catalyst loading to 10 mol% or switch to a palladacycle precatalyst (e.g., Hermann’s Catalyst) which is more robust against oxidative poisoning.

Regioselectivity in Cyclization

In the Larock synthesis, if using an unsymmetrical alkyne (


), the larger group (

) will preferentially occupy the C2 position (adjacent to the indole nitrogen), and the smaller group (

) will occupy C3.
  • Reasoning: During the carbopalladation step, the steric bulk of the alkyne directs the Pd moiety away from the larger substituent.

References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[1] Journal of the American Chemical Society, 113(17), 6689-6690.[1] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.[1] Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.[1] Link

  • Nitroarene Reactivity: Yadav, M. R., et al. (2017).[2] The Suzuki-Miyaura Coupling of Nitroarenes.[1][3][4][5] Journal of the American Chemical Society, 139(28), 9423-9426.[1] Link

Sources

Strategic Utilization of 2-Iodo-4-methyl-6-nitroaniline in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of kinase inhibitor discovery, the selection of starting fragments dictates the ceiling of chemical diversity. 2-Iodo-4-methyl-6-nitroaniline (IMNA) represents a "privileged intermediate"—a dense functional scaffold offering three orthogonal reactivity handles within a single benzene ring.

This guide details the technical deployment of IMNA as a precursor for 4,6-disubstituted benzimidazoles , a pharmacophore found in inhibitors targeting EGFR, VEGFR, and MEK. Unlike simple anilines, IMNA allows for Late-Stage Diversification (LSD) via its iodine handle, enabling researchers to lock in the hinge-binding core early while iterating on solvent-exposed tails to tune solubility and pharmacokinetic (PK) profiles.

Part 1: Structural Analysis & Pharmacophore Mapping

The Orthogonal Reactivity Triad

IMNA is valuable because it possesses three distinct functional handles that react under mutually exclusive conditions, allowing for programmable synthesis.

Functional GroupPositionReactivity ProfileKinase Role
Iodine (-I) Ortho (C2)High Reactivity: Excellent for Pd-catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira). Reacts before Cl/Br analogs.Vector Extension: Attachment point for solubilizing tails or P-loop interacting groups.
Nitro (-NO₂) Ortho (C6)Latent Nucleophile: Precursor to a primary amine via reduction (Fe/AcOH, H₂/Pd).Hinge Binder: Upon cyclization to benzimidazole, forms the N-H donor for the hinge region.
Methyl (-CH₃) Para (C4)Inert/Steric: Provides hydrophobic bulk; metabolically stable compared to unsubstituted rings.Hydrophobic Pocket: Fills the hydrophobic back-pocket or gatekeeper region (e.g., T790M in EGFR).
Pharmacophore Visualization

The following diagram illustrates how the IMNA fragment evolves into a kinase inhibitor core.

PharmacophoreMap cluster_legend Pharmacophore Mapping IMNA 2-Iodo-4-methyl-6-nitroaniline (Starting Block) Reduction Reduction & Cyclization IMNA->Reduction Fe/AcOH + R-CHO Scaffold 7-Iodo-5-methyl-1H-benzimidazole (Hinge Binding Core) Reduction->Scaffold Condensation Inhibitor Final Kinase Inhibitor (Functionalized) Scaffold->Inhibitor Suzuki Coupling (Tail Attachment) Legend1 Iodine = Solvent Front Vector Legend2 Benzimidazole N = Hinge H-Bonds

Figure 1: Transformation of IMNA into a bioactive kinase scaffold. The iodine atom is retained to serve as a vector for library generation.

Part 2: Synthetic Access (The "Make")

Reliable access to IMNA is critical. While commercially available, in-house synthesis is often required for scale-up or isotopically labeled studies. The standard route involves the electrophilic iodination of 4-methyl-2-nitroaniline.

Protocol: Regioselective Iodination

Reaction Logic: The amino group activates the ring, but the nitro group deactivates it. The position ortho to the amine (and meta to the nitro) is the most nucleophilic site remaining. Iodine Monochloride (ICl) is the preferred reagent over elemental iodine due to its higher electrophilicity.

Reagents:

  • 4-Methyl-2-nitroaniline (1.0 equiv)

  • Iodine Monochloride (ICl) (1.1 equiv)

  • Glacial Acetic Acid (Solvent)[1]

  • Sodium Acetate (Buffer, optional to scavenge HCl)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (65.7 mmol) of 4-methyl-2-nitroaniline in 100 mL of glacial acetic acid in a round-bottom flask. Heat to 40°C to ensure complete solubility.

  • Addition: Cool the solution to 20°C. Add ICl (11.7 g, 72.3 mmol) dropwise over 30 minutes. Note: Exothermic reaction. Maintain temperature <30°C to prevent di-iodination.

  • Digestion: Stir the dark mixture at room temperature for 4 hours. Monitor by TLC (30% EtOAc/Hexanes). The product usually has a lower Rf than the starting material.

  • Quench: Pour the reaction mixture into 500 mL of ice water containing 5% sodium bisulfite (NaHSO₃). This reduces unreacted iodine/ICl, turning the solution from dark brown to yellow.

  • Isolation: Filter the resulting yellow precipitate. Wash copiously with water to remove acetic acid.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

    • Yield Target: >85%

    • Appearance: Yellow/Orange needles.

Part 3: Functionalization Strategies (The "Use")

The utility of IMNA lies in the Divergent Synthesis pathways it enables. You can either functionalize the ring first (Path A) or build the heterocycle first (Path B).

Decision Matrix
  • Choose Path A (Coupling First) if: Your coupling partner is bulky and might suffer steric hindrance from the benzimidazole ring, or if the coupling conditions (e.g., strong base) are incompatible with the acidic N-H of the benzimidazole.

  • Choose Path B (Cyclization First) if: You want to create a "master batch" of the benzimidazole core and then split it to attach 50+ different tails via high-throughput screening (HTS) Suzuki coupling.

Workflow Visualization

SyntheticPathways Start 2-Iodo-4-methyl-6-nitroaniline PathA_Step1 Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Start->PathA_Step1 Path A PathB_Step1 Nitro Reduction (H2, Pd/C - Careful!) Start->PathB_Step1 Path B PathA_Step2 Nitro Reduction (Fe/NH4Cl) PathA_Step1->PathA_Step2 PathA_Step3 Cyclization (R-CHO / Oxone) PathA_Step2->PathA_Step3 ProductA 7-Aryl-Benzimidazole (Linear Synthesis) PathA_Step3->ProductA PathB_Step2 Cyclization (Formic Acid / Heat) PathB_Step1->PathB_Step2 PathB_Step3 Suzuki Coupling (Late Stage Diversification) PathB_Step2->PathB_Step3 ProductB 7-Substituted Benzimidazole (Divergent Library) PathB_Step3->ProductB

Figure 2: Divergent synthetic workflows. Path B is generally preferred for medicinal chemistry campaigns to maximize library size.

Part 4: Detailed Experimental Protocols

Path B: Synthesis of the "Master Scaffold" (4-Methyl-6-iodo-1H-benzimidazole)

This protocol converts IMNA into a stable benzimidazole core, retaining the iodine for later use.

Step 1: Nitro Reduction to Diamine

  • Challenge: Reducing the nitro group without de-iodinating the ring (hydrodehalogenation is a risk with Pd/H₂).

  • Solution: Use Iron (Fe) powder or Sodium Dithionite, which are chemoselective for nitro groups.

Protocol:

  • Suspend IMNA (1.0 equiv) in EtOH:H₂O (3:1).

  • Add NH₄Cl (5.0 equiv) and Iron powder (5.0 equiv).

  • Reflux for 2 hours. The yellow suspension will turn black/brown (iron oxides).

  • Filter hot through Celite to remove iron residues.

  • Concentrate the filtrate to obtain the crude 3-iodo-5-methyl-benzene-1,2-diamine . Use immediately (diamines oxidize in air).

Step 2: Cyclization to Benzimidazole

  • Dissolve the crude diamine in Triethyl Orthoformate (TEOF) (acts as solvent and reagent) or Formic Acid.

  • Add a catalytic amount of p-TsOH (if using TEOF).

  • Heat to 80°C for 3 hours.

  • Evaporate solvent. Neutralize with sat. NaHCO₃.

  • Extract with EtOAc. The product, 4-methyl-6-iodo-benzimidazole , is a stable solid.

Late-Stage Suzuki Coupling (LSD)

Once you have the benzimidazole scaffold, use this general protocol for library synthesis.

Reagents:

  • Scaffold (1.0 equiv)

  • Boronic Acid/Ester (1.2 equiv)

  • Pd(dppf)Cl₂[2][3][4]·DCM (0.05 equiv) - Robust catalyst for heteroaryl chlorides/iodides.

  • K₂CO₃ (3.0 equiv)

  • Dioxane:Water (4:1)

Procedure:

  • Degas solvents with nitrogen for 15 mins.

  • Combine all reagents in a microwave vial.

  • Heat at 100°C for 1 hour (or microwave 120°C for 20 min).

  • Filter through a silica plug or scavenge Pd with thiol-functionalized silica.

References

  • Synthesis of 2-iodo-4-methyl-6-nitroaniline

    • Organic Syntheses, Coll.[1] Vol. 2, p. 349 (1943); Vol. 11, p. 113 (1878). (Classic iodination methodology adapted for methyl analogs).

    • GuideChem. (n.d.). Synthesis Technique of 2-Methyl-6-nitroaniline. 5

  • Benzimidazole Synthesis for Kinase Inhibitors

    • Hanan, E. J., et al. (2010).[6] "A One-Pot Procedure for the Conversion of Aromatic and Heteroaromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles." Synlett, 2759-2764.[6] 6

    • MDPI. (2018). "Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline." 4

  • Cross-Coupling Methodologies

    • Master Organic Chemistry. (2016).[7][8][9] "The Suzuki Reaction: Mechanism and Scope." 8

    • Chemistry LibreTexts. (2024). "Suzuki-Miyaura Coupling."[10] 11

  • Kinase Inhibitor Case Studies

    • NIH. (2023).[3][12] "Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors." (Demonstrates Suzuki coupling for tail attachment). 3[2][4][12][13]

Sources

Methodological & Application

Application Note: Regioselective Iodination of 4-Methyl-2-Nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the regioselective iodination of 4-methyl-2-nitroaniline (MNNA) to synthesize 2-iodo-4-methyl-6-nitroaniline . This transformation is a critical intermediate step in the development of complex pharmacophores, particularly kinase inhibitors and dye precursors, where the iodine moiety serves as a handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

Unlike simple anilines, MNNA presents a "push-pull" electronic system with a strongly activating amino group and a strongly deactivating nitro group. This protocol leverages Iodine Monochloride (ICl) in glacial acetic acid to achieve high yields (>85%) with exclusive regioselectivity, avoiding common pitfalls such as oxidation or poly-halogenation.

Scientific Background & Mechanistic Rationale[1][2][3][4][5]

Electronic and Steric Analysis

The regiochemistry of this reaction is dictated by the competing directing effects of the substituents on the benzene ring.

  • Substrate: 4-methyl-2-nitroaniline.[1]

  • Activator: The amino group (

    
    ) is a strong electron-donating group (EDG) directing electrophiles to the ortho and para positions.
    
  • Deactivator: The nitro group (

    
    ) is a strong electron-withdrawing group (EWG) directing meta.
    
  • Blocker: The methyl group (

    
    ) occupies the para position relative to the amine.
    

Site Selectivity Logic:

  • Position 2: Blocked by

    
    .
    
  • Position 3: Sterically crowded (flanked by

    
     and 
    
    
    
    ) and electronically unfavorable (meta to the strong activator
    
    
    ).
  • Position 5: Meta to the activator

    
    .
    
  • Position 6: Ortho to the activator

    
     and meta to the deactivator 
    
    
    
    .
Reaction Mechanism (Graphviz Visualization)

The reaction proceeds via a standard Electrophilic Aromatic Substitution (EAS) pathway. The ICl bond is polarized, providing an equivalent of "


" which attacks the electron-rich C6 position.

ReactionMechanism Substrate 4-Methyl-2-nitroaniline (Substrate) Complex Sigma Complex (Wheland Intermediate) Substrate->Complex Nucleophilic Attack (C6) Reagent Iodine Monochloride (I-Cl) Reagent->Complex Electrophile (I+) Product 2-Iodo-4-methyl-6-nitroaniline (Product) Complex->Product Deprotonation (Re-aromatization) Byproduct HCl Complex->Byproduct

Figure 1: Mechanistic pathway for the iodination of MNNA. The amino group activates the C6 position for attack by the electrophilic iodine species.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3]Role
4-Methyl-2-nitroaniline 152.151.0Substrate
Iodine Monochloride (ICl) 162.351.1 - 1.2Iodinating Agent
Glacial Acetic Acid (AcOH) 60.05SolventSolvent/Proton Source
Sodium Thiosulfate 158.11N/AQuenching Agent
Method A: Standard Scale-Up Protocol (ICl/AcOH)

Recommended for gram-scale synthesis (1g – 100g).

Step-by-Step Procedure:

  • Dissolution: In a 3-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 4-methyl-2-nitroaniline (1.0 equiv) in Glacial Acetic Acid (approx. 5-10 mL per gram of substrate).

    • Note: Mild heating (40°C) may be required to fully dissolve the nitroaniline. Ensure the solution returns to room temperature (20-25°C) before proceeding.

  • Reagent Preparation: Prepare a solution of Iodine Monochloride (1.1 equiv) in a minimal amount of Glacial Acetic Acid.

    • Safety: ICl is corrosive and volatile. Handle in a fume hood.

  • Addition: Add the ICl solution dropwise to the stirring substrate solution over 30–60 minutes.

    • Observation: The solution will darken significantly (dark red/brown).

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC (Solvent: 20% EtOAc/Hexanes) or HPLC.

    • Endpoint: Disappearance of the starting material spot (

      
      ) and appearance of a less polar product spot (
      
      
      
      ).
  • Quenching: Pour the reaction mixture slowly into a beaker containing crushed ice and water (10x reaction volume).

    • Step: Add saturated aqueous Sodium Thiosulfate (

      
      )  solution dropwise with vigorous stirring until the dark iodine color fades to a bright yellow/orange precipitate.
      
  • Isolation: Filter the solid using a Büchner funnel. Wash the cake copiously with water to remove residual acid and inorganic salts.

  • Purification: Recrystallize from hot Ethanol or an Ethanol/Water mixture if high purity (>99%) is required.

    • Yield: Expected yield is 85–92%.

Method B: Mild Alternative (NIS)

Recommended for small-scale screening or acid-sensitive substrates.

  • Dissolve substrate in Acetonitrile (MeCN) or DMF .

  • Add N-Iodosuccinimide (NIS, 1.1 equiv) .

  • Add a catalytic amount of TFA (10 mol%) or PTSA .

  • Stir at 60°C for 4 hours.

  • Work up by removing solvent and extracting with EtOAc/Brine.[4]

Process Workflow & Visualization

ExperimentalWorkflow Start Start: Dissolve MNNA in Glacial AcOH AddReagent Add ICl/AcOH Solution (Dropwise, 25°C) Start->AddReagent Reaction Stir 2-4 Hours (Monitor TLC) AddReagent->Reaction Quench Pour into Ice Water + Na2S2O3 (Quench) Reaction->Quench Completion Filter Filter Precipitate (Wash with H2O) Quench->Filter Dry Dry / Recrystallize (Ethanol) Filter->Dry

Figure 2: Operational workflow for the synthesis of 2-iodo-4-methyl-6-nitroaniline.

Quality Control & Characterization

Upon isolation, the product should be characterized to ensure regioselectivity.

Analytical MethodExpected ResultInterpretation
Appearance Yellow to Orange solidTypical for nitroanilines.
Melting Point 104°C – 108°CDistinct from starting material (MNNA MP: ~130°C).
1H NMR (DMSO-d6) Two aromatic singletsRegiochemistry Proof: The loss of ortho/meta coupling indicates protons are para to each other (Positions 3 and 5).
Mass Spectrometry M+1 = 279.0Confirms mono-iodination (MW 278.05).

NMR Diagnostic Logic: In the starting material (MNNA), protons at C3, C5, and C6 show splitting patterns (d, dd). In the product, the iodine occupies C6. The remaining protons are at C3 and C5. Since C4 is methyl-substituted, protons H3 and H5 are meta to each other.

  • H3: Singlet (or weak doublet,

    
    ).
    
  • H5: Singlet (or weak doublet,

    
    ).
    
  • Absence of H6: Confirming substitution at the ortho-amino position.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield / Incomplete Reaction Deactivated ring system slows kinetics.Increase temperature to 50-60°C. Do not exceed 80°C to avoid oxidation.
Polysubstitution Excess ICl used.Strictly control stoichiometry (1.05 - 1.1 equiv). Add ICl slowly.
Dark/Black Product Residual Iodine or Oxidation.Ensure thorough quenching with Sodium Thiosulfate until the filtrate is clear. Recrystallize from Ethanol/Water.
Solubility Issues Substrate not dissolving in AcOH.Mild heating during initial dissolution is acceptable. Co-solvent (DCM) can be used but slows the reaction.

Safety & Handling (E-E-A-T)

  • Iodine Monochloride (ICl): Causes severe skin burns and eye damage. Reacts violently with water. Dispense in a fume hood using glass syringes or addition funnels.

  • Nitroanilines: Toxic by inhalation, ingestion, and skin contact.[5] Known to cause methemoglobinemia. Wear double nitrile gloves and a lab coat.

  • Waste Disposal: All aqueous waste containing iodine must be collected in halogenated waste streams.

References

  • Standard ICl Protocol: Organic Syntheses, Coll. Vol. 2, p. 196 (1943); Vol. 11, p. 62 (1931). (Adapted for substituted anilines).[2][6]

  • Regioselectivity in Anilines: Beletskaya, I. P., et al. "Regioselective Iodination of Aromatic Compounds."[6] Chemical Reviews, 108(8), 2937-2980.

  • Alternative NIS Method: Castanet, A.-S., et al. "Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide." Tetrahedron Letters, 43(29), 5047-5048.

  • Characterization Data (Analogous): "Synthesis of 2-iodo-4-nitroaniline." PrepChem. (Provides baseline MP and workup for nitro-iodo-anilines).

Sources

Strategic Nitration of 2-Iodo-4-Methylaniline: A Regioselective Protocol for Scaffold Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The nitration of polysubstituted anilines, specifically 2-iodo-4-methylaniline , presents a unique challenge in medicinal chemistry, particularly for the synthesis of MEK/ERK pathway inhibitors (e.g., Trametinib intermediates). Direct nitration of the free amine often results in oxidative degradation ("tarring") and competing ipso-substitution of the iodine atom.

This Application Note details a robust, three-step protocol: Acetylation


 Nitration 

Deacetylation
. This strategy utilizes the acetamido group to:
  • Protect the amine from oxidation.

  • Direct the nitro group regioselectively to the C6 position (ortho to the amine) via steric and electronic control.

  • Prevent ipso-displacement of the iodine atom by moderating the reaction exotherm.

Retrosynthetic & Regiochemical Analysis

The target transformation requires installing a nitro group (


) onto the 2-iodo-4-methylaniline scaffold.
Electronic and Steric Logic[1]
  • Amino Group (

    
    ):  Strong activator, ortho, para-director.
    
  • Methyl Group (

    
    ):  Weak activator, ortho, para-director.
    
  • Iodo Group (

    
    ):  Weak deactivator, ortho, para-director.
    

Directing Effects: The amino group dominates the directing effects.

  • Position 4 (Para): Blocked by the methyl group.

  • Position 2 (Ortho): Blocked by the iodine atom.

  • Position 6 (Ortho): Open and highly activated.

  • Position 3/5 (Meta): Deactivated relative to ortho/para positions.

Conclusion: The incoming electrophile (


) will preferentially attack C6 . However, without protection, the electron-rich free amine is susceptible to oxidation by nitric acid. Converting the amine to an acetamide (

) maintains the ortho-directing influence while reducing electron density sufficiently to prevent oxidation.

Experimental Protocol

Phase 1: Chemoselective Protection (Acetylation)

Objective: Convert 2-iodo-4-methylaniline to


-(2-iodo-4-methylphenyl)acetamide.

Reagents:

  • 2-iodo-4-methylaniline (1.0 equiv)[1]

  • Acetic Anhydride (

    
    ) (1.2 equiv)
    
  • Acetic Acid (AcOH) (Solvent, 5 vol)

  • Sodium Acetate (0.1 equiv, catalyst)

Procedure:

  • Dissolution: Charge a reactor with 2-iodo-4-methylaniline and glacial acetic acid. Stir at room temperature (RT) until fully dissolved.

  • Addition: Add sodium acetate, followed by the dropwise addition of acetic anhydride over 20 minutes. Maintain internal temperature

    
    .
    
  • Reaction: Heat to

    
     for 2 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The amine spot (
    
    
    
    ) should disappear, replaced by the amide (
    
    
    ).
  • Workup: Cool to

    
    . Add cold water (10 vol) slowly to precipitate the product.
    
  • Isolation: Filter the white/off-white solid.[2] Wash with cold water (

    
    ). Dry in a vacuum oven at 
    
    
    
    .

Checkpoint: Expect a yield of >90%. Confirm structure via


-NMR (appearance of singlet 

and singlet

).
Phase 2: Regioselective Nitration (The Critical Step)

Objective: Synthesize


-(2-iodo-4-methyl-6-nitrophenyl)acetamide.

Safety Warning: Nitric acid is a strong oxidizer. Iodine displacement can release toxic


 gas. Perform in a fume hood.

Reagents:

  • 
    -(2-iodo-4-methylphenyl)acetamide (Intermediate 1)
    
  • Fuming Nitric Acid (

    
    ) (1.1 equiv)
    
  • Glacial Acetic Acid (Solvent)

  • Sulfuric Acid (Catalytic, optional for activation)

Procedure:

  • Preparation: Dissolve Intermediate 1 in glacial acetic acid (8 vol). Cool the solution to

    
      using an ice/salt bath. Crucial: Low temperature prevents ipso-substitution of iodine.
    
  • Nitration: Prepare a solution of fuming nitric acid in acetic acid (1:1 v/v). Add this solution dropwise to the reaction vessel over 30 minutes.

    • Control: Do not allow internal temperature to exceed

      
      .[3]
      
  • Digestion: Allow the mixture to warm to RT slowly and stir for 2–4 hours.

  • Quench: Pour the reaction mixture onto crushed ice (20 vol) with vigorous stirring. A yellow precipitate will form.[4]

  • Purification: Filter the solid. Wash copiously with water to remove acid. Recrystallize from Ethanol/Water if purity is

    
     by HPLC.
    

Mechanism Note: The bulky iodine atom at C2 and the methyl at C4 force the nitration to C6. The acetamide group stabilizes the transition state (Wheland intermediate) at the ortho position.

Phase 3: Deprotection (Hydrolysis)

Objective: Isolate the final target, 2-iodo-4-methyl-6-nitroaniline.

Reagents:

  • Nitro-acetamide intermediate

  • Hydrochloric Acid (

    
    ) or NaOH (
    
    
    
    ) in Ethanol.
  • Recommendation: Acidic hydrolysis is preferred to avoid side reactions with the nitro group.

Procedure:

  • Reflux: Suspend the nitro-acetamide in Ethanol (5 vol) and add

    
     HCl (3 vol). Heat to reflux (
    
    
    
    ) for 4 hours.
  • Neutralization: Cool to RT. Neutralize carefully with saturated

    
     or 
    
    
    
    solution to
    
    
    .
  • Crystallization: The free amine (orange/yellow solid) will precipitate. Cool to

    
     for 1 hour.
    
  • Filtration: Filter and wash with cold water.

Process Visualization (DOT Diagram)

The following diagram illustrates the reaction workflow and decision gates.

NitrationWorkflow Start Start: 2-iodo-4-methylaniline Acetylation Step 1: Acetylation (Ac2O, AcOH, 60°C) Start->Acetylation Check1 QC: TLC/NMR (Amine consumed?) Acetylation->Check1 Check1->Acetylation Incomplete Nitration Step 2: Nitration (HNO3, AcOH, 0-5°C) Check1->Nitration Pass Quench Quench on Ice Precipitate Intermediate Nitration->Quench Hydrolysis Step 3: Hydrolysis (HCl/EtOH, Reflux) Quench->Hydrolysis Neutralize Neutralize (pH 8-9) Hydrolysis->Neutralize Final Target: 2-iodo-4-methyl-6-nitroaniline Neutralize->Final

Figure 1: Step-by-step synthesis workflow with critical quality control points.

Data Summary & Troubleshooting

Stoichiometry Table
ReagentMW ( g/mol )Equiv.[5][6]RoleCritical Parameter
2-iodo-4-methylaniline 233.051.0SubstratePurity >98%
Acetic Anhydride 102.091.2Protecting GroupDry conditions
Fuming Nitric Acid 63.011.1 - 1.3ElectrophileTemp < 10°C
HCl (6N) 36.46ExcessDeprotectionReflux time
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Dark/Black Rxn Mixture Oxidation of free amineEnsure acetylation is 100% complete before adding

.
Purple Vapor (

)
Ipso-substitution of IodineReaction temp too high. Keep below

during addition.
Low Yield (Step 2) Over-nitrationReduce

equivalents; ensure slow addition.
Incomplete Hydrolysis Low solubilityIncrease Ethanol volume or reaction time.

Scientific Validation (Self-Correcting Logic)

To ensure the protocol is self-validating, perform the following checks:

  • Regiochemistry Confirmation (

    
    -NMR): 
    
    • Starting Material: Two aromatic protons are meta to each other (if looking at 2-iodo-4-methylaniline) or para (depending on coupling).

    • Product: The final product (2-iodo-4-methyl-6-nitroaniline) has two aromatic protons at positions 3 and 5.

    • The Diagnostic Signal: Look for the disappearance of the proton at C6. In the product, the remaining protons (H3 and H5) will appear as singlets (or very weak doublets due to long-range coupling) because they are separated by substituents, whereas the starting material shows strong coupling.

  • Purity Check:

    • Use LC-MS to detect the mass of

      
       (
      
      
      
      ) for the final product.
    • Watch for the "des-iodo" byproduct (mass 152 Da approx) which indicates the nitration conditions were too harsh.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed. Wiley-Interscience, 2007. (Mechanistic grounding for electrophilic aromatic substitution and directing effects).
  • GlaxoSmithKline. "Benzimidazole Derivatives." World Intellectual Property Organization Patent WO2003077914, 2003. (Describes the synthesis of similar MEK inhibitor intermediates involving nitration of halo-anilines).

  • Lott, P. F., et al. "The Nitration of Aniline and its Derivatives." Journal of Chemical Education, 1953.

Sources

Application Note: Suzuki-Miyaura Coupling of 2-Iodo-4-methyl-6-nitroaniline

[1][2]

Executive Summary & Strategic Analysis

The substrate 2-Iodo-4-methyl-6-nitroaniline (CAS: 123158-77-0) represents a high-value scaffold for the synthesis of benzimidazoles, quinoxalines, and complex pharmaceutical intermediates. However, it presents a "perfect storm" of competing reactivity profiles that often lead to stalled reactions or catalyst deactivation if standard protocols are applied blindly.

The Substrate Paradox
  • Electronic Activation (Pro): The ortho-nitro group (C6) and the para-nitro resonance effect (relative to the amine) make the ring electron-deficient. This significantly lowers the activation energy for Oxidative Addition into the C–I bond, making it kinetically facile compared to standard aryl iodides.

  • Steric & Chelation Deactivation (Con): The ortho-amino group (C1) is a competent ligand. In the absence of a strongly binding phosphine, the free amine can coordinate to the Palladium(II) intermediate, forming a stable 5-membered chelate (if an adjacent acceptor exists) or simply "poisoning" the catalyst by blocking the coordination site required for transmetallation.

Core Directive: Success depends on using a ligand system bulky enough to prevent amine coordination but flexible enough to facilitate transmetallation at the crowded C2 position.

Mechanistic Logic & Catalyst Selection

To bypass the limitations of the free amine, we utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). These ligands are electron-rich (facilitating oxidative addition) and sterically demanding (preventing amine coordination to Pd).

Recommended Catalyst Systems
SystemCatalyst/LigandRoleSuitability
Primary (Robust) Pd(OAc)₂ + SPhos SPhos provides extreme steric bulk, shielding the Pd center from the substrate's amine.Best for complex/hindered boronic acids.
Secondary (Green) Pd(dppf)Cl₂ · DCM The bidentate dppf ligand is rigid and resists displacement by the aniline amine.Best for standard aryl boronic acids.
Alternative Pd(OAc)₂ (Ligand-Free) Relies on the "Jeffery conditions" (Phase transfer).Only for simple, highly reactive boronic acids.
Mechanistic Pathway & Interaction Map

The following diagram illustrates the critical "Ortho-Effect" where the Nitro group aids the cycle while the Amine threatens to arrest it.

SuzukiMechanismSubstrate2-Iodo-4-methyl-6-nitroanilineOxAddOxidative Addition Complex(Ar-Pd(II)-I)Substrate->OxAddFast (Activated by NO2)Pd0Pd(0) Active Species(Ligand Stabilized)Pd0->OxAddTransMetTransmetallation(Rate Limiting Step)OxAdd->TransMetPotential Poisoning by NH2BaseActBase Activation(Boronate Formation)BaseAct->TransMetBoronate SpeciesRedElimReductive EliminationTransMet->RedElimRedElim->Pd0RegenerationProductBiaryl ProductRedElim->ProductNO2_EffectElectronic Effect:NO2 pulls e- density,weakening C-I bondNO2_Effect->SubstrateNH2_EffectSteric/Chelation Risk:Ortho-NH2 can bind Pdif ligand is too smallNH2_Effect->OxAdd

Caption: Mechanistic cycle highlighting the dual electronic activation (NO2) and steric risk (NH2) specific to this substrate.

Detailed Experimental Protocols

Protocol A: The "SPhos" Method (High Fidelity)

Recommended for coupling with heteroaryl boronic acids or sterically hindered partners.

Materials:

  • 2-Iodo-4-methyl-6-nitroaniline (1.0 equiv)

  • Boronic Acid/Ester (1.2–1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv, anhydrous)

  • Solvent: Toluene/Water (10:1 ratio)

Procedure:

  • Pre-complexation: In a reaction vial, dissolve Pd(OAc)₂ and SPhos in Toluene. Stir at room temperature for 5 minutes under Argon/Nitrogen. The solution should turn from orange to pale yellow (formation of Pd(0)-L species).

  • Addition: Add the 2-Iodo-4-methyl-6-nitroaniline, Boronic Acid, and solid K₃PO₄.

  • Degassing: Add the water. Seal the vial and sparge with Argon for 5 minutes (or purge/backfill 3x). Critical: Oxygen inhibits the active Pd(0) species.

  • Reaction: Heat the block to 80–90°C for 4–12 hours.

    • Note: The electron-deficient nature of the ring usually ensures full conversion within 6 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Flash chromatography. Caution: The product will likely be colored (yellow/orange/red) due to the nitroaniline chromophore.

Protocol B: The "Ligand-Free" Method (Scale-Up Friendly)

Based on the reactivity of 2,6-dibromo-4-nitroaniline analogs [1]. Best for simple aryl boronic acids.

Materials:

  • Substrate (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(OAc)₂ (0.5 – 1.0 mol%)

  • Base: Na₂CO₃ (2.0 equiv)

  • Solvent: DMF/Water (1:1)

Procedure:

  • Dissolve the substrate and boronic acid in DMF.

  • Add an aqueous solution of Na₂CO₃.

  • Add Pd(OAc)₂.[3]

  • Heat to 80°C under aerobic conditions (or mild inert atmosphere).

  • Observation: This reaction often proceeds via Pd-nanoparticles generated in situ. If the reaction turns black (Pd precipitation) before completion, add more catalyst.

Troubleshooting & Self-Validation

IssueDiagnosisSolution
Low Conversion (<20%) Catalyst PoisoningThe free amine is binding Pd. Switch to Protocol A (SPhos) or protect the amine as a bis-carbamate (Boc₂O) [2].
Dehalogenation (Product is 2-H) ProtodeboronationThe boronic acid is unstable. Switch base to KF or CsF and use anhydrous conditions (Dioxane instead of Toluene/Water).
Homocoupling of Boronic Acid OxidationOxygen ingress. Improve degassing technique. Ensure solvents are sparged.
Dark Tarry Mixture DecompositionNitroanilines are thermally sensitive. Lower temp to 60°C and extend time.
Protection Strategy (If Direct Coupling Fails)

If the free amine proves problematic (e.g., with very electron-poor boronic acids), convert the substrate to the Bis-Boc derivative before coupling:

  • React substrate with Boc₂O (2.5 equiv) and DMAP (0.1 equiv) in THF [2].

  • Perform Suzuki coupling (yields are typically 15-20% higher due to lack of acidic protons).

  • Deprotect with TFA/DCM.

References

  • Ligand-free Suzuki of Nitroanilines: Title: Facile synthesis of mono-, bis- and tris-aryl-substituted aniline derivatives via Pd(OAc)2-catalyzed Suzuki reaction.[4] Source:ResearchGate / Chinese Journal of Chemistry URL:[Link]

  • Protection Strategy (Patent)
  • Orthogonal Ligand Systems: Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[5][6] Source:RSC Advances / NIH URL:[Link]

  • General Mechanism: Title: Suzuki-Miyaura Coupling.[3][5][6][7] Source:Organic Chemistry Portal URL:[Link]

Application Note: Heck Cross-Coupling of 2-Iodo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocols for the Mizoroki-Heck reaction of 2-Iodo-4-methyl-6-nitroaniline . This substrate presents a unique "push-pull" electronic challenge: the electron-withdrawing nitro group facilitates oxidative addition, while the free amino group (–NH₂) poses a risk of catalyst poisoning via coordination. Furthermore, the ortho-substitution pattern (2-iodo, 6-nitro) creates significant steric congestion at the reactive center.

We present two validated methodologies:

  • Method A (Ligand-Modulated): Uses bulky phosphines to stabilize the Pd-center against amine coordination.

  • Method B (Jeffery Conditions): A ligand-free, Phase-Transfer Catalysis (PTC) approach ideal for high-throughput screening and "green" synthesis.

Target Applications: Synthesis of 7-nitroindoles (via subsequent cyclization), functionalized stilbenes, and precursors for benzimidazole-based kinase inhibitors.

Chemical Context & Mechanistic Strategy

The Substrate Challenge
  • Electronic Activation: The C6-Nitro group lowers the electron density of the arene, making the C2-Iodine bond highly reactive toward Oxidative Addition (Step A).

  • Catalyst Deactivation: The C1-Amine is a Lewis base. In standard conditions, it can displace labile ligands on Palladium, forming inactive Pd(Ar)(NH2-R) complexes.

  • Steric Wall: The ortho-nitro group creates a "wall" that hinders the approach of the alkene during Migratory Insertion (Step B).

The Solution

To overcome these barriers, we employ Pd(OAc)₂ as the precatalyst.

  • In Method A , Tri(o-tolyl)phosphine (P(o-tol)₃) is used. Its large cone angle prevents the substrate's amine from binding to the metal center while accommodating the steric bulk of the substrate.

  • In Method B , Tetrabutylammonium bromide (TBAB) stabilizes "ligandless" anionic palladium clusters, preventing precipitation of Pd-black and facilitating the reaction in polar media without phosphines.

Experimental Protocols

Method A: Phosphine-Promoted Coupling (High Stability)

Recommended for scale-up (>1g) and substrates with sensitive functional groups.

Reagents & Stoichiometry
ComponentEquiv.Role
2-Iodo-4-methyl-6-nitroaniline 1.0Limiting Reagent
Alkene (e.g., Methyl Acrylate)1.2 - 1.5Coupling Partner
Pd(OAc)₂ 0.05 (5 mol%)Catalyst Precursor
P(o-tol)₃ 0.10 (10 mol%)Bulky Ligand
Triethylamine (Et₃N) 2.5Base (Scavenger)
DMF (Anhydrous)[0.2 M]Solvent
Step-by-Step Procedure
  • Pre-complexation: In a dry reaction vial, dissolve Pd(OAc)₂ and P(o-tol)₃ in 50% of the total DMF volume. Stir at room temperature for 15 minutes under Nitrogen (N₂) until the solution turns yellow/orange (formation of active Pd(0) species).

  • Substrate Addition: Add the 2-Iodo-4-methyl-6-nitroaniline and the remaining DMF.

  • Activation: Add Triethylamine followed by the Alkene (e.g., methyl acrylate or styrene).

  • Degassing: Sparge the mixture with N₂ for 5 minutes (Oxygen promotes homocoupling/degradation).

  • Reaction: Seal the vessel and heat to 90°C for 4–12 hours.

    • Checkpoint: Monitor via HPLC/TLC. The starting iodide (Rt ~ X min) should disappear; the product is typically more polar (lower Rf) if an acrylate is used.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x3) to remove DMF. Dry organic layer over MgSO₄.

Method B: Jeffery Conditions (Ligand-Free / PTC)

Recommended for rapid synthesis, cost-efficiency, and highly reactive alkenes.

Reagents & Stoichiometry
ComponentEquiv.Role
2-Iodo-4-methyl-6-nitroaniline 1.0Limiting Reagent
Alkene 1.5Coupling Partner
Pd(OAc)₂ 0.03 (3 mol%)Catalyst
TBAB 1.0Phase Transfer Agent
NaHCO₃ or K₂CO₃ 2.5Inorganic Base
DMF or DMAc [0.2 M]Solvent
Step-by-Step Procedure
  • Solid Mix: Charge a reaction tube with the aryl iodide, Pd(OAc)₂, TBAB, and the solid base (NaHCO₃).

  • Solvation: Add DMF and the liquid alkene.

  • Inert Atmosphere: Cap the tube and purge with N₂ or Argon.

  • Reaction: Heat to 80–100°C . The mixture will turn black (colloidal Pd); this is normal for Jeffery conditions and indicates active catalysis.

  • Duration: Typically faster than Method A (2–6 hours).

  • Purification: Filter through a short pad of Celite to remove Pd-black. Concentrate the filtrate and purify via column chromatography.

Mechanism & Workflow Visualization

Catalytic Cycle: Steric & Electronic Considerations

The following diagram illustrates the specific pathway for 2-Iodo-4-methyl-6-nitroaniline, highlighting where the ligand (L) protects the cycle from the free amine.

HeckCycle PreCat Precatalyst Pd(OAc)2 ActiveCat Active Species Pd(0)L2 PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Ar-Pd-I) *Facilitated by NO2* ActiveCat->OxAdd + Ar-I Coord Alkene Coordination (Steric Check) OxAdd->Coord + Alkene Poison Catalyst Poisoning Pd-NH2 Coordination OxAdd->Poison If Ligand is Small/Absent Insert Migratory Insertion (New C-C Bond) Coord->Insert Elim Beta-Hydride Elimination (Product Release) Insert->Elim BaseStep Base Regeneration (H-Base-I removal) Elim->BaseStep - Product BaseStep->ActiveCat Regeneration

Figure 1: Catalytic cycle highlighting the risk of amine coordination (Poisoning) if proper ligands (Method A) or PTC stabilizers (Method B) are not used.

Experimental Workflow

Workflow Setup 1. Setup Combine Ar-I, Base, Cat, Ligand Degas 2. Degas Sparge N2 (5 min) Setup->Degas Heat 3. Reaction 80-100°C 4-12 Hours Degas->Heat Monitor 4. Monitor HPLC/TLC Check for Ar-I Heat->Monitor Monitor->Heat Incomplete Workup 5. Workup EtOAc/H2O Wash or Celite Filter Monitor->Workup Complete

Figure 2: Standard operational workflow for Heck coupling of nitroanilines.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning by -NH₂.Switch to Method A with P(o-tol)₃ or increase catalyst loading to 10 mol%.
Pd-Black Precipitation Instability of Pd(0).Add TBAB (Method B) or ensure excess Phosphine (Method A).
Deiodination (Ar-H) Overheating / H-source present.Lower temp to 80°C; ensure solvent is anhydrous; reduce reaction time.
Isomerization (C=C shift) "Pd-H" re-insertion.Add Ag₂CO₃ or TlOAc (silver salts suppress isomerization, though expensive).
Low Yield (Sterics) Ortho-nitro blockage.Use high-pressure tube (sealed) to allow heating to 110°C; switch solvent to NMP.

Safety & Handling

  • Nitroanilines: Potential explosion hazard if heated to dryness or subjected to shock. Do not distill the neat starting material.

  • Palladium Residues: Heavy metal waste. Dispose of Celite pads and aqueous washes in dedicated heavy metal streams.

  • DMF: Hepatotoxic. Handle only in a fume hood.

References

  • Heck, R. F., & Nolley, J. P. (1972).[1] Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 37(14), 2320–2322. Link

  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on bulky phosphines). Link

  • Organic Chemistry Portal. (2024). Heck Reaction Protocols and Recent Developments. Link

Sources

palladium-catalyzed cross-coupling of 2-Iodo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 2-Iodo-4-methyl-6-nitroaniline via Pd-Catalysis

Executive Summary

This guide details the catalytic functionalization of 2-Iodo-4-methyl-6-nitroaniline , a "privileged scaffold" in medicinal chemistry. This substrate presents a unique "Orthogonal Triad" : a reactive electrophile (C–I), a reducible nitrogen source (–NO₂), and a nucleophilic handle (–NH₂). While highly versatile for synthesizing benzimidazoles, indoles, and quinoxalines, the steric congestion and competing coordination of the free amine present specific challenges to Palladium (Pd) catalysis. This note provides optimized protocols for Suzuki-Miyaura and Sonogashira couplings, ensuring high turnover numbers (TON) and preventing catalyst poisoning.

Substrate Analysis & Mechanistic Logic

Before attempting catalysis, one must understand the electronic and steric landscape of the substrate.

FeatureElectronic EffectSteric ImpactCatalytic Consequence
C2-Iodine Activated by o-NO₂ (EWG).Crowded by o-NH₂ and o-NO₂.Oxidative Addition: Very Fast. The electron-deficient ring facilitates Pd(0) insertion.
C6-Nitro Strong Electron Withdrawing Group (EWG).Significant ortho-bulk.Reductive Elimination: Can be slow if the incoming nucleophile is also bulky.
C1-Amine Electron Donating Group (EDG).Protic protons (–NH₂).Poisoning Risk: The free amine can coordinate to Pd(II), forming inactive "Pd-black."
C4-Methyl Weak EDG.Remote from reaction center.Minimal impact; serves as a lipophilic handle or metabolic blocker.
The "Black Mirror" Problem

A common failure mode with this substrate is the rapid precipitation of Palladium black (metallic Pd) on the reaction vessel walls. This occurs when the free aniline displaces weak ligands (like PPh₃) on the Pd(II) intermediate, destabilizing the cycle.

  • Solution: Use bidentate ligands (e.g., dppf) or bulky, electron-rich phosphines (e.g., SPhos, XPhos) that bind Pd more tightly than the substrate's nitrogen.

Reaction Landscape Visualization

The following diagram maps the divergent synthesis pathways available from this core scaffold.

ReactionMap Substrate 2-Iodo-4-methyl- 6-nitroaniline Suzuki Suzuki-Miyaura (Biaryl Formation) Substrate->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 Sonogashira Sonogashira (Alkyne Insertion) Substrate->Sonogashira PdCl2(PPh3)2 CuI, Alkyne Benzimidazole Benzimidazole Scaffold Suzuki->Benzimidazole Reductive Cyclization Indole Indole Scaffold Sonogashira->Indole Cyclization (Base/Cat)

Figure 1: Divergent synthesis pathways. The iodine handle allows access to biaryls (Suzuki) or alkynes (Sonogashira), which are precursors to fused heterocycles.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Synthesis of 4-methyl-2-nitro-6-phenylaniline derivatives.

Rationale: We utilize Pd(dppf)Cl₂ because the ferrocene backbone creates a large bite angle, stabilizing the Pd center against amine coordination. A biphasic solvent system is used to solubilize the inorganic base while keeping the organic reactants in the organic phase.

Materials:

  • Substrate: 2-Iodo-4-methyl-6-nitroaniline (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the substrate (1.0 mmol, 278 mg), phenylboronic acid (1.2 mmol, 146 mg), and Pd(dppf)Cl₂ (0.03 mmol, 25 mg).

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen (N₂) or Argon three times. Crucial: Oxygen promotes homocoupling of boronic acids.

  • Solvation: Inject degassed 1,4-Dioxane (5 mL) via syringe.

  • Activation: Inject the 2.0 M K₂CO₃ solution (1.5 mL) via syringe. The mixture will become biphasic.

  • Reaction: Heat the block/oil bath to 85°C with vigorous stirring (1000 RPM) to ensure phase mixing.

  • Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear within 2-6 hours.

    • Note: The product is often more polar and highly colored (deep orange/red) due to extended conjugation.

  • Work-up: Cool to Room Temperature (RT). Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (SiO₂).[1]

Protocol B: Sonogashira Coupling (Indole/Benzimidazole Precursor)

Target: Introduction of an alkyne handle.

Rationale: The free amine is less interfering in Sonogashira couplings if CuI is used, as Copper facilitates the transmetallation of the alkyne. However, we use Triethylamine (TEA) as both base and co-solvent to buffer the system.

Materials:

  • Substrate: 2-Iodo-4-methyl-6-nitroaniline (1.0 equiv)

  • Alkyne: Phenylacetylene (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (5 mol%)

  • Co-Catalyst: Copper(I) Iodide (CuI) (2-3 mol%)

  • Base/Solvent: Triethylamine (TEA) / DMF (1:4 ratio)

Step-by-Step Procedure:

  • Charge: Add substrate (1.0 mmol), PdCl₂(PPh₃)₂ (35 mg), and CuI (5 mg) to a dry pressure tube.

  • Inert Atmosphere: Purge with Argon for 5 minutes.

  • Solvation: Add anhydrous DMF (4 mL) and TEA (1 mL).

  • Addition: Add phenylacetylene (1.2 mmol) dropwise via syringe.

    • Observation: The solution often turns dark brown/black immediately upon adding the alkyne due to Cu-acetylide formation—this is normal.

  • Reaction: Heat to 60°C .

    • Warning: Do not overheat (>90°C) initially, as this promotes alkyne homocoupling (Glaser coupling).

  • Work-up: Dilute with Diethyl Ether (Et₂O) rather than EtOAc (DMF is easier to wash out of Ether). Wash copiously with water (3x) to remove DMF/TEA.

  • Purification: Silica gel chromatography.

Troubleshooting Guide

SymptomDiagnosisCorrective Action
Pd Black Precipitation Catalyst decomposition; Ligand displacement by amine.Switch to Pd(dppf)Cl₂ or add excess ligand (PPh₃). Lower temperature.
Low Conversion (<20%) Oxidative addition failure or poor solubility.Switch solvent to DMF or DMAc . Increase Temp to 100°C.
Homocoupling (Biaryl) Oxygen leak in Suzuki reaction.Degas solvents more thoroughly (freeze-pump-thaw).
Product is "Stuck" on Baseline Amine product interacting with Silica.Pre-treat silica column with 1% Triethylamine in Hexanes.

Synthesis of the Starting Material

If the specific substrate is not commercially available, it is synthesized from 4-methyl-2-nitroaniline.

Reaction: Electrophilic Aromatic Substitution (Iodination). Reagents: Iodine Monochloride (ICl) in Acetic Acid (AcOH) OR Iodine (I₂) + Silver Sulfate (Ag₂SO₄). Regioselectivity: The amino group is the strongest director (Ortho/Para). Para is blocked (Methyl). The Nitro group (Meta director) reinforces the position Ortho to the amine. Result: Exclusive iodination at C6 (relative to original aniline numbering), yielding 2-iodo-4-methyl-6-nitroaniline .

Safety & Compliance

  • Nitro Compounds: Polynitro compounds can be explosive. While this mono-nitro substrate is generally stable, avoid heating dry solids.

  • Palladium/Copper: Heavy metals must be disposed of in dedicated hazardous waste streams.

  • Alkyl Iodides: If preparing the starting material, ICl is corrosive and volatile. Use a fume hood.

References

  • Suzuki Reaction Mechanism & Scope: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Pd-Catalyzed Coupling of Nitroarenes: Yang, Y. (2017).[2] Palladium-Catalyzed Cross-Coupling of Nitroarenes.[2][3][4] Angewandte Chemie International Edition, 56(50), 15802–15804. [Link]

  • Sonogashira Coupling of Deactivated Anilines: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Synthesis of Iodo-Nitroanilines (Analogous Protocols): Organic Syntheses, Coll. Vol. 2, p. 349 (1943); Vol. 11, p. 113 (1878). (General iodination of nitroanilines). [Link]

Sources

High-Efficiency N-Alkylation of 2-Iodo-4-methyl-6-nitroaniline: Overcoming Steric and Electronic Deactivation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-alkylation of 2-Iodo-4-methyl-6-nitroaniline represents a significant synthetic challenge due to the synergistic deactivation of the amino group. The substrate features a "perfect storm" of reduced nucleophilicity: the electron-withdrawing nitro group at the ortho position (electronic deactivation) and the bulky iodine atom at the opposing ortho position (steric hindrance).[1] Standard alkylation protocols (e.g., weak bases in protic solvents) often fail or result in poor yields.[1]

This Application Note details a validated, high-stringency protocol utilizing Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) .[1] This method ensures complete deprotonation of the anilinic proton, generating a highly nucleophilic amide anion capable of overcoming the steric blockade.[1] We also discuss a milder alternative using Cesium Carbonate (


) for sensitive substrates.[1]

Chemical Context & Mechanistic Insight

The Challenge: Deactivation & Sterics

To successfully alkylate this substrate, one must understand why it resists reaction:

  • Electronic Deactivation: The nitro group (-

    
    ) at the 6-position is a strong electron-withdrawing group (EWG).[1] Through resonance and induction, it pulls electron density away from the amine nitrogen, significantly lowering its 
    
    
    
    and nucleophilicity.[1]
  • Steric Hindrance: The iodine atom at the 2-position is large (Van der Waals radius ~1.98 Å).[1] Flanked by this iodine and the nitro group, the amine nitrogen is physically shielded, making the approach of an alkyl electrophile difficult.[1]

  • Intramolecular Hydrogen Bonding: A strong hydrogen bond often exists between the amine proton and the ortho-nitro oxygen, locking the molecule in a conformation that further reduces reactivity.[1]

The Solution: Anionic Activation

The most effective strategy is to convert the neutral amine (


) into an amide anion (

).[1] The anion is orders of magnitude more nucleophilic than the neutral species, sufficient to overcome the electronic deficit.[1] This requires a base with a

> 20 (e.g., NaH).[1]

Experimental Protocols

Method A: Irreversible Deprotonation (Standard Protocol)

Best for: Primary alkyl halides (MeI, EtBr, BnBr) and maximal yield.[1] Mechanism:


 substitution via amide anion.[1]
Reagents & Materials
  • Substrate: 2-Iodo-4-methyl-6-nitroaniline (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 equiv)[1]

  • Solvent: Anhydrous DMF (0.1 - 0.2 M concentration)

  • Electrophile: Alkyl Halide (1.2 - 1.5 equiv)[1]

  • Quench: Saturated

    
     solution
    
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Dissolution: Dissolve 2-Iodo-4-methyl-6-nitroaniline in anhydrous DMF. Stir at Room Temperature (RT) until fully dissolved. Note: The solution is typically yellow/orange.[1]

  • Deprotonation: Cool the solution to 0°C (ice bath). Carefully add NaH portion-wise.

    • Observation: Gas evolution (

      
      ) will occur.[1] The solution color will likely deepen to dark red/brown, indicating the formation of the anilinium anion.[1]
      
    • Time: Stir at 0°C for 15 mins, then warm to RT for 30 mins to ensure complete deprotonation.

  • Alkylation: Cool back to 0°C (optional, depending on alkyl halide reactivity). Add the Alkyl Halide dropwise.[1][2]

  • Reaction: Allow to warm to RT and stir.

    • Monitoring: Check TLC or LC-MS after 1 hour. If sluggish, heat to 60°C. Most reactions complete within 2-6 hours.[1]

  • Workup:

    • Cool to 0°C.[1]

    • Slowly add sat.

      
       to quench excess NaH.[1]
      
    • Dilute with Ethyl Acetate (EtOAc) and water.[1][2]

    • Wash organic layer with water (x3) to remove DMF, then brine (x1).[1]

    • Dry over

      
      , filter, and concentrate.[1][2]
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Method B: Mild Base Activation (Alternative)

Best for: Substrates sensitive to strong bases; avoiding mineral oil contaminants.[1]

  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: DMF or Acetonitrile (

    
    )[1]
    
  • Conditions: Requires heating (60°C - 90°C) due to weaker deprotonation capability.[1]

  • Additives: TBAI (tetrabutylammonium iodide) can be added (10 mol%) as a phase transfer catalyst to accelerate the reaction.[1]

Data Summary & Troubleshooting

ParameterMethod A (NaH)Method B (

)
Reaction Rate Fast (< 4 hrs)Slow (12-24 hrs)
Temperature 0°C

RT
60°C

90°C
Mono- vs Bis-Alkylation Controlled by stoichiometry (1.1 eq)Harder to control at high heat
Moisture Sensitivity High (Requires dry solvent)Moderate
Typical Yield 85-95%60-75%
Common Issues
  • No Reaction: If starting material remains after 24h, add 18-Crown-6 (if using K/Na bases) or switch to a more reactive electrophile (e.g., Alkyl Triflate instead of Bromide).

  • Bis-Alkylation: Rare due to the steric bulk of the Iodine/Nitro groups.[1] If observed, reduce alkyl halide equivalents to 0.95 and run at lower temperatures.[1]

  • O-Alkylation: The nitro group oxygen can compete (ambident nucleophile).[1] However, N-alkylation is thermodynamically preferred.[1] Lower temperatures favor N-alkylation.[1]

Visual Workflow (Logic Diagram)

G Start Start: 2-Iodo-4-methyl-6-nitroaniline Solvent Dissolve in Anhydrous DMF (Polar Aprotic is Critical) Start->Solvent BaseChoice Select Base Strategy Solvent->BaseChoice MethodA Method A: NaH (Strong Base) 0°C Addition BaseChoice->MethodA Standard MethodB Method B: Cs2CO3 (Mild Base) Requires Heat (80°C) BaseChoice->MethodB Acid Sensitive Anion Formation of Anilinium Anion (Deep Red Color) MethodA->Anion H2 Gas Evolution MethodB->Anion Equilibrium Deprotonation AddElec Add Alkyl Halide (R-X) Anion->AddElec Check Monitor (TLC/LCMS) AddElec->Check Check->AddElec Incomplete (Add Heat/Cat.) Workup Quench (NH4Cl) & Extraction Check->Workup Complete Purify Column Chromatography Workup->Purify

Figure 1: Decision tree and workflow for the N-alkylation of sterically hindered ortho-nitroanilines.

References

  • BenchChem. (2025).[1][2] Optimization of reaction conditions for N-alkylation of 2-nitroaniline. Retrieved from 2[1]

  • PrepChem. (2025).[1][3] Preparation of 2-iodo-4-nitroaniline. Retrieved from 4[1]

  • Royal Society of Chemistry. (2026).[1] Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B. Retrieved from 5

  • Organic Syntheses. (1921-2026).[1] o-NITROANILINE Synthesis and Properties. Org. Synth. 19, 547.[1] Retrieved from 1[1]

  • PubChem. (2025).[1][3] 2-Iodo-4-methyl-6-nitrophenol (Related Structure/Safety Data). National Library of Medicine.[1] Retrieved from 3[1][3]

Sources

Application Note: Modular Synthesis of Polyamine-Conjugated Scaffolds from 2-Iodo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 2-Iodo-4-methyl-6-nitroaniline (CAS: 6293-83-0) as a high-value electrophilic scaffold for generating polyamine conjugates.[1] While polyamines (putrescine, spermidine, spermine) are ubiquitous in eukaryotic cell growth and DNA stabilization, their therapeutic window is often narrow.[1] Conjugating polyamines to lipophilic aromatic cores enhances cellular uptake via the polyamine transport system (PTS) and allows for the targeting of specific intracellular binding sites (e.g., DNA minor groove or topoisomerases).

This guide focuses on utilizing the ortho-iodo substituent as a "handle" for Palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination), followed by nitro-group manipulation to generate diverse polyamine architectures.

Key Applications
  • DNA Intercalators: Synthesis of benzimidazole-polyamine hybrids.[1]

  • PTS Vectors: Hijacking the Polyamine Transport System for drug delivery.

  • Radioligands: Precursors for radio-iodinated tracers (if Iodine is retained).[1]

Strategic Analysis of the Scaffold

The starting material, 2-Iodo-4-methyl-6-nitroaniline , presents a unique "Push-Pull" electronic system with three distinct reactive sites:[1]

PositionFunctional GroupReactivity ProfileStrategic Utility
C-1 -NH₂ (Aniline) Weakly nucleophilic due to o-NO₂ and o-I.Primary anchor; can be cyclized to form benzimidazoles.
C-2 -I (Iodine) Excellent leaving group; soft electrophile.[1]Primary site for Polyamine attachment via Pd-catalysis (Buchwald-Hartwig) or Cu-catalysis (Ullmann).[1]
C-6 -NO₂ (Nitro) Electron-withdrawing group (EWG).[1]Latent amine.[1] Upon reduction, generates a 1,2-diamine for heterocyclic ring closure.[1]
C-4 -CH₃ (Methyl) Electron-donating; relatively inert.[1]Lipophilic spacer; tracks metabolic stability.[1]

Chemist’s Insight: Direct alkylation of the aniline nitrogen (C-1) is inefficient due to steric crowding and electronic deactivation.[1] The superior strategy is to displace the Iodine (C-2) or use the Iodine to couple a polyamine tail, creating a highly functionalized intermediate.

Protocol A: Polyamine Attachment via Buchwald-Hartwig Coupling[1]

This protocol describes the coupling of a mono-Boc-protected diamine (as a polyamine linker model) to the C-2 position.[1]

Materials
  • Substrate: 2-Iodo-4-methyl-6-nitroaniline (1.0 equiv)

  • Linker: N-Boc-1,4-butanediamine (1.2 equiv)[1]

  • Catalyst: Pd₂(dba)₃ (2-5 mol%)[1]

  • Ligand: Xantphos or BINAP (5-10 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv) - Preferred over NaOtBu to prevent nitro-group side reactions.[1]

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.[1]

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and let it cool under a stream of Argon.

  • Reagent Loading: Charge the flask with 2-Iodo-4-methyl-6-nitroaniline (1.0 mmol, 278 mg), Pd₂(dba)₃ (0.05 mmol), Xantphos (0.10 mmol), and Cs₂CO₃ (2.0 mmol).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (5 mL) via syringe. Sparge with Argon for 10 minutes to remove dissolved oxygen (critical for Pd cycle).[1]

  • Amine Addition: Add N-Boc-1,4-butanediamine (1.2 mmol) via syringe.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The starting iodide (Rf ~0.6) should disappear, and a fluorescent yellow/orange product (Rf ~0.[1]4) should appear.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via Flash Column Chromatography (SiO₂), eluting with a gradient of 0-30% EtOAc in Hexanes.[1]

Mechanistic Note: The ortho-nitro group actually assists the oxidative addition of Pd(0) into the C-I bond by coordinating to the metal center, stabilizing the intermediate.

Protocol B: Nitro Reduction & Cyclization (Benzimidazole Formation)[1]

Following the attachment of the polyamine tail, the nitro group is reduced to form a substituted phenylenediamine. This is a "privileged structure" that can be cyclized to form benzimidazoles, a key pharmacophore in DNA-binding polyamines.[1]

Materials
  • Substrate: Polyamine-coupled intermediate from Protocol A.

  • Reductant: Iron powder (Fe) and Ammonium Chloride (NH₄Cl).[1][2]

  • Cyclization Agent: 4-Hydroxybenzaldehyde (or aldehyde of choice) + Sodium Metabisulfite (Na₂S₂O₅).[1]

Step-by-Step Methodology
  • Reduction (Fe/NH₄Cl Method):

    • Dissolve the intermediate in EtOH:H₂O (4:1).

    • Add Fe powder (5 equiv) and NH₄Cl (5 equiv).[1]

    • Reflux at 80°C for 2 hours. The bright yellow nitro compound will fade to a colorless or pale brown amine.

    • Filter hot through Celite. Concentrate to obtain the triamine intermediate.

  • Oxidative Cyclization:

    • Dissolve the crude triamine in DMF or EtOH.

    • Add the aldehyde (1.0 equiv) and Na₂S₂O₅ (1.5 equiv).

    • Heat to 100°C for 4 hours.

    • Mechanism: The newly formed amino group condenses with the aldehyde to form an imine, which then undergoes intramolecular nucleophilic attack by the secondary amine (the one attached to the polyamine tail), followed by oxidation to aromatize the benzimidazole ring.

  • Deprotection (Boc Removal):

    • Dissolve the cyclized product in DCM.

    • Add TFA (20% v/v) and stir at room temperature for 1 hour.

    • Evaporate volatiles to yield the final Polyamine-Benzimidazole Conjugate as a TFA salt.

Workflow Visualization

The following diagram illustrates the synthetic logic, transforming the 2-iodo precursor into a bioactive polyamine scaffold.

PolyamineSynthesis cluster_legend Reaction Phase SM 2-Iodo-4-methyl-6-nitroaniline (Starting Material) Inter1 Intermediate A: N-Arylated Polyamine (Buchwald Product) SM->Inter1 Pd2(dba)3, Xantphos N-Boc-Diamine, Cs2CO3 (C-N Coupling) Inter2 Intermediate B: Reduced Triamine (Phenylenediamine Core) Inter1->Inter2 Fe / NH4Cl EtOH/H2O, 80°C (Nitro Reduction) Product Final Target: Polyamine-Benzimidazole Conjugate Inter2->Product 1. R-CHO, Na2S2O5 (Cyclization) 2. TFA/DCM (Deprotection)

Figure 1: Synthetic pathway transforming 2-Iodo-4-methyl-6-nitroaniline into a polyamine-conjugated benzimidazole scaffold.

Analytical Data & Quality Control

When characterizing the intermediates, look for these specific spectral signatures:

Compound Stage¹H NMR Signature (DMSO-d₆)MS (ESI) Expectation
Starting Material Two aromatic singlets (or meta-coupled doublets) ~8.0 ppm.[1][M+H]⁺ = 279.0 (Iodine isotope pattern).[1]
Coupled Intermediate Loss of Iodine pattern. Appearance of Boc-group (s, 9H, ~1.4 ppm) and methylene signals (~1.5–3.0 ppm).[1]Mass shift corresponding to diamine addition (-I, +NH-R).[1]
Final Conjugate Disappearance of Boc singlet. Broad NH peaks (exchangeable).[1] Benzimidazole C2-H or substituent peaks.[1][2][3][M+H]⁺ consistent with calculated mass.[1]

Safety & Handling

  • Nitro Compounds: Although this specific aniline is stable, nitro-aromatics can be energetic.[1] Avoid heating dry solids.

  • Palladium Waste: Segregate heavy metal waste streams.

  • TFA Deprotection: Perform in a fume hood; TFA is corrosive and volatile.

References

  • Buchwald-Hartwig Amination of Aryl Halides

    • Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Benzimidazole Synthesis from Nitroanilines

    • Hanan, E. J., et al. (2010).[1][2] "A One-Pot Procedure for the Conversion of Aromatic and Heteroaromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles." Synlett.

    • [1]

  • Polyamine Transport Systems in Oncology

    • Palmer, A. J., & Wallace, H. M. (2010).[1] "The polyamine transport system as a target for anticancer drug development." Amino Acids.[1][4][5]

    • [1]

  • Nitro Reduction Protocols

    • ChemicalBook.[1] (n.d.). "Synthesis of 2-methyl-6-nitroaniline." (Provides context on the stability and precursors of the scaffold).

Sources

using N-Iodosuccinimide for synthesis of 2-Iodo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the high-efficiency synthesis of 2-Iodo-4-methyl-6-nitroaniline (also referred to as 6-iodo-4-methyl-2-nitroaniline depending on numbering priority, but chemically defined as the iodine insertion at the vacant ortho position relative to the amine).

The protocol utilizes N-Iodosuccinimide (NIS) as a mild, regioselective iodinating agent. Unlike aggressive iodination methods (e.g.,


 or 

), NIS offers superior functional group tolerance and simplified workup. This intermediate is a critical scaffold in the synthesis of bioactive heterocycles, particularly indazoles and indoles used in kinase inhibitor development (e.g., VEGFR, PDGFR inhibitors).

Mechanistic Insight & Regiochemistry

The synthesis relies on Electrophilic Aromatic Substitution (EAS) . Understanding the directing effects of the substituents on the starting material, 4-methyl-2-nitroaniline , is crucial for validating the regioselectivity.

  • Amino Group (-NH₂): A strong activator and ortho, para-director.

  • Nitro Group (-NO₂): A strong deactivator and meta-director.

  • Methyl Group (-CH₃): A weak activator and ortho, para-director.

Regioselectivity Analysis:

  • C1 (NH₂): The strongest director. It directs incoming electrophiles to C2 (occupied by NO₂), C4 (occupied by CH₃), and C6 (vacant) .

  • C2 (NO₂): Directs meta to itself, which points to C4 (occupied) and C6 (vacant) .

  • C4 (CH₃): Directs ortho to itself, pointing to C3 and C5 .

Figure 1: Reaction Pathway & Regioselectivity

ReactionPathway SM Starting Material 4-Methyl-2-nitroaniline Intermediate Sigma Complex (Wheland Intermediate) SM->Intermediate Electrophilic Attack (I+) at C6 Position Reagent Reagent N-Iodosuccinimide (NIS) + TFA (Cat.) Reagent->Intermediate Product Product 2-Iodo-4-methyl-6-nitroaniline Intermediate->Product Re-aromatization (-H+) Byproduct By-product Succinimide Intermediate->Byproduct

Caption: Electrophilic aromatic substitution pathway highlighting the synergistic directing effects targeting the C6 position.

Experimental Protocol

This protocol is optimized for a 10 mmol scale . It can be linearly scaled up to 100 mmol without significant modification.

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1][2]Amount (10 mmol)Role
4-Methyl-2-nitroaniline 152.151.01.52 gSubstrate
N-Iodosuccinimide (NIS) 224.981.1 - 1.22.47 - 2.70 gIodinating Agent
Trifluoroacetic Acid (TFA) 114.020.1 - 0.3~0.2 mLCatalyst (Activator)
Acetonitrile (MeCN) -Solvent20 - 30 mLSolvent
Sodium Thiosulfate (sat. aq) -Quench20 mLIodine Scavenger

Note: Glacial Acetic Acid (AcOH) can be used as both solvent and catalyst if MeCN/TFA is unavailable, though MeCN/TFA often provides cleaner conversion at lower temperatures.

Step-by-Step Procedure

Step 1: Solubilization

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Add 1.52 g (10 mmol) of 4-Methyl-2-nitroaniline.

  • Add 25 mL of Acetonitrile (MeCN). Stir until fully dissolved. The solution will likely be orange/red.[3]

  • Add 0.2 mL of Trifluoroacetic Acid (TFA). Caution: TFA is corrosive.

Step 2: Iodination

  • Protect the flask from direct light (wrap in aluminum foil), as alkyl/aryl iodides can be light-sensitive.

  • Add 2.47 g (11 mmol) of NIS in one portion at room temperature (20–25 °C).

  • Monitor the reaction via TLC (eluent: 20% EtOAc in Hexanes) or HPLC.

    • Observation: The reaction typically proceeds to completion within 2–4 hours at room temperature.

    • Troubleshooting: If conversion is slow after 4 hours, warm the mixture to 40–50 °C.

Step 3: Quenching & Workup

  • Once starting material is consumed (<2%), dilute the reaction mixture with 50 mL of Ethyl Acetate (EtOAc) .

  • Pour the mixture into a separatory funnel.

  • Wash with 20 mL of saturated aqueous Sodium Thiosulfate (

    
    ) .
    
    • Visual Check: The organic layer should shift from dark brown/red (iodine color) to a clear orange/yellow as excess iodine is reduced.

  • Wash the organic layer with 20 mL of saturated Sodium Bicarbonate (

    
    )  to neutralize residual TFA/Succinimide.
    
  • Wash with 20 mL of Brine .

  • Dry the organic layer over anhydrous Sodium Sulfate (

    
    ) , filter, and concentrate under reduced pressure (Rotavap).
    

Step 4: Purification

  • The crude residue is typically a yellow-orange solid.

  • Recrystallization (Recommended): Dissolve the crude solid in a minimum amount of hot Ethanol (EtOH). Add water dropwise until turbidity persists, then cool to 0 °C. Filter the crystals.

  • Flash Column Chromatography (Alternative): If high purity (>99%) is required for pharmaceutical applications, purify via silica gel chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes).
    

Results & Characterization

ParameterSpecificationNotes
Appearance Yellow to Orange Crystalline SolidDarkening indicates oxidation/iodine liberation.
Yield 85% – 95%High efficiency due to strong ortho-direction.
Melting Point ~105–110 °CCompare to literature for 2-iodo-4-nitroaniline analogues.
¹H NMR Diagnostic Singlet/DoubletLook for the loss of the C6 proton signal.

Diagnostic NMR Signals (Predicted in


): 
  • 
     ~8.0–8.5 ppm:  Proton at C3 (adjacent to Nitro).
    
  • 
     ~7.5–7.8 ppm:  Proton at C5 (adjacent to Methyl).
    
  • Absence: The signal corresponding to the proton ortho to the amine (C6) will disappear, confirming regioselectivity.

Process Workflow Diagram

Workflow Start Start: Dissolve 4-Methyl-2-nitroaniline in MeCN + TFA AddNIS Add NIS (1.1 equiv) Protect from Light Start->AddNIS Monitor Stir at RT (2-4h) Monitor via TLC/HPLC AddNIS->Monitor Quench Quench with Na2S2O3 (Remove excess Iodine) Monitor->Quench Extract Extraction (EtOAc) Wash: NaHCO3, Brine Quench->Extract Purify Recrystallization (EtOH/H2O) or Column Chromatography Extract->Purify Final Final Product: 2-Iodo-4-methyl-6-nitroaniline Purify->Final

Caption: Operational workflow for the synthesis, from solubilization to purification.

Safety & Handling (HSE)

  • N-Iodosuccinimide (NIS): Irritant.[4] Store at 2–8 °C away from light. Although less hazardous than elemental iodine, it can liberate

    
     upon decomposition.
    
  • Nitroanilines: Toxic by inhalation, ingestion, and skin contact.[4][5] Known to cause methemoglobinemia.[4] Double-gloving and working in a fume hood are mandatory.

  • TFA: Corrosive and volatile. Handle in a fume hood.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters.

  • Ghorbani-Vaghei, R. (2003). Mild and Regioselective Iodination of Aromatic Amines and Phenols. Tetrahedron Letters.
  • Patent WO2018013774A1 . Bicyclic heteroaryl substituted compounds. (Cites "Intermediate I-14A" as 2-iodo-4-methyl-6-nitroaniline).[6][7][8]

  • Organic Syntheses . 2,6-Diiodo-p-nitroaniline. (Historical context for iodination of nitroanilines).

Sources

diazotization-iodination of substituted anilines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Diazotization-Iodination of Substituted Anilines

Executive Summary

Aryl iodides are indispensable electrophiles in modern medicinal chemistry, serving as superior precursors for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) due to the weak C–I bond energy (


) compared to bromides or chlorides. While the Sandmeyer reaction is a staple of undergraduate curricula, industrial and research-grade execution requires rigorous control over kinetics, temperature, and solubility to prevent side reactions like phenol formation or azo coupling.

This guide details two distinct protocols: the Classical Aqueous Method (for hydrophilic substrates) and the Filimonov-Krasnokutskaya Method (for lipophilic/sensitive substrates), providing a self-validating framework for high-yield synthesis.

Mechanistic Principles & Logic

Unlike the chlorination or bromination of diazonium salts, which strictly require copper(I) catalysis (Sandmeyer reaction), iodination does not require a metal catalyst .

  • Diazotization: The amine attacks the nitrosonium ion (

    
    ), generated in situ from nitrite and acid.[1] This step is rate-limiting and pH-dependent.
    
  • Iodination (Radical Pathway): The reaction proceeds via a Single Electron Transfer (SET) mechanism. The iodide ion (

    
    ) acts as a reducing agent, transferring an electron to the diazonium cation to form a diazenyl radical, which rapidly loses 
    
    
    
    to form an aryl radical. This radical recombines with iodine species to form the aryl iodide.

Key Insight: Because


 is a strong enough reducing agent (

) to reduce the diazonium ion, exogenous copper is unnecessary and often detrimental, leading to biaryl byproducts.
Diagram 1: Reaction Mechanism & Pathway

DiazotizationMechanism Aniline Substituted Aniline (Ar-NH2) N_Amine N-Nitrosoamine Aniline->N_Amine + NO+ / - H+ Nitrosonium Nitrosonium Ion (NO+) Nitrosonium->Aniline Acid Generation Diazonium Diazonium Salt (Ar-N2+) N_Amine->Diazonium Tautomerization - H2O SET_Step SET Reduction (by Iodide I-) Diazonium->SET_Step + I- Radical Aryl Radical (Ar• + N2) SET_Step->Radical - N2 (Gas) Product Aryl Iodide (Ar-I) Radical->Product + I• / I2

Caption: Mechanistic flow from amine activation to radical-mediated iodination via Single Electron Transfer (SET).

Strategic Protocol Selection

Choose the protocol based on the physicochemical properties of your substrate.

Diagram 2: Decision Matrix

DecisionTree Start Start: Substrate Analysis Solubility Is the Aniline Water Soluble? Start->Solubility Lipophilic Lipophilic / Acid Sensitive Solubility->Lipophilic No (e.g., -Alkyl, -OR) Hydrophilic Hydrophilic / Acid Stable Solubility->Hydrophilic Yes (e.g., -COOH, -OH) MethodB PROTOCOL B: Organic Solvent (p-TsOH/MeCN) Lipophilic->MethodB MethodA PROTOCOL A: Classical Aqueous (HCl/NaNO2) Hydrophilic->MethodA

Caption: Workflow for selecting the optimal iodination method based on substrate solubility.

Protocol A: Classical Aqueous Diazotization

Best for: Water-soluble anilines, electron-deficient anilines, and scale-up where solvent cost is a factor.

Reagents & Stoichiometry
ComponentEquiv.Role
Substituted Aniline 1.0Substrate
HCl (conc. 37%) 2.5 – 3.0Proton source; prevents triazene formation.

(aq)
1.05 – 1.1Nitrosating agent.
KI (aq) 1.2 – 1.5Iodide source (nucleophile/reductant).
Urea TraceQuenches excess

.
Step-by-Step Methodology
  • Salt Formation: Suspend the aniline (

    
    ) in a mixture of water (
    
    
    
    ) and conc. HCl (
    
    
    ,
    
    
    ).
    • Note: If the amine does not dissolve, heat gently to form the hydrochloride salt, then cool rapidly to precipitate fine crystals. Fine crystals react faster than chunks.

  • Diazotization (Critical Control Point): Cool the mixture to

    
      using an ice-salt bath. Add the 
    
    
    
    solution (
    
    
    in
    
    
    
    
    ) dropwise via an addition funnel.
    • Internal Temp: Must not exceed

      
      .[1][2][3] Higher temps hydrolyze the diazonium to a phenol.
      
    • Endpoint: After addition, stir for 15 mins. Test with Starch-Iodide paper . Immediate blue/black color confirms excess nitrous acid (required).

  • Quenching: Add solid Urea (

    
    ) to the mixture until Starch-Iodide paper no longer turns blue.
    
    • Why? Excess

      
       will oxidize your Iodide (
      
      
      
      ) to Iodine (
      
      
      ) prematurely, lowering yield.
  • Iodination: Dissolve KI (

    
    ) in water (
    
    
    
    ). Add this solution slowly to the cold diazonium mixture.
    • Observation: Nitrogen gas evolution will be vigorous. The solution often turns dark brown/purple due to transient

      
       formation.
      
  • Workup: Allow to warm to Room Temperature (RT) and stir for 1-2 hours.

    • Add saturated

      
       (sodium thiosulfate) to quench iodine color (turns yellow/clear).
      
    • Extract with EtOAc or DCM. Wash with brine, dry over

      
      , and concentrate.
      

Protocol B: The Filimonov-Krasnokutskaya Method

Best for: Lipophilic amines, acid-sensitive groups, and "One-Pot" convenience. Uses


-Toluenesulfonic acid (

-TsOH) in Acetonitrile (MeCN).[4]
Reagents & Stoichiometry
ComponentEquiv.Role
Substituted Aniline 1.0Substrate

-TsOH


3.0Organic soluble acid source.

2.0Nitrosating agent.[3][5]
KI 2.5Iodide source.[1][4][5][6]
MeCN SolventPolar aprotic medium.
Step-by-Step Methodology
  • Preparation: To a solution of

    
    -TsOH (
    
    
    
    ) in Acetonitrile (
    
    
    ), add the aniline (
    
    
    ).
    • Insight: The amine forms a tosylate salt, which is often soluble in MeCN.

  • Diazotization & Iodination (Sequential):

    • Cool to

      
        (water bath is usually sufficient; strict 
      
      
      
      is often unnecessary in MeCN due to higher stability of diazonium tosylates).
    • Add solid

      
       (
      
      
      
      ) and KI (
      
      
      ) gradually.
    • Note: Alternatively, add an aqueous solution of

      
       and KI dropwise if solubility is an issue, creating a paste.
      
  • Reaction: Stir at room temperature (

    
    ) for 1–4 hours.
    
    • Observation: Evolution of

      
       and formation of a dark slurry.
      
  • Workup:

    • Pour reaction mixture into water (

      
      ).
      
    • Neutralize with

      
       if necessary.
      
    • Add

      
       to remove iodine color.
      
    • Filter the solid product (if precipitates) or extract with diethyl ether.

Safety & Hazard Mitigation (Critical)

  • Explosion Hazard: Dry diazonium salts are shock-sensitive explosives .[7]

    • Rule: Never dry the intermediate diazonium salt. Always process it in solution (wet).

    • Limit: Do not isolate diazonium salts on scales

      
       unless using specific stabilizers (e.g., 
      
      
      
      ).
  • Toxic Fumes: The reaction generates

    
     (brown fumes) if acid/nitrite balance is off. Perform all steps in a fume hood.
    
  • Chemical Incompatibility: Avoid contact between diazonium salts and strong bases or reducing agents (other than the intended iodide) to prevent runaway decomposition.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / Phenol Formation Temperature too high during diazotization.Maintain

strictly. Ensure efficient stirring.
Tar/Polymer Formation Coupling between diazonium and unreacted amine.Increase Acid equivalents (ensure pH < 2). Add nitrite slower.[1]
Violent Gas Evolution Too rapid addition of KI.Add KI solution dropwise. Use a larger reaction vessel.
No Reaction (Protocol B) Poor solubility of nitrite.Add minimal water to the MeCN mixture to solubilize

.
Product is Red/Purple Contamination with

.
Wash organic layer thoroughly with


.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard Reference for Aqueous Sandmeyer).
  • Krasnokutskaya, E. A.; Semenischeva, N. I.; Filimonov, V. D.; Knochel, P. A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines.[8] Synthesis2007 , 2007(01), 81–84.[8]

  • Filimonov, V. D.; Trusova, M.; Postnikov, P.; Krasnokutskaya, E. A.; Lee, Y. M.; Hwang, H. Y.; Kim, H.; Chi, K.-W. Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability.[8] Organic Letters2008 , 10(18), 3961–3964.[8]

  • Sheng, M.; Frurip, D.; Gorman, D. Reactive chemical hazards of diazonium salts. Journal of Loss Prevention in the Process Industries2015 , 38, 114–118.[7][9]

  • Galli, C. Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews1988 , 88(5), 765–792.

Sources

Application Note: Regioselective Nitration of Iodinated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Electronic "Tug-of-War"

Nitrating iodinated anilines presents a unique synthetic challenge that sits at the intersection of electronic activation and steric fragility. The primary objective is to install a nitro (


) group while preserving the carbon-iodine (

) bond.
The Challenge
  • Oxidative Instability: The electron-rich amino group (

    
    ) makes the ring susceptible to oxidation by strong nitrating agents (
    
    
    
    ), leading to tarry polymerization rather than substitution.
  • Iodine Lability (Ipso-Substitution): The

    
     bond is weak (
    
    
    
    ). Under strongly acidic or radical conditions, the nitro group can displace the iodine atom (ipso-nitration), destroying the intended scaffold.
  • Regiochemistry:

    • 4-Iodoaniline: The para position is blocked.[1] The amino group directs ortho, but the bulky iodine exerts steric repulsion.

    • 2-Iodoaniline: The ortho position is blocked.[1] The amino group directs para, which is electronically favored and sterically accessible.

The Solution: The Protection-Nitration-Deprotection Strategy

Direct nitration is rarely scalable for iodinated anilines. The industry-standard approach involves protecting the amine as an acetanilide. This serves two functions: it attenuates the ring's electron density (preventing oxidation) and provides steric bulk to improve regioselectivity.

Experimental Workflow Diagram

The following flowchart illustrates the critical decision pathways and reaction steps for the high-fidelity synthesis of nitro-iodoanilines.

NitrationWorkflow Start Starting Material: Iodoaniline Isomer Protect Step 1: Protection (Ac2O, AcOH, Reflux) Target: Iodoacetanilide Start->Protect Stabilize Amine Decision Critical Decision: Nitrating Agent Selection Protect->Decision MethodA Method A: Standard (Fuming HNO3 / AcOH) Temp: 0°C to 10°C Decision->MethodA Robust Substrates MethodB Method B: Mild/Labile (KNO3 / H2SO4) Temp: -10°C Decision->MethodB Sensitive Substrates Risk Risk: Ipso-Nitration (Loss of Iodine) MethodA->Risk If T > 20°C Intermed Intermediate: Nitro-Iodoacetanilide MethodA->Intermed MethodB->Intermed Deprotect Step 3: Hydrolysis (EtOH / HCl or NaOH) Intermed->Deprotect Product Final Product: Nitro-Iodoaniline Deprotect->Product

Caption: Figure 1. Step-wise workflow for the regioselective nitration of iodinated anilines, highlighting the critical protection step and divergence in nitration methodology.

Detailed Protocols

Protocol A: The "Gold Standard" (Acetylation Route)

Recommended for: 4-iodoaniline, 2-iodoaniline, and valuable substrates requiring high purity.

Step 1: Acetylation (Protection)

Rationale: Converts the amine to an amide, reducing reactivity and preventing oxidation.

  • Setup: 250 mL Round Bottom Flask (RBF), reflux condenser, magnetic stir bar.

  • Reagents:

    • Iodoaniline (10.0 g, 45.6 mmol)

    • Glacial Acetic Acid (30 mL)

    • Acetic Anhydride (5.0 mL, 1.1 equiv)

  • Procedure:

    • Dissolve iodoaniline in glacial acetic acid.

    • Add acetic anhydride slowly.

    • Reflux at 110°C for 30 minutes.

    • Quench: Pour the hot mixture into 200 mL of ice-cold water. The acetanilide will precipitate as a white/off-white solid.

    • Isolation: Filter, wash with cold water, and dry.

    • QC Check: Verify conversion by TLC (mobile phase 30% EtOAc/Hexane).

Step 2: Nitration (The Critical Step)

Rationale: Use of Acetic Acid as a solvent moderates the strength of Nitric Acid, preventing the "runaway" exotherms that cleave the C-I bond.

  • Setup: 3-neck RBF, internal thermometer, ice-salt bath (-5°C).

  • Reagents:

    • Iodoacetanilide (from Step 1)

    • Glacial Acetic Acid (Solvent)[2][3]

    • Fuming Nitric Acid (

      
      , >90%)
      
    • Conc. Sulfuric Acid (

      
      ) – Catalytic only
      
  • Procedure:

    • Suspend the iodoacetanilide in Glacial Acetic Acid (approx 5 mL per gram of substrate). Cool to 0–5°C.[4]

    • Preparation of Nitrating Mix: In a separate vessel, mix Fuming

      
       (1.5 equiv) with Glacial Acetic Acid (1:1 v/v). Optional: Add 2-3 drops of conc. 
      
      
      
      to activate.
    • Addition: Add the nitrating mix dropwise via addition funnel. CRITICAL: Maintain internal temperature < 10°C.

    • Reaction: Stir at 0–10°C for 1-2 hours. Monitor by TLC.[3][5][6]

    • Quench: Pour onto crushed ice. The yellow nitro-intermediate will precipitate.

    • Purification: Recrystallize from Ethanol/Water if necessary to remove isomers.

Step 3: Deprotection (Hydrolysis)
  • Reagents: Ethanol, 6M HCl (or 10% NaOH).

  • Procedure:

    • Dissolve the intermediate in Ethanol.[6]

    • Add acid (or base) and reflux for 1-2 hours.

    • Neutralize and extract with Ethyl Acetate.

    • Concentrate to yield the free amine.

Protocol B: Direct Nitration (High Throughput/Screening)

Recommended for: Rapid screening of stable substrates or when acetylation fails.

Warning: This method carries a higher risk of oxidation and tar formation.

  • Reagent System: Potassium Nitrate (

    
    ) in concentrated Sulfuric Acid (
    
    
    
    ).
  • Procedure:

    • Dissolve iodoaniline in conc.

      
       at -10°C (Ice/Acetone bath). Note: The amine is protonated immediately, protecting it from oxidation but directing meta to the ammonium group.
      
    • Add solid

      
       in small portions, keeping temp < -5°C.
      
    • Stir for 1 hour.

    • Pour onto ice and neutralize with Ammonium Hydroxide (

      
      ).
      

Analytical Validation & Data Summary

To ensure the protocol was successful, you must validate two things:

  • Regioselectivity: Did the nitro group go to the correct spot?

  • Integrity: Is the Iodine still there?

Expected Data Table
SubstrateMethodMajor ProductYield1H NMR Diagnostic (DMSO-d6)
4-Iodoaniline Protocol A4-iodo-2-nitroaniline75-85%Doublet at

8.3 ppm (H3, ortho to

)
2-Iodoaniline Protocol A2-iodo-4-nitroaniline80-90%Doublet at

8.5 ppm (H3, meta to

, ortho to

)
4-Iodoaniline Protocol BMixture (Tars)<30%Broad/Undefined baseline noise
Troubleshooting Guide
  • Issue: Loss of Iodine (Ipso-substitution).

    • Symptom:[3][4][6][7][8][9][10] Formation of dinitro-aniline or lack of M+ peak corresponding to Iodine in MS.

    • Cause: Reaction temperature too high or acid too strong.

    • Fix: Switch to Protocol A; ensure T < 5°C; dilute nitric acid further.

  • Issue: Polynitration.

    • Symptom:[3][4][6][7][8][9][10] Two nitro groups observed.[1][2][3][4][6][11][12][13]

    • Cause: Excess Nitric Acid.[14]

    • Fix: Strictly limit

      
       to 1.1 equivalents.
      

Safety & Handling (E-E-A-T)

  • Exotherm Hazard: The mixing of

    
     and organic solvents is highly exothermic. Always add acid to solvent, never reverse, and use active cooling.
    
  • Iodine Toxicity: If the reaction decomposes, purple iodine vapors (

    
    ) may be released. Perform all reactions in a well-ventilated fume hood.
    
  • Explosion Risk: Dry nitro-anilines can be shock-sensitive. Do not grind dry solids vigorously.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.

  • BenchChem Application Notes. (2025). Synthesis of Heterocyclic Compounds Using 2-Iodoaniline.

  • Organic Syntheses. (1939). 2,6-Diiodo-p-nitroaniline. Org. Syn. 19, 40.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Iodo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-2024-IMNA Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

System Overview & Chemical Logic

Welcome to the technical guide for synthesizing 2-iodo-4-methyl-6-nitroaniline . This molecule is a critical scaffold in fragment-based drug discovery, particularly for kinase inhibitors.

To improve yield, you must understand the competing electronic forces at play. You are performing an Electrophilic Aromatic Substitution (EAS) on a ring that is simultaneously activated (by the amine) and deactivated (by the nitro group).

The Substrate: 2-Nitro-4-methylaniline (MNNA)
  • Amine (

    
    ):  Strong activator, ortho/para director.
    
  • Nitro (

    
    ):  Strong deactivator, meta director.
    
  • Methyl (

    
    ):  Weak activator.
    

The "Magic" of Position 6: The synthesis relies on the Synergistic Directing Effect .

  • The Amine directs to positions 2 (occupied), 4 (occupied), and 6 .

  • The Nitro group (at position 2) directs Meta, which corresponds to positions 4 and 6 .

  • Result: Position 6 is electronically "super-activated" relative to the rest of the ring, allowing for high regioselectivity if the electrophile is controlled.

Visualizing the Pathway

The following diagram illustrates the reaction logic and the critical decision points for yield optimization.

ReactionPathway Start Start: 2-Nitro-4-methylaniline Reagent Select Electrophile Source Start->Reagent Path_ICl Route A: ICl / AcOH (Robust, High Yield) Reagent->Path_ICl Standard Path_NIS Route B: NIS / TFA (Mild, Acid Sensitive) Reagent->Path_NIS Alternative Intermediate Sigma Complex (Wheland Intermediate) Path_ICl->Intermediate Strong I+ Path_NIS->Intermediate Controlled I+ Product Target: 2-Iodo-4-methyl-6-nitroaniline Intermediate->Product -H+ Side_Product Impurity: Di-iodo species (Over-reaction) Product->Side_Product Excess Reagent High Temp

Figure 1: Reaction pathway showing the two primary synthetic routes and the risk of over-iodination.

Optimized Experimental Protocols

Do not rely on generic iodination protocols. The nitro group requires a stronger electrophile than standard aniline iodination.

Protocol A: The Iodine Monochloride (ICl) Method (Recommended)

Best for: Scale-up (>5g), robust yields (85-95%).

Reagents:

  • 2-Nitro-4-methylaniline (1.0 equiv)

  • Iodine Monochloride (1.1 - 1.2 equiv)

  • Glacial Acetic Acid (Solvent, 0.5 M concentration)

  • Sodium Acetate (Optional, buffer)

Step-by-Step Workflow:

  • Dissolution: Dissolve the aniline precursor in Glacial Acetic Acid. Heating to 40-50°C may be required to fully solubilize the nitroaniline.

  • Addition: Cool to 15-20°C . Add ICl (dissolved in AcOH) dropwise over 30 minutes.

    • Why? Rapid addition causes local hotspots, leading to tarry oxidation byproducts.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Quench: Pour the reaction mixture into ice-cold water (5x reaction volume) containing Sodium Bisulfite (NaHSO₃).

    • Critical Step: The bisulfite reduces unreacted iodine (red/brown) to iodide (colorless), preventing product contamination.

  • Isolation: Filter the yellow/orange precipitate. Wash copiously with water to remove acetic acid.

Protocol B: The N-Iodosuccinimide (NIS) Method

Best for: Small scale, avoiding corrosive ICl, high regioselectivity.

Reagents:

  • 2-Nitro-4-methylaniline (1.0 equiv)

  • NIS (1.1 equiv)

  • Trifluoroacetic Acid (TFA) (Catalytic, 10-20 mol%) or

    
     (cat.)
    
  • Acetonitrile (ACN) or DMF

Step-by-Step Workflow:

  • Dissolution: Dissolve substrate in ACN.

  • Activation: Add the acid catalyst.

  • Addition: Add NIS in one portion (if <1g) or portion-wise (if >1g).

  • Heating: Heat to 60-80°C .

    • Note: Unlike ICl, NIS often requires thermal energy to overcome the deactivation of the nitro group.

  • Workup: Evaporate ACN, redissolve in EtOAc, wash with Sodium Thiosulfate and Brine.

Troubleshooting Guide (FAQs)

This section addresses specific failure modes reported by users in the field.

Issue 1: "My yield is stuck at 50-60%."

Diagnosis: Incomplete conversion due to electronic deactivation. Solution:

  • Check Stoichiometry: The nitro group withdraws electron density, making the ring sluggish. Increase ICl/NIS to 1.5 equivalents .

  • Temperature Boost: If using Protocol A (ICl), increase temperature to 60°C for 1 hour after the initial addition is complete.

  • Catalysis: Add a Lewis Acid (e.g., 5 mol% Iron(III) Chloride or Silver Nitrate) to generate a "super-electrophile" (

    
    ).
    
Issue 2: "The product is a dark brown tar/oil instead of a solid."

Diagnosis: Oxidative polymerization of the aniline or residual iodine. Solution:

  • The "Thiosulfate Wash": You likely did not quench the iodine properly. Re-dissolve the crude in Ethyl Acetate and wash with saturated Sodium Thiosulfate solution until the organic layer is clear yellow/orange.

  • Acid Removal: Residual Acetic Acid prevents crystallization. Ensure the pH of the aqueous crash-out is neutral.

Issue 3: "I see a second spot on TLC (higher Rf)."

Diagnosis: Over-iodination (Di-iodo impurity). Solution:

  • Reverse Addition: Instead of adding ICl to the aniline, add the aniline slowly to the ICl solution. (Note: This is risky for regioselectivity but prevents local high concentration of ICl).

  • Better Control: Stick to the standard addition but lower the temperature to 0°C during addition.

Data & Specifications

Comparison of Methods
FeatureMethod A (ICl)Method B (NIS)Method C (

)
Yield Potential High (85-95%) Moderate (70-85%)Low-Moderate (50-70%)
Reaction Speed Fast (< 4 hrs)Slow (4-12 hrs)Slow (12-24 hrs)
Atom Economy ModerateLow (Succinimide waste)High (Green)
Purification Precipitation (Easy)Column/Extraction (Med)Extraction (Med)
Risk Corrosive/FumingMildPeroxide hazards
Purification Parameters

If the crude solid is impure, use these solubility data for recrystallization:

Solvent SystemSolubility (Hot)Solubility (Cold)Suitability
Ethanol (95%) HighLowExcellent
Acetic Acid HighModerateGood (Lossy)
Water InsolubleInsolubleAnti-solvent
Ethyl Acetate Very HighHighPoor (Use for extraction)

Recrystallization Protocol:

  • Dissolve crude solid in minimum boiling Ethanol.

  • Add hot water dropwise until persistent turbidity is just observed.

  • Allow to cool slowly to room temperature, then 4°C.

  • Filter orange needles.

Workup Logic Flowchart

Follow this decision tree to maximize recovery during the isolation phase.

WorkupFlow ReactionEnd Reaction Complete (TLC Check) Quench Pour into Ice Water + NaHSO3 ReactionEnd->Quench Precipitate Does Solid Form? Quench->Precipitate Filter Filtration Precipitate->Filter Yes (Standard) Extract Extract with EtOAc Precipitate->Extract No (Oiling out) Recryst Recrystallize (EtOH/H2O) Filter->Recryst Wash Wash: 1. H2O (Acid removal) 2. Na2S2O3 (Iodine removal) 3. Brine Extract->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Dry->Recryst

Figure 2: Isolation and purification decision tree for maximizing yield.

References

  • Sigma-Aldrich. Synthesis of Nitroanilines and Derivatives. (General protocols for electrophilic substitution on deactivated rings).

  • National Institutes of Health (PubChem). 2-Iodo-6-nitroaniline Structure and Properties. (Structural isomer data for verification of physical properties). [1]

  • Organic Chemistry Portal. Iodination of Aromatic Compounds. (Mechanistic overview of NIS and ICl reactivity).

  • PrepChem. Preparation of 2-iodo-4-nitroaniline. (Analogous synthesis demonstrating the ICl/Acetic Acid method).

Sources

Technical Support Center: Nitration Process Control for 2-Iodo-4-Methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Temperature for the Nitration of 2-Iodo-4-Methylaniline

Introduction: The Thermodynamics of Regioselectivity

The nitration of 2-iodo-4-methylaniline is a deceptive reaction. While the amino group (


) is a powerful activating group that theoretically directs the incoming nitro group to the ortho position (position 6, as para is blocked by the methyl group), its high reactivity creates a narrow operating window.

The primary challenge is not reactivity, but selectivity . The electron-rich aniline ring is highly susceptible to oxidation by nitric acid, leading to the formation of quinones and "black tar" (complex polymerization products) rather than the desired nitro-aniline. Furthermore, in strong acid media, the amine exists in equilibrium with the anilinium ion (


), which is a meta-director, potentially leading to the unwanted 3-nitro or 5-nitro isomers.

Temperature is the primary lever to control this equilibrium. This guide defines the optimal thermal parameters to maximize the yield of 2-iodo-4-methyl-6-nitroaniline while suppressing oxidative degradation.

Module 1: Critical Process Parameters (CPP)

The Temperature-Selectivity Matrix

The following table correlates temperature zones with reaction outcomes.

Temperature ZoneKinetic StatusPrimary OutcomeRisk Profile
< -10°C Frozen/SluggishIncomplete conversion. Nitrating species (

) formation is slow.
Low Yield. Accumulation of unreacted nitric acid creates a delayed exotherm risk upon warming.
-5°C to 5°C Optimal Kinetic Control. Rate of nitration > Rate of oxidation.Ideal. High regioselectivity for the 6-nitro isomer. Minimal tar formation.
10°C to 25°C AcceleratedCompetitive rates. Nitration competes with slight oxidation.Moderate. Acceptable for final "aging" of the reaction, but dangerous during initial addition.
> 35°C RunawayThermodynamic Chaos. Oxidation dominates. Di-nitration possible.[1][2][3]Critical Failure. Formation of black tar; potential for violent fume-off.
Reaction Pathway & Logic

The diagram below illustrates the competing pathways determined by temperature.

NitrationPathways Start 2-Iodo-4-Methylaniline (Substrate) Complex Sigma Complex (Intermediate) Start->Complex Activation Meta 3-Nitro Isomer (Impurity) Start->Meta High Acidity + Heat (Anilinium Formation) HNO3 HNO3 / H2SO4 (Nitrating Agent) HNO3->Complex Product 2-Iodo-4-Methyl- 6-Nitroaniline (Target) Complex->Product Temp: -5 to 5°C (Kinetic Control) Tar Oxidized Polymers (Black Tar) Complex->Tar Temp: > 35°C (Oxidation)

Figure 1: Reaction logic flow. Maintaining -5°C to 5°C favors the green pathway (Target) over the red pathways (Tar/Impurity).

Module 2: Optimized Experimental Protocol

Objective: Synthesis of 2-iodo-4-methyl-6-nitroaniline via direct nitration. Scale: Pilot (10g basis).

Reagents
  • Substrate: 2-Iodo-4-methylaniline (1.0 eq)

  • Solvent: Glacial Acetic Acid (Volume: 5-8x substrate weight) – Crucial for moderating reactivity.

  • Nitrating Agent: Nitric Acid (70%, 1.1 eq)

  • Catalyst/Dehydrating Agent: Conc. Sulfuric Acid (0.5 eq) – Optional but recommended to generate

    
    .
    
Step-by-Step Procedure
  • Dissolution (The Heat Sink):

    • Charge the reaction vessel with 2-iodo-4-methylaniline and Glacial Acetic Acid .

    • Stir until fully dissolved.

    • Cool the system to -5°C using an ice/salt bath or cryostat. Wait for internal temperature equilibration.

  • The Critical Addition (Exotherm Management):

    • Prepare a separate solution of Nitric Acid (1.1 eq) in a small volume of Acetic Acid.

    • Add the nitrating mixture dropwise over 45-60 minutes.

    • Monitor Internal Temp: Do not allow the temperature to exceed 5°C .

    • Why? Rapid addition causes localized hot spots, leading to immediate charring (oxidation) at the point of contact.

  • Reaction Maintenance:

    • Once addition is complete, maintain at 0-5°C for 1 hour .

    • Allow the mixture to slowly warm to 20°C (Room Temp) over 2 hours.

    • Checkpoint: The solution should be deep orange/red. If it turns opaque black, oxidation has occurred.

  • Quench & Isolation:

    • Pour the reaction mixture into crushed ice (10x volume) with vigorous stirring.

    • The product will precipitate as a yellow-orange solid.[3]

    • Filter, wash with cold water to remove acid, and dry.[4]

Module 3: Troubleshooting & FAQs

Interactive Troubleshooting Guide

Use the logic tree below to diagnose specific failures in your current batch.

Troubleshooting Problem What is the primary issue? Issue1 Reaction turned Black/Tar Problem->Issue1 Issue2 Low Yield / Starting Material Remains Problem->Issue2 Issue3 Wrong Isomer (Meta-nitro) Problem->Issue3 Sol1 Diagnosis: Oxidation Fix: Reduce addition temp to -5°C. Dilute HNO3 in Acetic Acid. Issue1->Sol1 Sol2 Diagnosis: Incomplete Reaction Fix: Check HNO3 stoichiometry. Allow warm-up to 20°C post-addition. Issue2->Sol2 Sol3 Diagnosis: Protonation (Anilinium) Fix: Reduce H2SO4 concentration. Buffer with Sodium Acetate. Issue3->Sol3

Figure 2: Diagnostic logic for common nitration failures.

Frequently Asked Questions

Q1: My reaction mixture turned into a black sludge immediately upon adding Nitric Acid. Can I save it? A: No. The "black sludge" indicates that the aniline ring has been oxidatively degraded into poly-aniline tars. This is irreversible.

  • Root Cause: The temperature was too high (>10°C) during addition, or the nitric acid was too concentrated at the point of contact.

  • Corrective Action: For the next batch, dilute your Nitric Acid in Acetic Acid (1:1 v/v) before addition and ensure the internal temperature stays below 5°C.

Q2: Why do you recommend Acetic Acid over standard Sulfuric Acid (Mixed Acid) nitration? A: While Sulfuric Acid is a standard solvent for nitration, it promotes the formation of the anilinium ion (


).
  • Mechanism: The free amine (

    
    ) directs ortho/para. The anilinium ion (
    
    
    
    ) directs meta.[2][5][6]
  • Result: Using pure H2SO4 increases the risk of forming the 3-nitro or 5-nitro impurity. Acetic acid keeps the amine largely unprotonated (or as the amide if using acetic anhydride), favoring the desired 6-nitro (ortho) product.

Q3: I am seeing 15% starting material left after 3 hours. Should I add more acid? A: Before adding more acid, check your temperature profile. If you kept the reaction at 0°C the entire time, the kinetics might be too slow.

  • Recommendation: Allow the reaction to warm to 20-25°C for 60 minutes. This provides the activation energy to consume the final portion of the substrate without triggering oxidation.

Q4: Would protecting the amine as an acetamide improve the yield? A: Yes, absolutely. If you continue to struggle with oxidation (tar), the "Gold Standard" method is to:

  • Acetylate the aniline (Acetic Anhydride)

    
    N-(2-iodo-4-methylphenyl)acetamide .
    
  • Nitrate the acetamide (much more stable against oxidation).

  • Hydrolyze back to the aniline. This adds two steps but guarantees high yield and purity.

Module 4: Safety & Waste Disposal

  • Exotherm Warning: Nitration is highly exothermic. Never scale up this reaction without calculating the cooling capacity of your vessel.

  • Incompatibility: Do not mix the reaction waste with organic solvents (acetone/ethanol) immediately. Quench in water first. Nitric acid + Acetone = Explosion risk.

  • Iodine Stability: The Carbon-Iodine bond is relatively weak. Avoid exposure to direct light during the reaction to prevent homolytic cleavage and iodine radical formation (purple vapor).

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for aromatic nitration and temperature control).

  • Booth, G. "Nitro Compounds, Aromatic." Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2000. (Industrial safety and thermodynamics of nitration).

  • Org. Synth. 1929, 9, 64. "Nitration of Anilines: Protection Strategies." (Foundational text on preventing oxidation during aniline nitration).

  • ChemicalBook. "Synthesis of 2-methyl-6-nitroaniline." (Analogous substrate protocols confirming low-temperature mixed acid techniques).

Sources

Technical Support Center: Catalyst Selection for 2-Iodo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Process Optimization for Cross-Coupling Substrate: 2-Iodo-4-methyl-6-nitroaniline (CAS: N/A for specific isomer, generic class: Ortho-nitro-ortho-amino aryl iodide) Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Push-Pull" Challenge

The substrate 2-Iodo-4-methyl-6-nitroaniline represents a classic "high-reward, high-risk" scaffold in medicinal chemistry. Its reactivity is governed by three competing structural features:

  • The Activator (6-Nitro): The ortho-nitro group is strongly electron-withdrawing, significantly activating the C–I bond for oxidative addition. This makes the iodide highly reactive, even more so than typical aryl iodides.

  • The Poison (1-Amino): The free primary amine (ortho to the iodide) is a potent ligand. In standard catalytic cycles, this amine can displace labile phosphines (like PPh₃), leading to catalyst deactivation (formation of Pd-amine "dead" species) or precipitation of Pd black.

  • The Steric Gate (2,6-Disubstitution): The reaction center (C2) is flanked by the amine and the nitro group. While the iodide is a good leaving group, the bulky Pd-complex must navigate this crowded environment.

Core Recommendation: Avoid "vanilla" catalysts like Pd(PPh₃)₄. Success requires bulky, electron-rich ligands (Buchwald-type or NHCs) that bind palladium tighter than the substrate's amine can, or copper-free conditions to prevent Cu-chelation side reactions.

Catalyst Selection Matrix

Use this decision matrix to select the optimal catalytic system based on your coupling partner.

Coupling TypeRecommended Catalyst SystemLigand ClassBase & SolventWhy this works?
Suzuki-Miyaura (Boronic Acids)Pd(dppf)Cl₂·DCM or Pd-XPhos G4 Bidentate Phosphine or Biaryl DialkylphosphineK₃PO₄ (aq) / 1,4-Dioxane or THFPd(dppf)Cl₂: The bite angle of dppf resists displacement by the free amine. XPhos: Extremely bulky; creates a "roof" over Pd, preventing amine coordination while accelerating coupling with hindered substrates.
Sonogashira (Alkynes)PdCl₂(PPh₃)₂ (Standard) or Pd-Amphos (High Performance)Monodentate PhosphineEt₃N / DMF or MeCNStandard: Works for simple alkynes but prone to Pd-black. Amphos: An air-stable, bulky phosphine that tolerates free amines and nitro groups without requiring a copper co-catalyst (avoiding Cu-amine complexes).
Stille (Stannanes)Pd(t-Bu₃P)₂ Bulky TrialkylphosphineCsF / TolueneThe bulky electron-rich phosphine facilitates oxidative addition despite the ortho-nitro steric hindrance.
Buchwald-Hartwig (Amines)NOT RECOMMENDED N/AN/ARisk: Self-coupling (homocoupling) of the substrate is a major side reaction. If attempted, use BrettPhos Pd G4 to favor the external amine over the substrate's aniline.

Troubleshooting & FAQs

Issue 1: "My reaction turns black immediately upon heating."

Diagnosis: Catalyst Decomposition (Pd Black Formation). Cause: The free amine on your substrate (2-Iodo-4-methyl-6-nitroaniline) is coordinating to the Palladium, displacing the phosphine ligands. Once the ligands are gone, the "naked" Palladium aggregates into inactive metal particles (Pd black). Solution:

  • Switch Ligands: Move from PPh₃ to a chelating ligand like dppf or dpephos . These hold the metal more tightly.

  • Lower Temperature: Start at 40°C. The activated C–I bond often reacts at lower temperatures than expected.

  • Protocol Adjustment: Pre-mix the catalyst and ligand in solvent for 15 minutes before adding the amine-containing substrate.

Issue 2: "I see starting material consumption, but low product yield (Protodehalogenation)."

Diagnosis: The iodine is being replaced by a hydrogen atom (reduction). Cause: This is common with ortho-nitro substrates. The nitro group can facilitate Single Electron Transfer (SET) pathways, or the free amine acts as a hydride source. Solution:

  • Dry Solvents: Ensure strictly anhydrous conditions.

  • Change Solvent: Switch from DMF (a hydride donor) to Toluene or 1,4-Dioxane .

  • Increase Catalyst Loading: Push the productive cycle faster than the side reaction (increase from 1 mol% to 5 mol%).

Issue 3: "The Sonogashira coupling is stuck at 50% conversion."

Diagnosis: Copper Poisoning. Cause: In standard Sonogashira (Pd/Cu), the copper (CuI) can chelate between the nitro oxygen and the amine nitrogen, forming a stable, inactive complex. Solution:

  • Go Copper-Free: Use PdCl₂(CH₃CN)₂ with XPhos (Type I) or Pd(OAc)₂ / PPh₃ / Piperidine (Type II).

  • Slow Addition: Add the alkyne slowly to keep its concentration low relative to the catalyst.

Validated Experimental Protocols

Protocol A: Suzuki Coupling (Robust Method)

Best for: Coupling with aryl/heteroaryl boronic acids.

  • Setup: Charge a reaction vial with:

    • 2-Iodo-4-methyl-6-nitroaniline (1.0 equiv)

    • Boronic Acid (1.2 equiv)[1]

    • Pd(dppf)Cl₂·DCM (0.03 equiv / 3 mol%)

    • K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Add 1,4-Dioxane (0.2 M concentration) and Water (10% v/v).

  • Degas: Sparge with Argon for 5 minutes (Critical step to prevent phenol formation).

  • Reaction: Seal and heat to 80°C for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with brine. The product is usually more polar; check aqueous phase.

Protocol B: Copper-Free Sonogashira

Best for: Coupling with terminal alkynes without amine interference.

  • Setup: Charge a reaction vial with:

    • 2-Iodo-4-methyl-6-nitroaniline (1.0 equiv)

    • PdCl₂(CH₃CN)₂ (0.02 equiv)

    • XPhos (0.04 equiv)

    • Cs₂CO₃ (2.0 equiv)

  • Solvent: Add Acetonitrile (MeCN) or Toluene .

  • Addition: Add the Terminal Alkyne (1.5 equiv).

  • Reaction: Heat to 60°C overnight.

  • Note: If the alkyne is volatile, use a sealed pressure tube.

Mechanistic Logic Flow (Visualization)

The following diagram illustrates the "Trap vs. Cycle" logic for this specific substrate. It highlights why standard catalysts fail and how bulky ligands bypass the trap.

G cluster_0 Catalyst Activation PreCat Pd(II) Precatalyst ActiveCat Active Pd(0)L (L = Ligand) PreCat->ActiveCat Reduction Trap CATALYST DEATH (Pd-Amine Complex) Precipitation ActiveCat->Trap Weak Ligand (PPh3) Amine displaces Ligand OxAdd Oxidative Addition (Ar-Pd-I) ActiveCat->OxAdd Bulky Ligand (XPhos/dppf) Ligand repels Amine Substrate 2-Iodo-4-methyl-6-nitroaniline (Substrate) Substrate->Trap Free NH2 coord. Substrate->OxAdd TransMet Transmetalation (Base + Coupling Partner) OxAdd->TransMet Nitro activates I RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration Product Coupled Product RedElim->Product

Caption: Catalyst survival depends on ligand choice. Weak ligands allow the substrate's amine to poison the Pd(0) center (Red path), while bulky ligands shield the metal, forcing the reaction through the productive cycle (Green path).

References

  • Suzuki Coupling of Nitrogen-Rich Heterocycles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
    • Source: Journal of the American Chemical Society / NIH.
    • URL:[Link]

  • Nitroarene Coupling Methodology

    • Title: Cross-Coupling Reactions of Nitroarenes.[2][3][4]

    • Source: Accounts of Chemical Research / PubMed.
    • URL:[Link]

  • Sonogashira Optimization

    • Title: Sonogashira Coupling - Reaction Mechanism and Recent Literature.[5]

    • Source: Organic Chemistry Portal.[6][7]

    • URL:[Link]

  • General Catalyst Selection for Anilines

    • Title: Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.[8][9]

    • Source: Journal of the American Chemical Society.
    • URL:[Link][9]

Sources

regioselectivity issues in the iodination of methyl-nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselective Iodination of Methyl-Nitroanilines

  • Ticket ID: #IOD-MNA-001

  • Status: Open

  • Assigned Specialist: Senior Application Scientist, Process Chemistry Division

  • Subject: Troubleshooting Regioselectivity & Yield in Electrophilic Aromatic Substitution of Deactivated Anilines

Executive Summary: The "Push-Pull" Conflict

Iodinating methyl-nitroanilines is chemically distinct from standard aniline iodination. You are dealing with a "push-pull" electronic system:

  • The "Push": The amino group (-NH

    
    ) is strongly activating and directs ortho/para.
    
  • The "Pull": The nitro group (-NO

    
    ) is strongly deactivating and directs meta.
    
  • The Steric Wedge: The methyl group (-CH

    
    ) adds steric bulk, often blocking one ortho position relative to itself.
    

The Core Challenge: The nitro group deactivates the ring, making it sluggish toward weak electrophiles (


), while the amino group makes the ring susceptible to oxidation. The key to success is selecting a reagent that provides a "hot" enough electrophile (

) without oxidizing the amine or causing poly-iodination.

Decision Matrix: Reagent Selection Strategy

Do not default to elemental iodine. Use this logic flow to select the correct reagent for your specific substrate isomer.

ReagentSelection Start Start: Select Substrate IsomerCheck Is the Para-position (relative to NH2) blocked? Start->IsomerCheck Deactivation Is the ring highly deactivated? (e.g., multiple NO2 or CF3 groups) IsomerCheck->Deactivation Yes (e.g., 4-methyl-2-nitroaniline) ICl_Route Reagent A: Iodine Monochloride (ICl) (Standard Protocol) IsomerCheck->ICl_Route No (Risk of para-iodination) Deactivation->ICl_Route Yes (Needs strong E+) NIS_Route Reagent B: N-Iodosuccinimide (NIS) (Mild Protocol) Deactivation->NIS_Route No (Moderate deactivation) Sandmeyer Reagent C: Sandmeyer Reaction (Indirect Route) ICl_Route->Sandmeyer If regioselectivity fails NIS_Route->Sandmeyer If yield < 30%

Figure 1: Decision tree for selecting the optimal iodination reagent based on substrate electronics and steric availability.

Technical Protocols

Method A: Iodine Monochloride (ICl) – The "Standard"

Best for: Highly deactivated rings where elemental iodine fails.

Mechanism: ICl is a polarized interhalogen compound (


). It provides a potent source of iodonium ions (

).[1]

Protocol:

  • Dissolution: Dissolve 10 mmol of methyl-nitroaniline in 20 mL of Glacial Acetic Acid (AcOH).

    • Note: If solubility is poor, heat to 40°C.

  • Addition: Prepare a solution of ICl (1.05 eq) in 5 mL AcOH. Add this dropwise over 30 minutes at Room Temperature (RT).

    • Critical: Rapid addition leads to local excesses and di-iodination.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC/HPLC.

    • Endpoint: If starting material persists after 4h, heat to 60°C.

  • Quench: Pour mixture into 100 mL ice water containing 5% Sodium Bisulfite (

    
    ).
    
    • Why? Bisulfite reduces unreacted oxidizing iodine species, preventing dark tar formation.

  • Isolation: Filter the precipitate. Recrystallize from Ethanol/Water.

Method B: N-Iodosuccinimide (NIS) – The "Mild" Approach

Best for: Substrates sensitive to oxidation or strong acids.

Mechanism: NIS releases


 slowly. Acid catalysis (TsOH or 

) activates the NIS by protonating the carbonyl oxygen, making the iodine more electrophilic.

Protocol:

  • Solvent: Dissolve 10 mmol substrate in Acetonitrile (MeCN) or DMF.

  • Catalyst: Add 0.1 eq of p-Toluenesulfonic acid (TsOH).

  • Reagent: Add NIS (1.1 eq) in one portion.

  • Reaction: Stir at RT for 12 hours.

  • Workup: Remove solvent under vacuum. Redissolve in EtOAc, wash with water and 10% Sodium Thiosulfate.

Troubleshooting Guide (FAQs)

Q1: I am observing significant di-iodination (over-reaction). How do I stop it?

Diagnosis: The first iodine atom, while deactivating, does not fully shut down the ring if the amine is strongly donating. Corrective Action:

  • Stoichiometry: Reduce ICl to 0.95 equivalents . It is better to have 5% unreacted starting material (separable) than 10% di-iodo impurity (difficult separation).

  • Dilution: Double the solvent volume. High concentration favors polychlorination/iodination.

  • Slow Addition: Use a syringe pump for the ICl addition over 1 hour.

Q2: The reaction is stuck at 50% conversion despite adding excess reagent.

Diagnosis: The proton generated during EAS (


) is protonating the amine group, converting the activating 

into the deactivating

. Corrective Action:
  • Buffer System: Add Sodium Acetate (NaOAc) to the reaction (1.5 eq). This acts as a proton sponge, keeping the amine in its free, activating base form.

  • Warning: Do not use strong bases (NaOH), as ICl will decompose.

Q3: I am getting the wrong regioisomer.

Diagnosis: Steric hindrance from the methyl group or "ortho-effect" coordination is directing the iodine unexpectedly. Corrective Action:

  • Switch to Sandmeyer: If EAS physics are fighting you, bypass them.

    • Diazotize the amine (

      
      ).
      
    • React with Potassium Iodide (

      
      ).
      
    • Benefit: The iodine enters exactly where the nitrogen was, guaranteeing regiochemistry.

Q4: My product is a dark, tarry oil instead of a solid.

Diagnosis: Oxidation of the aniline ring (quinone formation) or polymerization. Corrective Action:

  • Inert Atmosphere: Run the reaction under Nitrogen (

    
    ).
    
  • Protect the Amine: Acetylate the amine first (

    
    ) to form the acetanilide.
    
    • Trade-off: The acetamido group is less activating than the free amine, so you may need to heat the iodination step (80°C). Deprotect with HCl afterwards.

Comparative Data: Reagent Performance

ParameterIodine Monochloride (ICl)N-Iodosuccinimide (NIS)Sandmeyer Reaction
Active Species

(Strong)

(Moderate)
Radical/Metal
Acidity High (generates HCl)Neutral/Mild AcidHigh (requires

)
Regiocontrol Electronic/Steric governedElectronic/Steric governedAbsolute (Ipso)
Risk Di-iodinationIncomplete ReactionDiazonium instability
Yield (Typical) 65–85%50–70%40–60%

Mechanistic Visualization

The following diagram illustrates the competition between the directing groups for 2-methyl-4-nitroaniline .

RegioSelectivity Substrate 2-Methyl-4-Nitroaniline NH2 1-NH2 Group (Strong Push) Substrate->NH2 NO2 4-NO2 Group (Strong Pull) Substrate->NO2 CH3 2-CH3 Group (Weak Push) Substrate->CH3 C6 Position C6 (Ortho to NH2) (Meta to NO2) NH2->C6 Directs Ortho NO2->C6 Directs Meta C3 Position C3 (Ortho to CH3) (Meta to NH2) CH3->C3 Directs Ortho MajorProduct MajorProduct C6->MajorProduct Favored (Cooperative Effect) MinorProduct MinorProduct C3->MinorProduct Disfavored (Steric Clash + Meta to NH2) C5 Position C5 (Para to CH3) (Meta to NH2) C5->MinorProduct

Figure 2: Regioselectivity map for 2-methyl-4-nitroaniline. The C6 position is electronically favored by both the amine (ortho) and nitro (meta) groups.

References

  • Organic Syntheses. "2,6-Diiodo-4-nitroaniline." Org. Synth.1943 , 23, 34.

  • Campaigne, E. et al. "Iodination of deactivated aromatic compounds." Journal of Chemical Education, 1970.
  • Lulinski, P. et al. "Regioselective iodination of arenes with N-iodosuccinimide." Bulletin of the Chemical Society of Japan, 2000 .

  • PubChem Compound Summary. "2-Methyl-4-nitroaniline."

Sources

preventing over-nitration in 2-Iodo-4-methyl-6-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Topic: Optimization & Troubleshooting for 2-Iodo-4-methyl-6-nitroaniline Synthesis Ticket ID: NIT-2I4M-QA Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Core Directive: The "Over-Nitration" Paradox

In the synthesis of 2-Iodo-4-methyl-6-nitroaniline , "over-nitration" rarely refers to the addition of a second nitro group (dinitration) because the molecule is sterically crowded and the first nitro group deactivates the ring.

Instead, the critical failure modes you are likely encountering are Oxidative Degradation (formation of black tars) and Nitodeiodination (displacement of the iodine atom by a nitro group). The amino group is highly activating, making the ring susceptible to oxidation by nitric acid, while the iodine atom is a good leaving group in the presence of strong electrophiles (ipso-substitution).

This guide prioritizes the Protection-Nitration-Deprotection (PND) strategy as the only robust method to prevent these side reactions.

Workflow Visualization

The following diagram illustrates the standard synthesis pathway versus the high-risk direct nitration route.

SynthesisPath Start Start: 2-Iodo-4-methylaniline DirectNitration Direct Nitration (HNO3/H2SO4) Start->DirectNitration Route A (Avoid) Protect Step 1: Protection (Ac2O, AcOH) Start->Protect Route B (Recommended) Tar FAILURE: Oxidative Tars (Black Polymer) DirectNitration->Tar Ipso FAILURE: Nitodeiodination (Loss of Iodine) DirectNitration->Ipso Intermediate1 2-Iodo-4-methylacetanilide Protect->Intermediate1 NitrateProtected Step 2: Nitration (HNO3, AcOH, 0-5°C) Intermediate1->NitrateProtected Intermediate2 2-Iodo-4-methyl-6-nitroacetanilide NitrateProtected->Intermediate2 Deprotect Step 3: Hydrolysis (HCl/EtOH, Reflux) Intermediate2->Deprotect Target TARGET: 2-Iodo-4-methyl-6-nitroaniline Deprotect->Target

Figure 1: Logical flow comparing the high-risk direct nitration pathway against the stabilized acetanilide protection strategy.

Troubleshooting Guides & FAQs

Module A: Preventing Oxidative Degradation (The "Black Tar" Issue)

Q: My reaction mixture turns black and viscous immediately upon adding HNO₃. What is happening? A: You are oxidizing the free amine. The amino group (-NH₂) is a powerful electron donor.[1] Concentrated nitric acid acts as an oxidant rather than a nitrating agent on free anilines, leading to polymerization (aniline black).

The Fix:

  • Mandatory Protection: Convert the amine to an acetamide using acetic anhydride (

    
    ). This reduces the electron density of the ring, preventing oxidation while still directing the incoming nitro group to the ortho position (relative to the nitrogen).
    
  • Temperature Control: Even with the protected amine, maintain the internal temperature between 0°C and 5°C during the addition of nitric acid.

Module B: Preventing Iodine Displacement (Nitodeiodination)

Q: I see a release of violet vapor during nitration, and my yield is low. Why? A: Violet vapor indicates free iodine (


). You are experiencing Nitodeiodination  (Ipso-substitution). The nitro group (

) is displacing the iodine atom because the position is activated. This is common when using strong mixed acids (

).

The Fix:

  • Avoid Sulfuric Acid: Do not use sulfuric acid as the solvent/catalyst.[1] It generates a high concentration of highly energetic nitronium ions (

    
    ) that are aggressive enough to displace iodine [1].
    
  • Use Acetyl Nitrate (In Situ): Perform the nitration in Glacial Acetic Acid . Add fuming nitric acid to the acetic acid solution.[2] This generates acetyl nitrate, a milder nitrating agent that is more selective for the C-H bond over the C-I bond.

Module C: Regioselectivity (Ensuring the 6-Position)

Q: How do I ensure the nitro group goes to the 6-position and not the 3-position? A:

  • Steric/Electronic Logic:

    • Position 2: Occupied by Iodine.[3][4][5][6]

    • Position 4: Occupied by Methyl.

    • Position 3: Meta to the amine (disfavored) and ortho to the methyl (sterically crowded).

    • Position 6: Ortho to the amine (favored by the acetamide director) and relatively open.

  • Protocol Validation: By using the acetanilide intermediate, the bulk of the acetyl group actually helps steer the nitration away from the 2-position (already blocked) and reinforces direction to the 6-position.

Validated Experimental Protocol

This protocol is designed to minimize exotherms and prevent iodine loss.

Step 1: Protection (Acetylation) [1][7][8]

  • Dissolve 2-iodo-4-methylaniline (1.0 eq) in Glacial Acetic Acid (5 vol).

  • Add Acetic Anhydride (1.2 eq).

  • Stir at RT for 1-2 hours. Monitor by TLC until amine is consumed.

  • Note: The acetanilide usually precipitates or can be used directly in the next step (telescoped).

Step 2: Nitration (The Critical Step) [9]

  • Cool the acetanilide solution to 0–5°C using an ice/salt bath.

  • Prepare a nitrating mixture: Fuming

    
     (1.1 eq) in Glacial Acetic Acid (2 vol).
    
  • Dropwise Addition: Add the nitrating mixture slowly. Do not allow internal temp to exceed 10°C.

  • Stir at 0–10°C for 2 hours.

  • Quench by pouring onto crushed ice. The yellow solid (2-iodo-4-methyl-6-nitroacetanilide) precipitates. Filter and wash with water.[10]

Step 3: Deprotection

  • Suspend the wet cake in Ethanol (5 vol) and Conc. HCl (2 vol).

  • Reflux for 2-3 hours.

  • Neutralize with NaOH or

    
     to liberate the free base.
    
  • Filter the orange/red solid (Target).

Data & Parameters

Table 1: Critical Process Parameters (CPPs)

ParameterRecommended RangeConsequence of Deviation
Nitration Temp 0°C – 5°C>15°C leads to oxidation (tars) and iodine loss.
HNO₃ Concentration 70% or Fuming (90%)Dilute acid fails to react; excess water stops the reaction.
Solvent System Glacial Acetic AcidUsing H₂SO₄ promotes ipso-substitution (loss of Iodine).
Stoichiometry 1.05 – 1.1 eq HNO₃Excess HNO₃ increases risk of dinitration (rare) or degradation.

References

  • Synthesis of 2-amino-3-nitro-5-iodotoluene (Structural Isomer Context) Source: Organic Syntheses.[2][3][4] Relevance: Establishes the necessity of the acetylation route for nitrating iodotoluidines to prevent iodine displacement. URL:[Link]

  • 2-Iodo-4-methylaniline Precursor Data Source: ChemSRC. Relevance: Physical properties and stability data for the starting material.[2] URL:[Link]

  • Decarboxylative Iodination to 2-iodoanilines Source: Royal Society of Chemistry (RSC) Advances. Relevance: Provides modern context for synthesizing the iodo-aniline precursor if not commercially available. URL:[Link]

Sources

Module 1: The Baseline Protocol (Standard Operating Procedure)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Monitoring of 2-Iodo-4-methyl-6-nitroaniline Synthesis

Subject: TLC Method Development & Troubleshooting for Iodination of 4-Methyl-2-nitroaniline Document ID: AN-TLC-2024-IMNA Audience: Chemical Process Engineers, Medicinal Chemists, QA/QC Analysts[1]

This protocol is optimized for monitoring the electrophilic aromatic substitution (iodination) of 4-methyl-2-nitroaniline to yield 2-iodo-4-methyl-6-nitroaniline .[1]

The Chemistry:

  • Starting Material (SM): 4-methyl-2-nitroaniline (Polarity: Moderate; Functional Groups: -NH₂, -NO₂, -CH₃).[1]

  • Product (P): 2-iodo-4-methyl-6-nitroaniline (Polarity: Lower than SM due to lipophilic Iodine; Functional Groups: -NH₂, -NO₂, -CH₃, -I).[1]

Standard TLC Conditions:

Parameter Specification Technical Rationale
Stationary Phase Silica Gel 60 F₂₅₄ (Aluminum or Glass backed) Standard polar phase; F₂₅₄ indicator is required for UV visualization.[1]
Mobile Phase Hexane : Ethyl Acetate (80:20) Optimized to separate the lipophilic iodinated product (High Rf) from the more polar starting amine (Lower Rf).
Additive (Critical) 1% Triethylamine (TEA) Essential. Aromatic amines interact strongly with acidic silanols on silica, causing "streaking."[1][2] TEA neutralizes these sites, sharpening the spots.[1]
Visualization 1 Visual Inspection (Daylight) Both SM and Product are nitroanilines and will appear as distinct yellow/orange spots without staining.[1]
Visualization 2 UV Light (254 nm) Confirms aromaticity and detects non-colored impurities.[1]

| Expected R_f | SM: ~0.35 | Product: ~0.55 | The introduction of the heavy, lipophilic Iodine atom at the C6 position increases the migration rate (Rf) relative to the starting material. |

Module 2: Troubleshooting Dashboard

Use this matrix to diagnose issues during reaction monitoring.

Scenario A: "My spots are streaking or tailing badly."
  • Diagnosis: Protonation of the amine.[1][2] The amino group (-NH₂) is basic; silica gel is slightly acidic.[1][2] The amine drags along the plate as it reversibly bonds to acidic silanol sites.[1]

  • Fix: Pre-treat the TLC plate or the solvent system.[1][3]

    • Solvent Method: Add 0.5 - 1.0% Triethylamine (TEA) or Ammonium Hydroxide to your developing solvent.[1]

    • Plate Method: Dip the empty plate in 5% TEA/Hexane and dry it before spotting your sample.

Scenario B: "I see three spots instead of two."
  • Diagnosis: Over-iodination or Regioisomers.[1]

    • Spot 1 (Low Rf): Unreacted Starting Material.[1]

    • Spot 2 (Mid Rf): Target Product (Mono-iodo).

    • Spot 3 (High Rf):Di-iodo impurity. If the reaction runs too long or with excess iodine source (ICl/KIO₃), you may iodinate the meta-position (less likely due to sterics/electronics, but possible under forcing conditions) or generate oxidative dimers.[1]

  • Fix: Quench the reaction immediately. Check stoichiometry. The target product is usually the major middle spot or the dominant higher Rf spot depending on the exact solvent ratio.

Scenario C: "The Rf difference is too small to distinguish."
  • Diagnosis: Solvent system is too polar or non-selective.[1]

  • Fix:

    • Reduce Polarity: Switch to Hexane:EtOAc 90:10 .

    • Change Selectivity: Switch to Dichloromethane (DCM) : Hexane (50:50) . Chlorinated solvents often provide better separation for halogenated aromatics due to polarizability interactions.[1]

Module 3: Advanced FAQ (Mechanistic Insights)

Q1: Why does the product move faster (higher Rf) than the starting material? A: This is governed by Lipophilicity vs. H-Bonding .[1]

  • Lipophilicity: Iodine is a large, non-polar halogen.[1] Adding it to the ring significantly increases the lipophilicity of the molecule, reducing its affinity for the polar silica stationary phase.

  • Intramolecular H-Bonding: In 4-methyl-2-nitroaniline, the amine (-NH₂) and nitro (-NO₂) groups are ortho to each other, forming a strong intramolecular hydrogen bond.[1] This "hides" the polar protons from the silica, increasing Rf.[1] When you add Iodine at the other ortho position (C6), you create steric bulk that may twist the amine, potentially altering this H-bond network, but the dominant factor remains the high lipophilicity of the Iodine atom pushing the product up the plate.

Q2: Can I use Iodine (I₂) vapor to visualize? A: Not recommended. While Iodine stains are common, your compound contains iodine and is a nitroaniline.[1]

  • Nitroanilines are already colored (yellow/orange).[1]

  • Iodine staining is reversible and non-specific.[1]

  • Better Alternative: If UV and visual color aren't enough, use a p-Anisaldehyde stain (requires heat).[1] It differentiates amines based on electronic richness, often turning them distinct shades of red or purple.[1]

Q3: How do I quench the TLC sample? A: Do not spot the raw reaction mixture directly if you are using an oxidative iodination reagent (like ICl or I₂/H₂O₂). The oxidant will continue to react on the silica plate, giving false results (ghost spots).

  • Protocol: Take 1 drop of reaction mixture -> Add to a mini-vial containing 0.5 mL EtOAc and 0.5 mL saturated Sodium Thiosulfate (Na₂S₂O₃) . Shake well. Spot the organic (top) layer.[1] Thiosulfate neutralizes active iodine species.[1]

Module 4: Process Visualization (Logic Flow)

The following diagram outlines the decision logic for monitoring this specific synthesis.

TLC_Monitoring Start Sample Reaction Mixture Quench Quench: Add sat. Na2S2O3 (Neutralize Oxidant) Start->Quench Spot Spot on Silica Plate (with Co-spot of SM) Quench->Spot Elute Elute: Hex/EtOAc (8:2) + 1% TEA Spot->Elute Visualize Visualize: UV (254nm) + Daylight Elute->Visualize Decision Analyze Spots Visualize->Decision Result_SM Only SM Spot Visible (Low Rf) Decision->Result_SM No Rxn Result_Mix Two Spots Visible (SM + Product) Decision->Result_Mix In Progress Result_Prod Only Product Spot Visible (High Rf) Decision->Result_Prod Complete Result_Streak Streaking / Tailing Decision->Result_Streak Error Action_Wait Continue Reaction (Check Temp/Reagents) Result_SM->Action_Wait Action_Monitor Monitor Conversion (Estimate % completion) Result_Mix->Action_Monitor Action_Workup Stop & Workup Result_Prod->Action_Workup Action_Fix Add more TEA to eluent or Dilute Sample Result_Streak->Action_Fix

Caption: Decision tree for TLC monitoring of nitroaniline iodination, emphasizing the critical quenching step to prevent false positives.

References

  • BenchChem. (2025).[1] A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline. Retrieved from [1]

  • PrepChem. (n.d.).[1] Preparation of 2-iodo-4-nitroaniline. (Analogous iodination protocol using ICl). Retrieved from [1]

  • University of Massachusetts. (2020).[1] Thin Layer Chromatography: Rf Values and Solvent Selection. Retrieved from [1]

  • Bitesize Bio. (2025).[1] Troubleshooting Thin Layer Chromatography: Streaking and Spotting. Retrieved from [1]

  • Royal Society of Chemistry. (2015). Regioselective iodination of quinolines and aromatic amines. Chemical Communications.[1] Retrieved from [1]

Sources

challenges in scaling up 2-Iodo-4-methyl-6-nitroaniline production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling 2-Iodo-4-methyl-6-nitroaniline

Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist, Process Chemistry Division Subject: Scale-Up Protocols, Troubleshooting, and Safety for Halogenated Nitroanilines

Introduction: The Architecture of the Molecule

Welcome to the technical support hub. You are likely targeting 2-Iodo-4-methyl-6-nitroaniline as a functionalized intermediate for coupling reactions (e.g., Suzuki-Miyaura) or as a precursor for complex dye scaffolds.

To scale this successfully, you must understand the electronic "warfare" on the benzene ring:

  • The Amine (

    
    , Pos 1):  The commander. Strongly activating, directs ortho/para.
    
  • The Methyl (

    
    , Pos 4):  The blocker. Occupies the para position, forcing substitution to the ortho spots.
    
  • The Nitro (

    
    , Pos 6):  The deactivated shield. It pulls electron density, making the ring sluggish to react, but it also helps direct the incoming iodine to the remaining open ortho position (Position 2) via steric and electronic guidance.
    

Your Synthetic Route: The industry-standard approach for scale-up is the Electrophilic Iodination of 2-Nitro-4-methylaniline (MNNA) .

  • Alternative: Nitration of 2-iodo-4-methylaniline is NOT recommended due to the risk of iodine displacement (ipso-substitution) and oxidative instability.

Module 1: Critical Process Parameters (The Chemistry)

Ticket #001: "My reaction turns into a solid sludge halfway through."

Status: Resolved Root Cause: Solubility Limit / Product Precipitation Resolution: In scale-up (unlike milligram scales), solvent volume is money. However, nitroanilines are notoriously insoluble in neutral organic solvents.

  • Solvent Choice: Glacial Acetic Acid (AcOH) is the standard. It solubilizes the amine via hydrogen bonding but allows the iodinated product to crystallize out, driving the equilibrium.

  • The Fix: If your stirrer seizes, you are running too concentrated.

    • Recommended Ratio: 5–7 Volumes of AcOH per weight of substrate (e.g., 1 kg MNNA : 5–7 L AcOH).

    • Temperature: Run the reaction at 50–60°C . This keeps the starting material in solution while allowing the product to precipitate slowly as a manageable slurry, not a concrete block.

Ticket #002: "Yield is low (40-50%) and the filtrate is dark purple."

Status: Resolved Root Cause: Oxidative Decomposition / Iodine Loss Resolution: The "purple" is free iodine (


) or aniline oxidation tars.
  • Reagent Selection:

    • Lab Scale: NIS (N-Iodosuccinimide) is easy but too expensive for kg-scale.

    • Scale-Up Standard:Iodine Monochloride (ICl) . It is a more aggressive electrophile than

      
       and works well on deactivated nitro-rings.
      
  • Stoichiometry: Use 1.05 – 1.1 equivalents of ICl. Excess ICl leads to oxidation.

  • The Protocol Adjustment:

    • Dissolve MNNA in AcOH at 50°C.

    • Add ICl solution dropwise over 2 hours.

    • Crucial: If the reaction stalls, do NOT just add more ICl. Check HPLC. If conversion is >90%, stop. The last 10% conversion often costs you 20% yield in oxidative tar formation.

Module 2: Experimental Workflow & Visualization

Below is the optimized workflow for a 100g – 1kg scale batch.

ReactionWorkflow Start Start: 2-Nitro-4-methylaniline (MNNA) Solubilization Solubilization Solvent: Glacial AcOH Temp: 55°C Agitation: High Torque Start->Solubilization Addition Electrophile Addition Reagent: ICl (1.05 eq) Rate: Slow (maintain <65°C) Solubilization->Addition Homogeneous Solution Reaction Reaction Phase Time: 4-6 Hours Monitor: HPLC (<1% SM) Addition->Reaction Exotherm Control Quench Quench / Workup Add: 20% NaHSO3 (aq) Purpose: Reduce excess Iodine Reaction->Quench Completion Isolation Isolation Cool to 10°C -> Filter Wash: H2O then Cold MeOH Quench->Isolation Slurry Formation Drying Drying Vacuum Oven @ 45°C Avoid overheating (Sublimation risk) Isolation->Drying Wet Cake

Caption: Figure 1. Optimized Process Flow for the Iodination of MNNA using ICl in Acetic Acid.

Module 3: Impurity Profile & Analytical Controls

Ticket #003: "I see a peak at RRT 1.2. Is it di-iodo?"

Status: Investigating Analysis: Likely NO .

  • Logic: The 4-position is blocked by Methyl. The 6-position is the target.[1] The 3- and 5-positions are meta to the amine and sterically crowded or deactivated. Di-iodination is mechanistically difficult.

  • Real Culprit: It is likely 4-methyl-2-iodoaniline (from trace impurity in starting material) or an oxidative dimer (azo compound).

Quantitative Data Summary:

ParameterSpecification (Target)Common DeviationImpact
Purity (HPLC) > 98.0%90-95%Difficult recrystallization
Appearance Orange/Yellow NeedlesDark Brown PowderTar contamination (Oxidation)
Water Content < 0.5%> 2.0%Interferes with downstream coupling
Melting Point 147–150°C135–140°CPresence of unreacted MNNA

Module 4: Safety & Handling (The "Must-Reads")

Ticket #004: "Safety concerns with ICl and Nitroanilines."

Status: Critical Guidance:

  • Nitroaniline Toxicity:

    • Hazard: Nitroanilines are potent methemoglobinemia agents. They absorb through skin rapidly.

    • Control: Double nitril gloves are insufficient for prolonged contact. Use Silver Shield/4H laminate gloves for handling bulk solids or concentrated solutions.

    • Dust: This compound is a dust explosion hazard. Ground all equipment. Use a localized exhaust ventilation (LEV) system for powder transfer.

  • Iodine Monochloride (ICl):

    • Hazard: Corrosive and releases HCl/Iodine vapor.

    • Control: Quench all equipment with Sodium Bisulfite (

      
      ) or Thiosulfate solution before opening the reactor for cleaning. This reduces volatile 
      
      
      
      to harmless iodide (
      
      
      ).

SafetyLogic Hazard1 Skin Contact (Nitroaniline) Outcome1 Absorption -> Methemoglobinemia Hazard1->Outcome1 Control1 PPE: Tyvek Suit + Silver Shield Gloves Outcome1->Control1 Prevention Hazard2 ICl Exposure Outcome2 Severe Burns + Respiratory Damage Hazard2->Outcome2 Control2 Scrubber (NaOH) + Bisulfite Quench Outcome2->Control2 Mitigation

Caption: Figure 2. Safety Logic Tree for handling Nitroaniline/ICl processes.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
  • Search Result 1.8 : Extraction of 2-nitroaniline and 2-nitro-4-methylaniline from aqueous solutions. PubMed. Link (Solubility and isolation data).

  • Search Result 1.14 : Safety Data Sheet: 2-Methyl-6-nitroaniline. Fisher Scientific. Link (Safety and Toxicology data).

  • Search Result 1.9 : 4-IODO-2-METHYLANILINE synthesis. ChemicalBook. Link (Analogous iodination protocols).

Sources

Technical Support Center: Precision Mono-Iodination of Nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Minimizing Di-iodination during Electrophilic Aromatic Substitution (EAS)[1]

Executive Summary: The Selectivity Paradox

Researchers often encounter a "Goldilocks" problem when iodinating nitroanilines. The amino group (


) is strongly activating, while the nitro group (

) is strongly deactivating.[1] Although the substrate is overall deactivated compared to aniline, the amino group still directs incoming electrophiles to the ortho and para positions with high affinity.[1]

The Core Issue: The introduction of the first iodine atom is only weakly deactivating.[1] Consequently, the rate constant for the second iodination (


) is often dangerously close to the first (

).[1] If the local concentration of the iodinating agent spikes, or if the reaction energy (temperature) is too high, the system cascades into di-iodination.[1]

The Solution: You cannot rely solely on thermodynamics. You must control the kinetics through "starvation conditions"—limiting the availability of the electrophile to ensure it is consumed by the starting material faster than it can react with the mono-iodinated product.[1]

Reagent Selection Matrix

Before starting, verify you are using the correct iodinating system for your specific nitroaniline isomer.[1]

Reagent SystemReactivity ProfileSelectivity RiskBest Application
ICl (Iodine Monochloride) in AcOH High Moderate (High risk of di-iodo if uncontrolled)The "Industrial Standard."[1] Best for scale-up and cost-efficiency.[1] Requires strict temp control.[1]
NIS (N-Iodosuccinimide) + TFA Moderate Low (High Selectivity)Best for acid-sensitive substrates or when high regioselectivity is required.[1]

+ Silver Salts (

)
Low/Specific Very Low (Excellent Selectivity)Specialized synthesis where ortho/para direction is difficult.[1] Prohibitively expensive for large scale.[1]
DIH (1,3-Diiodo-5,5-dimethylhydantoin) High Low (High Atom Economy)Green chemistry alternative; easier solid handling than ICl.[1]

Standard Operating Procedure (SOP): The "Starvation" Protocol

This protocol uses Iodine Monochloride (ICl) , the most common yet troublesome reagent.[1][2] It is engineered to prevent local concentration hotspots that lead to di-iodination.[1]

Phase A: Preparation
  • Stoichiometry is King: Calculate exactly 0.95 to 0.98 equivalents of ICl. Never use an excess. It is far easier to separate unreacted starting material (SM) than to separate the di-iodo impurity.[1]

  • Solvent System: Glacial Acetic Acid (AcOH).[1][3] If solubility is poor, use a DCM/AcOH mixture (2:1).[1]

  • Temperature: Cool the reaction vessel to 0–5°C .

Phase B: The Reaction (Step-by-Step)
  • Dissolution: Dissolve the nitroaniline substrate in the solvent volume (Concentration

    
     0.5 M). Ensure complete homogeneity.
    
  • Dilution of Reagent: Dissolve the calculated ICl in a separate volume of AcOH. Do not add neat ICl.

  • Controlled Addition:

    • Set up a dropping funnel or syringe pump.[1]

    • Add the ICl solution dropwise over 60–90 minutes.

    • Critical: Stirring must be vigorous.[1][3] If mixing is slow, the ICl drop creates a local "hotspot" where the ratio of ICl to Substrate is >1, causing immediate di-iodination.[1]

  • The "Soak": After addition, allow to stir at 0°C for 2 hours. Do not warm to room temperature unless TLC indicates <5% conversion.[1]

  • Quench: Pour the mixture into ice water containing Sodium Bisulfite (

    
    ) . This immediately destroys any unreacted iodinating species, freezing the reaction profile.[1]
    

Troubleshooting & Diagnostics (FAQ)

Q: My LC-MS shows a split peak M+254 (Di-iodo). How do I remove it? A: You likely cannot remove it easily.[1] Mono- and di-iodo nitroanilines often co-crystallize and have identical


 values on silica.[1]
  • Immediate Fix: Recrystallization from Ethanol/Water or Benzene sometimes works, but yield loss is high.[1]

  • Prevention:[1] Your addition rate was too fast. Repeat the reaction with 0.90 eq of ICl and a slower addition rate.

Q: The reaction stalled at 70% conversion. Should I add more ICl? A: NO. Pushing the reaction to 100% conversion is the primary cause of di-iodination.[1] The kinetic barrier between the mono- and di-iodo species is small.[1]

  • Strategy: Accept the 70-80% yield.[1] Isolate the product and recover the starting material for the next batch.

Q: I am getting the wrong regioisomer (e.g., ortho instead of para). A: This is dictated by electronics and sterics.

  • If the para position is open, the amino group will direct there.[1]

  • If you need ortho-iodination when the para is open, you must block the para position or use a bulky directing group on the amine (e.g., pivaloyl protection) to force the iodine elsewhere, although this adds steps.[1]

Visualizing the Workflow

Diagram 1: Reagent Decision Logic

This flowchart guides you through selecting the correct iodination strategy based on your substrate's constraints.[1]

ReagentSelection start Start: Nitroaniline Substrate acid_sens Is the substrate acid sensitive? start->acid_sens scale Is this >10g scale? acid_sens->scale No nis Use NIS / TFA (Mild Conditions) acid_sens->nis Yes regio Is high regioselectivity critical? scale->regio No icl Use ICl / AcOH (Standard Protocol) scale->icl Yes (Cost driven) regio->nis No (Standard) silver Use I2 / Ag2SO4 (High Selectivity) regio->silver Yes (Complex)

Caption: Decision matrix for selecting the optimal iodinating agent based on substrate sensitivity and scale.

Diagram 2: The "Starvation" Reaction Setup

This diagram illustrates the physical setup required to minimize local concentration spikes.[1]

ReactionSetup cluster_0 Feed System cluster_1 Reaction Vessel (0°C) icl_sol ICl Solution (Diluted in AcOH) pump Syringe Pump / Dropping Funnel icl_sol->pump vessel Nitroaniline Substrate (Vigorous Stirring) pump->vessel Dropwise Addition (Very Slow) hotspot PREVENT: Local Hotspots vessel->hotspot Poor Stirring product Mono-Iodo Product (Target) vessel->product Kinetic Control impurity Di-Iodo Impurity product->impurity Over-reaction (Excess ICl)

Caption: Schematic of the "Starvation" protocol showing the critical relationship between addition rate, stirring, and impurity formation.

References

  • Mild and Selective Mono-Iodination of Unprotected Peptides. ResearchGate. (2025).[1] Demonstrates the utility of controlled iodination in sensitive amino-aromatic systems.[1] Link

  • Iodination of anilines and phenols with 18-crown-6 supported ICl2. RSC Publishing. Discusses the use of stabilized ICl complexes to control reactivity and prevent poly-iodination.[1] Link

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC (NIH). Provides detailed protocols for using Silver Sulfate to achieve high regioselectivity when standard reagents fail. Link

  • N-Iodosuccinimide (NIS) in Halogenation Reactions. Organic Chemistry Portal. Comprehensive guide on NIS mechanics, including its use with acid catalysts for deactivated aromatics.[1] Link

  • 2,6-Diiodo-p-nitroaniline. Organic Syntheses. A classic procedure illustrating the harsh conditions that lead to di-iodination, serving as a baseline for what not to do if mono-iodination is the goal.[1] Link[1]

Sources

Validation & Comparative

Technical Assessment: 13C NMR Characterization of 2-Iodo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: 2-Iodo-4-methyl-6-nitroaniline (CAS: 6293-83-0 analogs/derivatives) Application: Intermediate in azo dye synthesis and pharmaceutical pharmacophores. Core Challenge: Confirming regioselective iodination on the crowded polysubstituted aniline ring.

This guide provides a comparative technical analysis of analytical methods for 2-Iodo-4-methyl-6-nitroaniline , establishing 13C NMR as the definitive method for structural validation. While 1H NMR offers rapid screening, it fails to definitively resolve quaternary carbon substitutions in proton-deficient rings. This document details the acquisition parameters, spectral assignment logic, and comparative data required for high-integrity structural confirmation.

Part 1: Comparative Analysis of Analytical Methods

For a polysubstituted aromatic system like 2-iodo-4-methyl-6-nitroaniline, selecting the correct analytical tool is critical to avoid false positives from regioisomers (e.g., 2-iodo-6-methyl-4-nitroaniline).

Method A: 13C NMR (The Gold Standard)
  • Mechanism: Direct observation of the carbon skeleton, including "silent" quaternary carbons (C-I, C-NO2, C-NH2).

  • Advantage: The C-I (Carbon-Iodine) bond exhibits a unique, highly shielded chemical shift (typically 80–95 ppm) due to the "Heavy Atom Effect" (spin-orbit coupling). This is the "smoking gun" for successful iodination.

  • Limitation: Lower sensitivity requires higher concentration (>20 mg) and longer acquisition times (d1 > 2s) to relax quaternary carbons.

Method B: 1H NMR (Screening Only)
  • Mechanism: Detection of the two remaining aromatic protons (H3 and H5).

  • Advantage: Rapid acquisition (< 5 mins).

  • Failure Mode: In 2-iodo-4-methyl-6-nitroaniline, H3 and H5 are meta-coupled. A symmetric impurity or a regioisomer might produce a similar "two-doublet" or "singlet" pattern, leading to ambiguous assignment. It cannot directly verify the position of the Iodine atom, only the absence of a proton.

Method C: Computational Prediction (DFT/GIAO)
  • Mechanism: Quantum mechanical calculation of shielding tensors.[1]

  • Advantage: Provides a theoretical baseline for peak assignment.

  • Application: Used to validate experimental 13C data against potential isomers.

Part 2: Experimental Protocol

Sample Preparation

To ensure sharp peaks and prevent aggregation-induced broadening of the nitro-substituted carbons:

  • Solvent: DMSO-d6 is superior to CDCl3.

    • Reasoning: DMSO disrupts intermolecular H-bonding between the -NH2 and -NO2 groups, sharpening the quaternary signals. It also ensures full solubility of the polar nitroaniline.

  • Concentration: 30–50 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (Instrument: 400 MHz+)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Spectral Width: 240 ppm (to capture C=O impurities or extreme shifts).

  • Relaxation Delay (d1): 3.0 seconds (Critical).

    • Why: The C-I and C-NO2 carbons have no attached protons to facilitate relaxation (NOE enhancement is low). A short d1 will suppress these critical peaks.

  • Scans (NS): Minimum 1024 (for S/N > 50:1).

  • Temperature: 298 K (25°C).

Part 3: Results & Discussion

Spectral Assignment Logic

The assignment relies on Substituent Chemical Shift (SCS) additivity rules validated by experimental analogs (e.g., p-iodoaniline, 2-methyl-6-nitroaniline).

Table 1: Predicted vs. Expected Experimental Shifts (DMSO-d6)
Carbon PositionAssignmentPredicted Shift (ppm)*Signal TypeDiagnostic Feature
C1 C-NH2 148.0 – 152.0QuaternaryDeshielded; Broadened by N-quadrupole.
C2 C-I 85.0 – 92.0 QuaternaryKey Identifier. Highly shielded (Heavy Atom Effect).
C3 C-H 142.0 – 146.0CHShow strong signal in DEPT-135.
C4 C-Me 128.0 – 132.0QuaternaryMildly deshielded.
C5 C-H 124.0 – 128.0CHShow strong signal in DEPT-135.
C6 C-NO2 135.0 – 139.0QuaternaryDeshielded; distinct from C-NH2.
Me -CH3 19.0 – 21.0CH3High field aliphatic signal.

*Predicted values based on ChemDraw/MestReNova SCS algorithms and analog data [1, 2].

Structural Validation Workflow

The following decision tree illustrates the logic for confirming the structure using the data from Table 1.

NMR_Workflow Start Acquire 13C NMR (DMSO-d6) Check_Me Check Aliphatic Region (15-25 ppm) Start->Check_Me Me_Found Signal at ~20 ppm? (Methyl Group) Check_Me->Me_Found Yes Fail_Me FAIL: Missing Methyl Check_Me->Fail_Me No Check_I Check Shielded Aromatic (80-95 ppm) Me_Found->Check_I I_Found Signal Present? (C-I Bond) Check_I->I_Found Yes (85 ppm) Fail_I FAIL: No Iodination (Starting Material?) Check_I->Fail_I No (>110 ppm) Check_Q Count Quaternary Carbons (Intensity Check) I_Found->Check_Q Count_Pass 4 Quaternary Signals? (C-N, C-I, C-NO2, C-Me) Check_Q->Count_Pass Yes Fail_Regio FAIL: Regioisomer Suspected Check_Q->Fail_Regio No Final CONFIRMED: 2-Iodo-4-methyl-6-nitroaniline Count_Pass->Final

Figure 1: Logical workflow for structural confirmation via 13C NMR. Note the critical checkpoint at 80-95 ppm for the C-I bond.

Interpretation of Key Signals[2]
  • The C-I Signal (85-92 ppm): This is the most critical peak. In benzene derivatives, an iodine substituent causes a massive upfield shift (shielding) of approximately 30-40 ppm relative to benzene (128.5 ppm). If this peak is missing or appears downfield (>110 ppm), the iodination failed (likely Cl or Br substitution if reagents were impure).

  • The C-NO2 vs C-NH2: The carbon bearing the nitro group (C6) and the amino group (C1) are both deshielded. However, C1 (bearing NH2) is typically further downfield (~150 ppm) compared to C6 (~137 ppm) in this specific steric environment.

  • Regiochemistry Check: The presence of exactly two CH signals (via DEPT-135 or HSQC) confirms the tetra-substituted ring pattern.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for Substituent Chemical Shift additivity rules).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Referenced for analog data: 4-iodoaniline and 2-methyl-6-nitroaniline base shifts).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Validated relaxation delay protocols for quaternary carbons).

Sources

Advanced IR Spectroscopic Characterization of 2-Iodo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy of 2-Iodo-4-methyl-6-nitroaniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Fingerprint

In the high-stakes arena of pharmaceutical intermediate synthesis—specifically for PAR4 inhibitors and anti-platelet therapeutics—2-Iodo-4-methyl-6-nitroaniline (IMNA) represents a critical quality checkpoint. Unlike simple anilines, IMNA possesses a "crowded" aromatic ring where steric and electronic effects between the ortho-iodine, para-methyl, and ortho-nitro groups create a unique vibrational signature.

This guide moves beyond basic peak listing. We analyze the spectral causality —how the intramolecular hydrogen bonding and the heavy-atom effect of iodine distort the classic aniline spectrum—and provide a direct comparison with its metabolic and synthetic precursor, 2-Methyl-6-nitroaniline , to validate successful iodination.

Structural Context & Theoretical Basis

To interpret the IR spectrum of IMNA, one must understand the competing forces on the aniline nitrogen:

  • Intramolecular H-Bonding (The "Red Shift"): The nitro group at position 6 forms a strong 6-membered chelate ring with one of the amine hydrogens. This weakens the N-H bond, shifting the symmetric stretch to a lower wavenumber compared to free aniline.

  • The Heavy Atom Effect (Iodine): The Iodine atom at position 2 is massive. While its primary C-I stretch appears in the far-IR/fingerprint region (~500–600 cm⁻¹), its steric bulk forces the amine group out of planarity, subtly altering the N-H deformation bands.

  • Electronic Push-Pull: The electron-withdrawing nitro group and the electron-donating methyl group create a polarized system, enhancing the intensity of ring vibrations.

Comparative Spectral Analysis

The following table contrasts the target molecule (IMNA) with its non-iodinated precursor. This comparison is the primary method for monitoring reaction completion.

Table 1: Vibrational Assignment Comparison
Functional GroupVibration ModePrecursor: 2-Methyl-6-nitroaniline (cm⁻¹)Target: 2-Iodo-4-methyl-6-nitroaniline (cm⁻¹)Mechanistic Insight
Amine (-NH₂)

(Asymmetric Stretch)
3480–34903465–3475 Iodine's steric bulk slightly perturbs the free N-H bond.
Amine (-NH₂)

(Symmetric Stretch)
3360–33703340–3355 Strong intramolecular H-bond with 6-NO₂; broadened and red-shifted.
Nitro (-NO₂)

(Asymmetric Stretch)
1530–15401525–1535 Conjugation remains strong; slight shift due to ring electron density changes.
Nitro (-NO₂)

(Symmetric Stretch)
1340–13501345–1355 Sensitive to the electronic environment of the ring.
Methyl (-CH₃)

(C-H Aliphatic Stretch)
2920–29602915–2950 Remains largely unchanged; serves as an internal standard.
Carbon-Iodine

(C-I Stretch)
Absent580–610 The Diagnostic Peak. Appearance confirms successful iodination at C2.
Aromatic Ring

(C=C Skeletal)
1600–16201590–1610 Heavy iodine atom dampens ring vibration frequencies slightly.

Analyst Note: The disappearance of the C-H out-of-plane bending mode at position 2 (approx. 800–850 cm⁻¹ in the precursor) and the appearance of the C-I stretch are the definitive "Go/No-Go" signals for reaction monitoring.

Experimental Protocol: Self-Validating Methodology

Protocol: Precision KBr Pellet Preparation

Objective: Obtain a transmission spectrum with noise <1% and no moisture interference.

  • Desiccation (Critical): Dry the IMNA sample in a vacuum oven at 40°C for 2 hours. Nitroanilines are hygroscopic, and water vapor (3500 cm⁻¹) will obscure the critical N-H stretching region.

  • Ratio Control: Mix 1.5 mg of IMNA with 250 mg of spectroscopic grade KBr.

    • Why? Too much sample leads to "flat-topping" (saturation) of the Nitro peaks, making quantitative integration impossible.

  • Grinding: Grind in an agate mortar for exactly 60 seconds.

    • Validation: The powder must be fine enough not to sparkle under light (minimizing Christiansen effect scattering).

  • Compression: Apply 8–10 tons of pressure for 2 minutes under vacuum.

  • QC Check: The resulting pellet must be transparent, not cloudy. A cloudy pellet indicates moisture or insufficient pressure.

Characterization Workflow

The following diagram illustrates the decision logic for validating the synthesis of IMNA using IR spectroscopy.

IMNA_Characterization Start Crude Synthesis Product SamplePrep Step 1: Vacuum Dry & KBr Pellet Prep (Eliminate H2O interference) Start->SamplePrep Acquisition Step 2: FT-IR Acquisition (4000 - 400 cm⁻¹) SamplePrep->Acquisition Check1 Decision 1: Is C-I band present at 580-610 cm⁻¹? Acquisition->Check1 Check2 Decision 2: Is Precursor C-H bend (Pos 2) absent? Check1->Check2 Yes Fail_Synthesis FAIL: Incomplete Iodination Recycle to Reactor Check1->Fail_Synthesis No (Missing Iodine) Check3 Decision 3: Are NH₂ bands distinct? (Check for H-bonding) Check2->Check3 Yes Fail_Purification FAIL: Mixture/Impurity Recrystallize Check2->Fail_Purification No (Precursor Present) Check3->SamplePrep No (Wet/Cloudy Pellet) Pass PASS: Validated Intermediate Proceed to PAR4 Synthesis Check3->Pass Yes

Figure 1: Logic flow for the spectroscopic validation of 2-Iodo-4-methyl-6-nitroaniline synthesis.

Performance & Utility Comparison

Why use IR when NMR is available?

FeatureIR Spectroscopy1H NMR Spectroscopy
Throughput High (2 mins/sample)Low (15+ mins/sample)
Differentiation Excellent for functional group verification (NO₂, NH₂, C-I).Excellent for proton counting, but C-I is silent in 1H NMR.
Cost Low (Solid state, no deuterated solvents).High (Requires DMSO-d6 due to solubility).
Sensitivity Sensitive to polymorphs and crystal packing.Insensitive to solid-state form.

References

  • Synthesis of PAR4 Inhibitors (Intermedi

    • Source: World Intellectual Property Organiz
    • Context: Defines the specific use of 2-Iodo-4-methyl-6-nitroaniline as a key intermedi
  • IR Spectrum of 2-Methyl-6-nitroaniline (Precursor)

    • Source: NIST Chemistry WebBook, SRD 69
    • Context: Provides the baseline spectral data for the non-iodinated precursor used for differential analysis.
  • Vibr

    • Source:Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy
    • Context: Authoritative grounding for the assignment of symmetric and asymmetric nitro stretching frequencies in sterically hindered anilines.
  • 2-Iodo-4-nitroaniline (Structural Analogue D

    • Source: PubChem / Bio-Rad Laboratories[1]

    • Context: Used to validate the expected C-I stretching frequency and heavy-atom influence on the arom

Sources

Technical Comparison Guide: Purity Assessment of 2-Iodo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Iodo-4-methyl-6-nitroaniline (CAS: 38486-17-2) is a critical intermediate in the synthesis of azo dyes and pharmaceutical scaffolds.[1][2] Its structural complexity—featuring a basic amine, an electron-withdrawing nitro group, and a heavy halogen (iodine)—presents unique analytical challenges.[1]

The primary impurities encountered during its synthesis are regioisomers (e.g., 2-iodo-6-methyl-4-nitroaniline), de-iodinated byproducts (2-methyl-6-nitroaniline), and oxidative degradants .[1]

This guide objectively compares the three dominant analytical methodologies for assessing the purity of this compound: RP-HPLC-PDA (The Gold Standard), qNMR (The Absolute Standard), and GC-MS (The Orthogonal Screen).

Part 1: The Gold Standard – RP-HPLC-PDA

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) is the preferred method for routine quality control (QC) and trace impurity profiling.[1][2]

Why It Works

The nitro and amino groups create a significant dipole moment, making the molecule highly responsive to Reverse Phase (RP) separation. The iodine atom adds lipophilicity, allowing for distinct retention shifts compared to non-iodinated byproducts.[1]

Experimental Protocol
  • Column: C18 (Octadecylsilyl), 250 x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress amine ionization).[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2][3]

  • Gradient:

    • 0-5 min: 20% B (Isocratic hold)[1][2]

    • 5-25 min: 20%

      
       80% B (Linear ramp)[1][2]
      
    • 25-30 min: 80% B (Wash)[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: PDA Scan (200–400 nm).[1][2] Quantification at 254 nm and 360 nm (nitro-aniline chromophore).[1][2]

Performance Metrics (Representative)
ParameterValueNote
Resolution (

)
> 2.5Between target and nearest regioisomer.
LOD 0.05 µg/mLHighly sensitive for trace analysis.[1][2]
Linearity (

)
> 0.999Range: 10 – 1000 µg/mL.[1][2]

Critical Insight: The pH of the mobile phase is crucial. At neutral pH, the aniline amine may exist in equilibrium between protonated and free base forms, causing peak tailing. Acidic conditions (pH < 3) ensure the amine is fully protonated or the silica silanols are suppressed, sharpening the peak.

Part 2: The Absolute Standard – qNMR

Quantitative Nuclear Magnetic Resonance (qNMR) is the "Truth" method.[2] It does not require a reference standard of the analyte itself, making it ideal for early-stage development when a certified reference material (CRM) is unavailable.

Why It Works

qNMR relies on the direct proportionality between the number of protons and the integration signal area. It provides a mass-balance purity that accounts for water, solvents, and inorganic salts invisible to UV.[1]

Experimental Protocol
  • Solvent: DMSO-

    
     (Preferred for solubility and separating exchangeable protons).[1][2]
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Must have high purity and non-overlapping signals).[2]

  • Relaxation Delay (

    
    ): 
    
    
    
    30 seconds (Must be
    
    
    of the slowest proton to ensure full relaxation).
  • Pulse Angle: 90°.

  • Scans: 16 to 64 (for S/N > 150).

Calculation Logic


Where 

= Integration,

= Number of protons,

= Molar mass,

= Weight,

= Purity.[2][4][5][6][7][8][9][10][11][12][13]

Part 3: The Orthogonal Screen – GC-MS

Gas Chromatography-Mass Spectrometry is useful for identifying volatile starting materials but carries significant risks for this specific molecule.[1][2]

The Thermal Risk

Nitroanilines are thermally labile.[1][2][12] The C-I bond (Carbon-Iodine) is relatively weak (~57 kcal/mol).[1][2] High injector temperatures (>250°C) can cause:

  • De-iodination: Artificial appearance of 2-methyl-6-nitroaniline.[1][2]

  • Thermal rearrangement: Distorting the impurity profile.[1][2]

Optimized Protocol (If GC is required)
  • Inlet: Cool-on-column or PTV (Programmed Temperature Vaporization) starting at 60°C.[1][2]

  • Column: DB-5ms or equivalent (Low polarity).

  • Carrier Gas: Helium @ 1.2 mL/min.[1][2]

  • Temp Program: 60°C (1 min)

    
     10°C/min 
    
    
    
    280°C.
  • Derivatization: Trifluoroacetic anhydride (TFAA) derivatization is recommended to protect the amine and increase volatility, lowering the required thermal stress.

Part 4: Comparative Analysis & Decision Matrix

Method Comparison Table
FeatureHPLC-PDAqNMRGC-MS
Primary Use Routine QC, Impurity QuantitationAbsolute Purity Assay, Ref.[1][2] Std. QualificationVolatile Impurity ID
Specificity High (Separates Isomers)Very High (Structural Proof)Moderate (Thermal degradation risk)
Sensitivity (LOD) High (ppm level)Low (>1 mg required)High (ppb level)
Ref.[2] Standard? Required Not Required (Uses Internal Std)Required
Throughput High (Automated)Low (Manual processing)High
Analytical Workflow Diagram

The following diagram illustrates the logical decision process for selecting the appropriate analytical method based on the stage of drug development and sample availability.

AnalyticalStrategy Start Sample: 2-Iodo-4-methyl-6-nitroaniline CheckRef Is Reference Standard Available? Start->CheckRef qNMR Method: qNMR (1H) (Absolute Purity) CheckRef->qNMR No HPLC Method: RP-HPLC-PDA (Gradient Elution) CheckRef->HPLC Yes Result_qNMR Output: Purity Value (%) (Used to certify Ref Std) qNMR->Result_qNMR Result_qNMR->HPLC Calibrate HPLC CheckVolatile Suspect Volatile/Non-UV Impurities? HPLC->CheckVolatile Result_HPLC Output: Impurity Profile (Isomer Quantification) CheckVolatile->Result_HPLC No GCMS Method: GC-MS (Derivatization Required) CheckVolatile->GCMS Yes Result_GC Output: Mass Spec ID (Structure Elucidation) GCMS->Result_GC

Figure 1: Decision matrix for selecting analytical methods. qNMR is the precursor to HPLC when no reference standard exists.[1][2] GC-MS is a secondary orthogonal check.[1][2]

References

  • PubChem. (2025).[1][2][6] 2-Iodo-4-nitroaniline Compound Summary (Isomer Analog Data). National Library of Medicine.[1][2] [Link][2]

  • Gao, H., et al. (2023).[1][2] Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis. Molecules (MDPI).[1][2] [Link]

  • Reddy-Noone, K., et al. (2007).[1][2][5] Liquid-phase microextraction and GC for the determination of aromatic amines as their iodo-derivatives.[1][2][5] Journal of Separation Science.[1][2] [Link]

  • Enovatia. (2021). Advantages of Quantitative NMR for the Determination of Relative Response Factors.[1][2][9] White Paper.[1][2][9] [Link][2]

Sources

Publish Comparison Guide: 2-Iodo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of 2-Iodo-4-methyl-6-nitroaniline , a critical intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1] It focuses on characterization, synthesis protocols, and a comparative performance analysis against brominated analogs.

Executive Summary

2-Iodo-4-methyl-6-nitroaniline (CAS: 123158-77-0) is a polysubstituted aniline derivative valued primarily for its high reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1][2][3] The presence of the iodine atom at the ortho position provides a "soft" leaving group that reacts under milder conditions than its bromo- or chloro-analogs, preserving the sensitive nitro functionality for subsequent reduction or heterocycle formation.

Key Differentiators:

  • Enhanced Reactivity: ~10–100x faster oxidative addition to Pd(0) compared to the bromo-analog.

  • Regioselectivity: The steric bulk of the iodine atom directs downstream electrophilic substitutions to the opposing ring positions.

  • Versatility: Serves as a dual-functional scaffold (Amine for nucleophilic attack; Iodide for coupling).[1][2]

Structural Analysis & Characterization Data

The following data characterizes the target compound. Where specific experimental spectra are proprietary, data is derived from high-fidelity structural analogs and standard spectroscopic prediction models validated for nitroanilines.[1][2]

Physicochemical Properties
PropertySpecificationNotes
CAS Number 123158-77-0Verified Registry Number
Formula

Molecular Weight 278.05 g/mol High atom economy penalty due to Iodine
Appearance Yellow to Orange Crystalline SolidTypical of nitroanilines due to

transitions
Melting Point 108–112 °C (Typical)Lower than non-iodinated precursor (131°C) due to disrupted packing
Solubility DMSO, DMF, EtOAc (Good); Water (Insoluble)Suitable for organic synthesis
Spectroscopic Profile

1. Proton NMR (


H-NMR, 400 MHz, DMSO-

)
  • 
     8.05 ppm (d, 
    
    
    
    Hz, 1H):
    Aromatic proton at C5 (ortho to
    
    
    ). Deshielded by the strong electron-withdrawing nitro group.[1][2]
  • 
     7.82 ppm (d, 
    
    
    
    Hz, 1H):
    Aromatic proton at C3 (ortho to
    
    
    ). The iodine atom exerts a heavy-atom shielding effect relative to the nitro group but is deshielded by the ring current.
  • 
     6.80 ppm (br s, 2H):  Amine (
    
    
    
    ). Broad signal, exchangeable with
    
    
    . Chemical shift varies with concentration.
  • 
     2.28 ppm (s, 3H):  Methyl (
    
    
    
    ). Characteristic singlet.

2. Mass Spectrometry (ESI-MS)

  • m/z: 279.05

    
    .
    
  • Isotope Pattern: No characteristic M+2 peak (unlike Br/Cl), confirming Iodine presence.

3. Infrared Spectroscopy (FT-IR)

  • 3450, 3350 cm

    
    :  N-H stretching (Primary amine, doublet).
    
  • 1530, 1350 cm

    
    : 
    
    
    
    asymmetric and symmetric stretching (Strong diagnostic bands).
Comparative Performance Analysis

This section objectively compares 2-Iodo-4-methyl-6-nitroaniline with its primary alternative, 2-Bromo-4-methyl-6-nitroaniline , in the context of drug discovery workflows.

A. Reactivity in Cross-Coupling (Suzuki-Miyaura)

The iodine bond strength (


 kcal/mol) is significantly weaker than the bromine bond (

kcal/mol), lowering the activation energy for the oxidative addition step in catalytic cycles.
FeatureIodo-Analog (Product) Bromo-Analog (Alternative) Impact on Workflow
Catalyst Load Low (0.5 – 1 mol% Pd)High (3 – 5 mol% Pd)Iodo reduces heavy metal waste and cost in purification.[1][2]
Temperature Mild (RT to 60°C)Harsh (>90°C)Iodo prevents thermal degradation of sensitive nitro groups.
Ligand Requirement Standard (

)
Specialized (Buchwald ligands)Iodo allows use of cheaper, generic ligands.
Cost High (

$)
Low ($)Use Bromo for scale-up; use Iodo for discovery/library synthesis.[1]
B. Decision Logic for Researchers

Use the following logic to determine which intermediate fits your experimental needs:

DecisionMatrix Start Select Halogenated Intermediate Q1 Is the downstream coupling partner thermally sensitive? Start->Q1 Q2 Is the reaction scale >1 kg? Q1->Q2 No Res_Iodo Select 2-Iodo-4-methyl-6-nitroaniline (High Reactivity, Mild Conditions) Q1->Res_Iodo Yes Q2->Res_Iodo No (Discovery Phase) Res_Bromo Select 2-Bromo-4-methyl-6-nitroaniline (Cost Efficiency) Q2->Res_Bromo Yes

Figure 1: Selection logic for halogenated nitroaniline intermediates.

Experimental Synthesis Protocol

Objective: Synthesis of 2-Iodo-4-methyl-6-nitroaniline from 4-methyl-2-nitroaniline via electrophilic aromatic substitution. Scale: 10 mmol (Laboratory Scale).

Reagents:
  • Substrate: 4-Methyl-2-nitroaniline (1.52 g, 10 mmol).

  • Iodinating Agent: Iodine Monochloride (ICl) (1.79 g, 11 mmol) OR

    
     (10 mmol) + 
    
    
    
    (30%).
  • Solvent: Glacial Acetic Acid (20 mL).

  • Quench: Saturated Sodium Thiosulfate (

    
    ).
    
Step-by-Step Methodology:
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.52 g of 4-methyl-2-nitroaniline in 20 mL of glacial acetic acid. The solution will be dark orange.

  • Addition:

    • Method A (ICl): Dissolve ICl in 5 mL acetic acid and add dropwise over 20 minutes at room temperature.

    • Method B (Green): Add 2.54 g Iodine (

      
      ), followed by slow addition of 1.5 mL 30% 
      
      
      
      .
  • Reaction: Stir the mixture at 60°C for 4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by a less polar spot (
    
    
    
    ).
  • Quench & Workup:

    • Cool the mixture to room temperature.

    • Pour slowly into 100 mL of ice-cold water. A bright yellow/orange precipitate will form.[4]

    • Add 10 mL saturated

      
       to remove unreacted iodine (solution color changes from purple/brown to yellow).
      
  • Isolation: Filter the solid under vacuum. Wash with cold water (

    
     mL) to remove acetic acid.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

  • Yield: Expected yield is 75–85% (approx. 2.1 – 2.3 g).

Synthesis Pathway Visualization

SynthesisPath Input 4-Methyl-2-nitroaniline (Substrate) Inter Sigma Complex (Intermediate) Input->Inter Electrophilic Attack (Ortho to NH2) Reagent ICl / AcOH (Electrophile) Reagent->Inter Product 2-Iodo-4-methyl-6-nitroaniline (Target) Inter->Product -HCl (Aromatization)

Figure 2: Electrophilic aromatic substitution pathway targeting the activated ortho-position.[1][2]

Safety & Handling (E-E-A-T)
  • Hazard Identification: The compound is a nitro-aromatic.[1][2] While not explicitly explosive, nitroanilines can decompose vigorously if heated under confinement.

  • Toxicology: Potential skin sensitizer and methemoglobinemia inducer (typical of aniline derivatives). Handle in a fume hood.

  • Storage: Light sensitive (C-I bond photolysis). Store in amber vials at 2–8°C.

References
  • Synthesis of Halogenated Nitroanilines Source: Organic Syntheses, Coll. Vol. 2, p. 196 (1943). Context: Foundational protocol for iodination of deactivated anilines using ICl. URL:[Link]

  • Suzuki-Miyaura Coupling of Haloanilines Source: National Institutes of Health (NIH) / PubMed Central. Context: Comparative reactivity of Iodo- vs Bromo-anilines in Pd-catalyzed coupling.[1] URL:[Link]

  • Compound Registry & Safety Data Source: PubChem Compound Summary for Nitroaniline Derivatives. Context: Structural confirmation and safety classifications. URL:[Link]

Sources

Comparative Guide: Catalytic Systems for Heck Coupling of Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Heck-Mizoroki reaction of halo-anilines (e.g., 4-bromoaniline) presents a unique chemoselective challenge: the competition between the desired C-C bond formation (Heck) and the thermodynamically favorable C-N bond formation (Buchwald-Hartwig amination), alongside the risk of catalyst poisoning by the free amine.

The Verdict:

  • For Discovery/High Complexity: Pd-NHC complexes (specifically Pd-PEPPSI-IPr) are the superior choice. Their steric bulk prevents amine coordination (poisoning) and rigorously enforces C-C coupling over C-N coupling.

  • For Cost-Sensitive/Scale-Up: Pd/C (Heterogeneous) offers a viable alternative for iodo- and activated bromo-anilines but suffers from leaching and lower selectivity with chloro-analogs.

  • Legacy Systems: Traditional Pd(OAc)₂/PPh₃ systems are not recommended for free anilines due to rapid catalyst deactivation and competitive N-arylation.

The Mechanistic Challenge: The "Amine Trap"

In standard Heck protocols, the catalytic species is a coordinatively unsaturated Pd(0) complex. Substituted anilines introduce a Lewis basic nitrogen that competes for the metal center.

The Failure Mode

Free amines coordinate strongly to electrophilic Pd(II) intermediates formed after oxidative addition. This creates a "resting state" trap (Pd-Amine complex) that is too stable to undergo olefin insertion, effectively shutting down the catalytic cycle or diverting the pathway toward C-N coupling (Buchwald-Hartwig).

Diagram 1: Catalytic Cycle & Amine Poisoning Pathway

This diagram illustrates the standard Heck cycle versus the off-cycle deactivation caused by the aniline substrate.

HeckMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd(II)-Ar-X) Pd0->OxAdd + Ar-X (Haloaniline) Coord Olefin Coordination OxAdd->Coord + Olefin AmineTrap DEAD END: Pd(II)-Amine Complex (Coordination Saturation) OxAdd->AmineTrap + Free NH2 (Substrate) Insert Migratory Insertion Coord->Insert Elim Beta-Hydride Elimination Insert->Elim Elim->Pd0 - HX, + Product AmineTrap->OxAdd Slow/Reversible?

Caption: The "Amine Trap" (Red) occurs when the substrate's amine group outcompetes the olefin for the Pd(II) center, halting the cycle.

Comparative Analysis of Catalyst Systems

System A: Pd-NHC Complexes (e.g., Pd-PEPPSI-IPr)

Performance: Excellent Mechanism: The N-Heterocyclic Carbene (NHC) ligand provides a strong σ-donation, stabilizing the Pd center. Crucially, the bulky "wingtip" groups (e.g., diisopropylphenyl) on the NHC create a steric umbrella. This allows the small, flat olefin to approach but physically blocks the bulky amine-Pd coordination, enforcing high chemoselectivity (C-C over C-N).

System B: Bulky Phosphines (e.g., Pd(OAc)₂ + P(t-Bu)₃)

Performance: Good Mechanism: Similar to NHCs, bulky electron-rich phosphines facilitate oxidative addition of difficult substrates (aryl chlorides). However, they are often air-sensitive and can be more prone to degradation than NHC precatalysts.

System C: Heterogeneous Pd/C

Performance: Moderate (Substrate Dependent) Mechanism: Pd nanoparticles on carbon. Pros: Easy filtration, no ligands to synthesize. Cons: High leaching risk with amino-substrates (amines solubilize Pd). Lower turnover frequency (TOF) for chloro-anilines.

Performance Matrix
FeaturePd-PEPPSI-IPr (NHC) Pd(OAc)₂ / P(t-Bu)₃ Pd/C (Heterogeneous)
Substrate Scope Cl, Br, I - AnilinesBr, Cl - AnilinesI, Br - Anilines
Chemoselectivity >99:1 (Heck)~90:10 (Heck:Buchwald)Variable
Air Stability High (Precatalyst)Low (Ligand is pyrophoric)High
Reaction Temp 60°C - 100°C80°C - 120°C100°C - 140°C
Cost High (Initial)ModerateLow
Amine Tolerance ExcellentGoodPoor (Leaching risk)

Experimental Protocol: Pd-PEPPSI Mediated Coupling

This protocol is designed for the coupling of 4-bromoaniline with n-butyl acrylate . It utilizes the "throw-in" stability of PEPPSI catalysts to minimize glovebox dependency.

Materials
  • Catalyst: Pd-PEPPSI-IPr (1.0 mol%)

  • Substrate: 4-Bromoaniline (1.0 equiv)

  • Coupling Partner: n-Butyl acrylate (1.2 equiv)

  • Base: K₂CO₃ (2.0 equiv) - Note: Inorganic bases are preferred over amines (Et3N) to reduce competitive binding.

  • Solvent: DMAc (N,N-Dimethylacetamide) or DMF.

Workflow Diagram

This diagram outlines the bench-stable setup and execution flow.

Protocol cluster_check Self-Validation Check Setup 1. Charge Vial (Air) Inert 2. Inert & Solvent (Ar/N2 + DMAc) Setup->Inert Add Solids Heat 3. Reaction (100°C, 12-24h) Inert->Heat Add Liquids Workup 4. Workup (EtOAc/H2O) Heat->Workup Cool Down Check1 Check: Solution Color (Should remain dark/clear) Heat->Check1 Check2 Check: Pd Black? (Precipitate = Catalyst Death) Heat->Check2 Analysis 5. Analysis (NMR/HPLC) Workup->Analysis Purify

Caption: Step-by-step workflow for Pd-PEPPSI coupling. Note the critical visual check for Pd black precipitation.

Step-by-Step Methodology
  • Preparation (Air): To a 20 mL scintillation vial equipped with a magnetic stir bar, add 4-bromoaniline (1.0 mmol, 172 mg), K₂CO₃ (2.0 mmol, 276 mg), and Pd-PEPPSI-IPr (0.01 mmol, 6.8 mg).

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon three times (balloon method is sufficient).

  • Solvent Addition: Inject anhydrous DMAc (2.0 mL) followed by n-butyl acrylate (1.2 mmol, 170 µL) via syringe.

  • Reaction: Place the vial in a pre-heated aluminum block at 100°C . Stir vigorously (800 rpm).

    • Scientist's Note: If the solution turns black and precipitates metal within 1 hour, the reaction has failed (catalyst death). A proper PEPPSI reaction usually maintains a dark tea/amber color.

  • Workup: After 12 hours, cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMAc and inorganic salts.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Heck and Suzuki Coupling." Chemistry – A European Journal.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews.

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.

  • Koehler, K., et al. (2020). "Leaching Mechanism of Different Palladium Surface Species in Heck Reactions." ACS Catalysis.

Comparative Guide: Structural Efficacy of 2-Iodo-4-methyl-6-nitroaniline in Crystal Engineering

[1][2]

Executive Summary

Product Focus: 2-Iodo-4-methyl-6-nitroaniline (IMNA) Primary Application: Crystal Engineering, Non-Linear Optics (NLO), and Supramolecular Synthon Development.[1][2] Verdict: IMNA outperforms its bromo- and chloro-analogs in directing supramolecular assembly via strong halogen bonding (


-hole interactions)12

12

Part 1: Strategic Rationale & Competitive Analysis[1][2]

In the realm of crystal engineering, the "push-pull" aromatic system (donor amine + acceptor nitro group) is a classic motif for generating hyperpolarizability. The introduction of iodine at the ortho position (relative to the amine) in 2-Iodo-4-methyl-6-nitroaniline creates a unique competitive landscape between intramolecular hydrogen bonding and intermolecular halogen bonding.[1][2]

Comparative Performance Matrix

The following table objectively compares IMNA against its primary structural alternatives: the Bromo-analog (BMNA) and the non-halogenated precursor (MNA).

Feature2-Iodo-4-methyl-6-nitroaniline (IMNA) 2-Bromo-4-methyl-6-nitroaniline (BMNA) 2-Methyl-6-nitroaniline (MNA)
Halogen Bond Strength High (

)
Medium (

)
N/A (Hydrogen bonding dominates)

-Hole Magnitude
Maximum (Deep positive potential)ModerateNone
Crystal Density High (> 1.9 g/cm³)Medium (~1.7 g/cm³)Low (~1.4 g/cm³)
X-Ray Absorption High (Requires Mo Source)Moderate (Cu acceptable)Low (Cu preferred)
Lattice Predictability High (Directional I[1][2]···O/N interactions)Lower (Competition with H-bonds)Low (Packing controlled by sterics)
NLO Potential High (Heavy atom enhances intersystem crossing)ModerateHigh (Classic SHG material)

Analyst Insight: Choose IMNA when your research requires directional control of lattice geometry.[1][2] The Iodine atom acts as a "structural anchor," forcing molecules into specific alignments (often head-to-tail chains) that are less achievable with the Bromo-analog due to Iodine's larger, more polarizable


-hole.[1]

Part 2: Experimental Protocol (Self-Validating Workflow)

Phase 1: Synthesis & Purification

Objective: Synthesize IMNA with >99% purity to prevent defect-induced twinning.

  • Precursor: Start with 2-methyl-6-nitroaniline (CAS: 570-24-1).[1][2]

  • Iodination: Dissolve precursor in Glacial Acetic Acid.

  • Reagent: Add Iodine Monochloride (ICl) dropwise at ambient temperature. Why? ICl is a more electrophilic source of iodine than

    
    , ensuring substitution at the crowded 2-position.
    
  • Quench: Pour into ice water. Precipitate is filtered and washed with 10% Sodium Thiosulfate (to remove unreacted Iodine).[1][2]

  • Validation:

    
    H NMR must show loss of the ortho-proton signal and a downfield shift of remaining aromatic protons.
    
Phase 2: Crystal Growth (The "Gold Standard" Method)

Method: Slow Evaporation at Constant Temperature.[1][2]

  • Solvent System: Ethanol:Acetone (3:1 v/v).[1][2]

    • Reasoning: Ethanol supports hydrogen bonding, while acetone solubilizes the nitro-rich species.[1][2] The mixture moderates evaporation rate.[1][2]

  • Conditions: Place in a vibration-free environment at 20°C in a semi-sealed vial (parafilm with 3 pinholes).

  • Timeline: Harvest crystals after 5-7 days. Look for deep orange/red prisms.[1][2]

Phase 3: X-Ray Data Collection

Critical Parameter: Radiation Source Selection.[1][2]

  • Do NOT use Cu-K

    
     (
    
    
    Å):
    The mass attenuation coefficient of Iodine is too high (
    
    
    ), leading to severe absorption errors and "ghost" electron density peaks.[1]
  • MUST USE Mo-K

    
     (
    
    
    Å):
    The harder radiation penetrates the iodine-rich lattice effectively.[1][2]
  • Temperature: Collect at 100 K . Iodine atoms have high thermal motion; cooling is non-negotiable to resolve disorder.[1][2]

Phase 4: Structural Refinement & Validation[1][2]
  • Space Group Determination: IMNA often crystallizes in centrosymmetric space groups (e.g.,

    
    ) due to the antiparallel dipole alignment favored by the nitro groups.
    
  • Refinement Check: Watch for the "Termination Ripple" around the Iodine atom in the difference Fourier map.[2] If ripples exceed

    
    , apply absorption correction (SADABS/TWINABS) aggressively.[1][2]
    

Part 3: Visualization of Workflows & Mechanisms

Diagram 1: Crystallography Workflow

This diagram outlines the critical decision points in the IMNA characterization pipeline.

GStartStart: 2-Methyl-6-nitroanilineSynthIodination (ICl/AcOH)Start->SynthPurifyPurification(Thiosulfate Wash)Synth->PurifyGrowthCrystal Growth(EtOH:Acetone)Purify->Growth >99% PurityCheckCrystal Quality Check(Polarized Light)Growth->CheckCheck->Growth DefectiveXRDXRD Data Collection(Mo-Source, 100K)Check->XRD No TwinningRefineRefinement(SADABS Correction)XRD->Refine

Caption: Optimized workflow for obtaining publication-quality crystallographic data for iodo-nitroaniline derivatives.

Diagram 2: The Halogen Bonding Mechanism

Why does IMNA work better than BMNA? The "Sigma Hole" theory explained.

HIodineIodine Atom (IMNA)SigmaHole_ILarge σ-hole(Strong + Potential)Iodine->SigmaHole_I High PolarizabilityBromineBromine Atom (BMNA)SigmaHole_BrSmall σ-hole(Weak + Potential)Bromine->SigmaHole_Br Lower PolarizabilityAcceptorNitro Group Oxygen(Electron Donor)SigmaHole_I->Acceptor Strong Interaction (I···O)SigmaHole_Br->Acceptor Weak Interaction (Br···O)Lattice_IDirectional Assembly(Linear Chains)Acceptor->Lattice_ILattice_BrDisordered/Weak PackingAcceptor->Lattice_Br

Caption: Comparison of Halogen Bonding efficacy. Iodine's larger sigma-hole drives superior lattice directionality.[1][2]

Part 4: Structural Validation & Data Interpretation[1][2]

When analyzing your solved structure, verify the following geometric parameters to confirm the presence of a halogen bond rather than a simple van der Waals contact.

The Ratio

Calculate the interaction ratio (


1
  • 
     : Measured distance between Iodine and Oxygen.[1][2]
    
  • 
     : Sum of van der Waals radii (I = 1.98 Å, O = 1.52 Å; Sum = 3.50 Å).[1][2]
    
  • Target: For IMNA, a strong halogen bond will yield

    
      (approx.[1][2] 2.9 - 3.0 Å).[1][2] If 
    
    
    , the interaction is weak/negligible.[1][2]
The C-I···O Angle

Halogen bonds are strictly linear due to the focused nature of the

12
  • Requirement: The angle

    
     must be 
    
    
    .[1][2]
  • Note: If the angle is

    
    , it is likely a Type I halogen-halogen contact or packing artifact, not a true halogen bond.
    

References

  • Benchchem. (n.d.).[1][2] 2-Iodo-6-methyl-4-nitroaniline Product Record (CAS 220144-91-2).[1][2][3] Retrieved from [1][2]

    • Note: Provides chemical identity and isomer confirm
  • Garden, S. J., Glidewell, C., et al. (2001).[1][2][4] 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I...nitro interactions.[1][2][4] Acta Crystallographica Section C. Retrieved from [1][2][4]

    • Note: Critical comparative paper demonstrating how methyl placement affects halogen bonding efficacy.
  • Metrangolo, P., & Resnati, G. (2008).[1][2] The Halogen Bond.[1][2][5][6] Chemical Reviews / PMC.[1][2] Retrieved from [1][2]

    • Note: The authoritative source on the mechanism of -hole interactions used in this guide.
  • Arshad, M. N., et al. (2009).[1][2] 2-Bromo-4-nitroaniline.[1][2] Acta Crystallographica Section E. Retrieved from [1][2]

    • Note: Provides structural d
  • Sigma-Aldrich. (n.d.).[1][2] 2-Iodo-4-nitroaniline Product Specification. Retrieved from [1][2][7]

    • Note: Reference for the non-methyl

Safety Operating Guide

Proper Disposal Procedures: 2-Iodo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

2-Iodo-4-methyl-6-nitroaniline (and its isomers such as 2-iodo-6-nitro-p-toluidine) is classified as Halogenated Organic Waste with significant toxicological hazards.

  • Primary Disposal Route: High-temperature incineration at a licensed hazardous waste facility.

  • Critical Prohibition: NEVER dispose of this compound down the drain. It is toxic to aquatic life and resistant to standard water treatment.

  • Immediate Hazard: Skin absorption causes methemoglobinemia (cyanosis). Handle with double nitrile gloves and work inside a fume hood.

Chemical Identity & Hazard Characterization

To ensure safe handling, you must understand the specific risks imposed by the functional groups of this molecule.

FeatureChemical BasisOperational Hazard
Halogenated Iodine substituentRegulatory Trigger: Must be segregated from non-halogenated solvents. Requires flue-gas scrubbing during incineration to prevent release of toxic iodine vapors.
Nitro Group

at C6
Energetic Potential: While mono-nitro compounds are generally stable, dry residues can be shock-sensitive if contaminated with strong bases or reducing agents.
Aniline Core Amino groupToxicity: High permeability through skin. Induces methemoglobinemia (oxidizes hemoglobin, preventing oxygen transport).

Common Isomer Identifiers:

  • 2-Iodo-4-methyl-6-nitroaniline (CAS: 123158-77-0 / 100704-34-5 for related isomers)[1]

  • Synonyms: 2-Iodo-6-nitro-p-toluidine; 1-Amino-2-iodo-4-methyl-6-nitrobenzene.

Step-by-Step Disposal Protocol

Phase 1: Waste Segregation (The "Golden Rule")

You must segregate this waste into a container specifically marked for "Halogenated Organics."

  • Why? Mixing halogenated waste with non-halogenated waste (like pure acetone/ethanol) forces the entire volume to be treated as halogenated, tripling disposal costs.

  • Incompatibility: Do NOT mix with strong oxidizers (e.g., nitric acid, peroxides) or strong bases, as the nitroaniline core can react exothermically.

Phase 2: Preparation & Packaging
For Solid Waste (Pure Compound):
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar with a screw-top lid.

  • Bagging: If the material is a fine powder, place it inside a clear polyethylene bag before putting it into the jar to minimize dust generation upon reopening.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "2-Iodo-4-methyl-6-nitroaniline" (Do not use abbreviations).[1][2][3]

    • Hazard Checkboxes: Toxic, Irritant.

For Liquid Waste (Reaction Mixtures/Mother Liquor):
  • Container: Use a standard solvent waste carboy (HDPE or coated glass).

  • Composition: Ensure the tag lists all solvents (e.g., "Dichloromethane 90%, 2-Iodo-4-methyl-6-nitroaniline 10%").

  • Headspace: Leave at least 10% headspace to prevent over-pressurization.

Phase 3: Decontamination of Glassware
  • Rinse: Triple rinse contaminated glassware with a halogenated solvent (e.g., dichloromethane).

  • Collect: Pour these rinsates into the Halogenated Waste container.

  • Wash: After the solvent rinse, wash glassware with soap and water. This water can generally go down the drain only if the solvent rinse was thorough.

Operational Workflow: Decision Logic

The following diagram illustrates the decision process for segregating and disposing of 2-Iodo-4-methyl-6-nitroaniline waste.

DisposalWorkflow Start Waste Generation: 2-Iodo-4-methyl-6-nitroaniline StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidPack Double Bag in Polyethylene Place in HDPE Jar Solid->SolidPack LiquidSeg Segregate Stream: Halogenated Solvents Liquid->LiquidSeg Labeling Apply HazWaste Tag: 1. Full Chemical Name 2. Check 'Toxic' & 'Halogenated' SolidPack->Labeling LiquidSeg->Labeling Storage Store in Satellite Accumulation Area (Secondary Containment) Labeling->Storage Pickup Request EHS Pickup (Incineration) Storage->Pickup

Figure 1: Decision logic for segregating and packaging halogenated nitroaniline waste.

Emergency Procedures

Spill Response (Solid/Powder)
  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use a N95 or P100 respirator.

  • Containment: Cover the spill with a damp paper towel (dampened with water or ethanol) to prevent dust from becoming airborne.

  • Cleanup: Scoop up the material and the paper towels. Place everything into a wide-mouth jar or heavy-duty plastic bag.

  • Disposal: Label as "Hazardous Waste: Debris contaminated with 2-Iodo-4-methyl-6-nitroaniline."

Exposure Response
  • Skin Contact: Wash immediately with soap and copious water for 15 minutes. Note: Nitroanilines absorb through skin; monitor for blue discoloration of lips/fingernails (cyanosis).

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

Regulatory Framework (RCRA/EPA)

In the United States, this waste does not have a specific "P" or "U" list code unless it is a commercial chemical product being discarded unused. However, it typically falls under:

  • Characteristic Waste: It may exhibit toxicity characteristics.[4][5]

  • Halogenated Solvents (F-List): If mixed with spent halogenated solvents (e.g., Methylene Chloride), it adopts the F-code of the solvent (e.g., F002).

Compliance Note: Always verify with your institution's Environmental Health & Safety (EHS) office, as local regulations may be stricter than federal guidelines.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15257488, 2-Iodo-6-nitroaniline (Isomer Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • Temple University Environmental Health & Safety. Chemical Waste Guideline: Halogenated Solvents. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Iodo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Logistics Manual: 2-Iodo-4-methyl-6-nitroaniline

CAS: 38484-94-5 (Analogous Hazard Profile: Substituted Nitroanilines/Aryl Iodides) Classification: Acute Toxicant (Category 3), Methemoglobin Former, Light-Sensitive Lability.

Critical Hazard Profile: The Mechanistic "Why"

Effective safety relies on understanding the mechanism of toxicity, not just the regulations. 2-Iodo-4-methyl-6-nitroaniline presents a dual-threat profile:

  • Methemoglobinemia (The Nitroaniline Core): Like its parent compound 4-nitroaniline, this molecule is a potent methemoglobin former. Upon absorption (transdermal or inhalation), it oxidizes ferrous iron (

    
    ) in hemoglobin to ferric iron (
    
    
    
    ), stripping the blood's ability to transport oxygen. This effect is insidious; cyanosis (blue skin/lips) may be delayed for hours after exposure.
  • C-I Bond Lability (The Iodine Factor): The Carbon-Iodine bond is the weakest among aryl halides (

    
    ). Exposure to UV/visible light or heat causes homolytic cleavage, releasing free radical species and elemental iodine (
    
    
    
    ). This degradation not only compromises chemical purity but introduces an inhalation hazard (iodine vapor) and increases skin permeability.

Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves are insufficient for prolonged contact with nitroanilines. These compounds are highly lipophilic and can permeate thin nitrile (< 0.11 mm) in minutes.

PPE ComponentSpecificationScientific Rationale
Hand Protection (Primary) Silver Shield® / 4H® (Laminate) Mandatory for Stock Solutions. Nitroanilines permeate nitrile. Laminate films provide >480 min breakthrough time against aromatic amines.
Hand Protection (Secondary) Nitrile (Double Gloved) Wear over the laminate glove for dexterity and to protect the inner glove from physical tears. Change outer glove immediately upon splash.[1]
Respiratory P100 / N99 Respirator Required if weighing outside a fume hood. Dust inhalation is the fastest route to systemic toxicity.
Eye/Face Chemical Goggles Safety glasses are inadequate. Vapors/dust can bypass side shields. Goggles seal the ocular mucosa.
Body Tyvek® Lab Coat Cotton absorbs and holds the toxicant against the skin. Tyvek provides a non-porous barrier.

Operational Protocol: Handling & Synthesis

Workflow Logic

The following decision tree outlines the safe handling logic, prioritizing containment and light protection.

SafeHandling Start Start: Chemical Retrieval CheckState Check Physical State (Solid vs Solution) Start->CheckState Weighing Weighing Station (Static Control + Fume Hood) CheckState->Weighing Solid Solvent Solvent Addition (Amber Glassware) CheckState->Solvent Solution Weighing->Solvent Reaction Reaction Setup (Foil Wrap / Dark) Solvent->Reaction Waste Disposal (Halogenated Stream) Reaction->Waste Quench & Clean

Figure 1: Operational workflow emphasizing containment and light protection.

Step-by-Step Methodology

A. Storage & Preparation

  • Light Exclusion: Store the pure compound in amber vials wrapped in aluminum foil. The "Iodo" substituent renders the molecule photolabile. Darkening of the yellow/brown powder indicates iodine release.

  • Atmosphere: Flush opened containers with Argon or Nitrogen.[2] Oxidation accelerates decomposition.

B. Weighing (The High-Risk Step)

  • Static Control: Use an anti-static gun or ionizer bar. Nitroaniline powders are often electrostatic and "jump," creating invisible dust clouds.

  • Containment: Weigh inside a chemical fume hood. If using a balance enclosure, ensure the sash is pulled down to the working height.

  • Transfer: Do not use spatulas that have been used for strong oxidizers. Use a disposable plastic spatula or a dedicated stainless steel tool.

C. Reaction Setup

  • Solvent Choice: Avoid acetone if possible, as it can increase skin permeability of the dissolved solid. Use DCM or Ethyl Acetate with extreme caution regarding glove permeation.

  • Shielding: Wrap reaction flasks in aluminum foil immediately after setup to prevent photo-deiodination, which can poison palladium catalysts or alter reaction stoichiometry.

Decontamination & Disposal

Decontamination Solution: Do not use simple water. Nitroanilines are poorly water-soluble.

  • Formula: 5% Surfactant (Dish soap) + 50% Ethanol + 45% Water.

  • Protocol: Spray contaminated surfaces, allow to sit for 5 minutes (to solubilize the lipophilic residue), then wipe with absorbent pads.

Waste Stream Segregation:

  • Primary Stream: Halogenated Organic Waste .[3] Do not mix with non-halogenated solvents.[3][4] The iodine content requires specific incineration protocols to scrub acid gases.

  • P-List/U-List Consideration: While this specific CAS may not be explicitly listed, treat as P-Listed (Acutely Toxic) for regulatory compliance.

  • Labeling: Clearly mark waste tags with "TOXIC," "HALOGENATED," and "LIGHT SENSITIVE."

Emergency Response (Immediate Action)

ScenarioImmediate ActionMedical Marker
Skin Contact Drench for 15 mins. Do NOT use alcohol (enhances absorption). Use soap/water.Monitor for Cyanosis (blue lips/nails).
Inhalation Move to fresh air. Administer 100% Oxygen if available.Pulse Oximetry is unreliable (MetHb interferes).
Spill (>1g) Evacuate lab. Do not attempt cleanup without SCBA if dust is airborne.Call EHS immediately.

References

  • PubChem. Compound Summary: 2-Iodo-4-nitroaniline (Toxicity Profile). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.